molecular formula C37H45FN3O7P B12381872 5'-O-DMTr-2'-FU-methyl phosphonamidite

5'-O-DMTr-2'-FU-methyl phosphonamidite

Cat. No.: B12381872
M. Wt: 693.7 g/mol
InChI Key: XUSXWHAYFLUNDK-MGQFFSBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-O-DMTr-2'-FU-methyl phosphonamidite is a useful research compound. Its molecular formula is C37H45FN3O7P and its molecular weight is 693.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H45FN3O7P

Molecular Weight

693.7 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-fluorooxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C37H45FN3O7P/c1-24(2)41(25(3)4)49(7)48-34-31(47-35(33(34)38)40-22-21-32(42)39-36(40)43)23-46-37(26-11-9-8-10-12-26,27-13-17-29(44-5)18-14-27)28-15-19-30(45-6)20-16-28/h8-22,24-25,31,33-35H,23H2,1-7H3,(H,39,42,43)/t31-,33?,34+,35-,49?/m1/s1

InChI Key

XUSXWHAYFLUNDK-MGQFFSBOSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(C)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5'-O-DMTr-2'-FU-methyl phosphonamidite: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-DMTr-2'-FU-methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its chemical structure, outlines experimental protocols for its synthesis and use, presents key quantitative data, and illustrates its role in targeting cellular signaling pathways.

Chemical Structure and Properties

This compound is a chemically modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis.[1][2] The core structure consists of a uridine (B1682114) nucleoside with three key modifications:

  • A 4,4'-dimethoxytrityl (DMTr) group attached to the 5'-hydroxyl position of the ribose sugar. This acid-labile protecting group is essential for the stepwise synthesis of oligonucleotides on a solid support.

  • A fluorine atom at the 2'-position of the ribose sugar (2'-FU). This modification significantly enhances the nuclease resistance and binding affinity of the resulting oligonucleotide to its target RNA sequence.[3]

  • A methyl phosphonamidite group at the 3'-hydroxyl position. This reactive group enables the coupling of the nucleoside to the growing oligonucleotide chain during solid-phase synthesis.

The systematic name for this compound is 1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(((diisopropylamino)(methyl)phosphaneyl)oxy)-3-fluorotetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C37H45FN3O7P[1][2]
Molecular Weight 693.8 g/mol [1][2]
Appearance White to off-white solid
Purity ≥90%[2]
Storage Conditions -20°C[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2'-deoxy-2'-fluorouridine (B118953). The following is a generalized protocol based on standard phosphoramidite synthesis procedures.

Step 1: 5'-O-DMT Protection of 2'-Deoxy-2'-fluorouridine

  • Dissolve 2'-deoxy-2'-fluorouridine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in a dropwise manner while stirring under an inert atmosphere (e.g., argon).

  • Allow the reaction to proceed at room temperature for 30 minutes.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 5'-O-DMTr-2'-deoxy-2'-fluorouridine by silica (B1680970) gel chromatography.

Step 2: 3'-O-Phosphitylation

  • Dissolve the 5'-O-DMTr-2'-deoxy-2'-fluorouridine in anhydrous dichloromethane (B109758) under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Cool the reaction mixture to 0°C and slowly add methyl-N,N-diisopropylchlorophosphoramidite.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.[4]

  • Monitor the reaction by TLC.

  • Quench the reaction with methanol.

  • Concentrate the reaction mixture and purify the crude product by silica gel chromatography to yield this compound.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This compound is used in automated solid-phase oligonucleotide synthesizers. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

Table 2: Standard Solid-Phase Oligonucleotide Synthesis Cycle

StepReagents and SolventsPurpose
1. Detritylation Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethaneRemoval of the 5'-DMTr protecting group to expose the 5'-hydroxyl for the next coupling reaction.
2. Coupling This compound and an activator (e.g., tetrazole) in acetonitrileCoupling of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of up to 5 minutes is recommended for modified phosphonamidites.[5]
3. Capping Acetic anhydride (B1165640) and N-methylimidazoleAcetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
4. Oxidation Iodine solution in THF/water/pyridineOxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated for each nucleotide in the desired sequence. Following the final coupling step, the oligonucleotide is cleaved from the solid support and deprotected.

Deprotection and Purification:

  • Cleavage from the solid support and removal of base and phosphate protecting groups are typically achieved using a one-pot method with a mixture of acetonitrile, ethanol, and ammonium (B1175870) hydroxide, followed by treatment with ethylenediamine.[5]

  • The crude oligonucleotide is then purified, commonly by high-performance liquid chromatography (HPLC) or cartridge purification methods like Glen-Pak™ cartridges, which utilize the lipophilic nature of the 5'-DMTr group for separation.

Quantitative Data

Precise analytical data is critical for ensuring the quality and purity of this compound for use in oligonucleotide synthesis.

Table 3: NMR Spectroscopic Data (Predicted)

NucleusChemical Shift (ppm)MultiplicityNotes
³¹P ~147Diastereomeric pair of singletsThe phosphorus center is chiral, leading to two distinct signals for the diastereomers.[6]
¹H (selected) 7.2-7.4mAromatic protons of the DMTr group.
6.8-6.9mAromatic protons of the DMTr group.
6.0-6.2dAnomeric proton (H1').
5.2-5.4ddH2' proton, coupled to F and H1'/H3'.
3.8sMethoxy protons of the DMTr group.
2.4-2.6mDiisopropylamino protons.
1.1-1.3mDiisopropylamino and methyl protons.

Note: Actual chemical shifts may vary depending on the solvent and instrument used. This data is based on typical values for similar phosphoramidite compounds.

Application in Targeting Signaling Pathways: A Case Study of KRAS

Modified oligonucleotides, such as those containing 2'-fluoro modifications, are powerful tools for modulating gene expression through mechanisms like RNA interference (RNAi). A prominent application is the development of small interfering RNAs (siRNAs) to target oncogenes in cancer therapy. The KRAS gene, frequently mutated in various cancers, is a key target.[7][8][9]

An siRNA designed to target the KRAS mRNA can be synthesized using this compound to enhance its stability and efficacy. The 2'-fluoro modifications protect the siRNA from degradation by cellular nucleases and increase its binding affinity to the target KRAS mRNA.[3]

Below is a diagram illustrating the experimental workflow for synthesizing a 2'-fluoro-modified anti-KRAS siRNA and its subsequent application in a cell-based assay.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_application Cell-Based Assay s1 Solid-Phase Synthesis (incorporating this compound) s2 Cleavage and Deprotection s1->s2 s3 HPLC Purification s2->s3 s4 Characterization (Mass Spectrometry, HPLC) s3->s4 a1 Transfection of anti-KRAS siRNA into KRAS-mutant cancer cells s4->a1 Purified anti-KRAS siRNA a2 Incubation a1->a2 a3 Analysis of KRAS mRNA levels (qRT-PCR) a2->a3 a4 Analysis of KRAS protein levels (Western Blot) a2->a4 a5 Phenotypic Assays (e.g., cell viability, apoptosis) a2->a5

Experimental workflow for anti-KRAS siRNA.

The following diagram illustrates the KRAS signaling pathway and the point of intervention by a therapeutic siRNA.

kras_pathway EGFR EGFR SOS SOS EGFR->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation siRNA Anti-KRAS siRNA KRAS_mRNA KRAS mRNA siRNA->KRAS_mRNA Degradation mRNA Degradation KRAS_mRNA->Degradation Degradation->KRAS_GDP Prevents synthesis of

KRAS signaling pathway and siRNA intervention.

In this pathway, the anti-KRAS siRNA, containing 2'-fluoro modifications for enhanced stability and activity, binds to the KRAS messenger RNA (mRNA). This leads to the degradation of the KRAS mRNA, thereby preventing the synthesis of the KRAS protein and inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[10][11]

Conclusion

This compound is a critical reagent for the synthesis of modified oligonucleotides with enhanced therapeutic potential. The 2'-fluoro modification imparts favorable properties, including increased nuclease resistance and target binding affinity, making it a valuable tool for the development of next-generation nucleic acid-based drugs and research probes. A thorough understanding of its chemical properties, synthesis, and application is essential for researchers and developers in the field of oligonucleotide therapeutics.

References

A Comprehensive Technical Guide to 2'-Fluoro-Uridine Phosphoramidite: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications to oligonucleotides are paramount for enhancing their efficacy, stability, and target affinity. Among these, the 2'-fluoro modification of nucleosides stands out as a critical tool for the development of antisense oligonucleotides, siRNAs, and aptamers. This technical guide provides an in-depth exploration of the core properties of 2'-fluoro-uridine phosphoramidite (B1245037), a key building block for the synthesis of these modified oligonucleotides. We will delve into its chemical and physical characteristics, its impact on oligonucleotide structure and function, and provide detailed experimental protocols for its use.

Core Properties of 2'-Fluoro-Uridine Phosphoramidite

2'-Fluoro-uridine phosphoramidite is a synthetic nucleoside derivative designed for incorporation into oligonucleotides via standard phosphoramidite chemistry on automated DNA/RNA synthesizers. The presence of a fluorine atom at the 2' position of the ribose sugar profoundly influences the properties of the resulting oligonucleotide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5'-O-DMT-2'-deoxy-2'-fluoro-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is presented below.

PropertyValueReference
Chemical Formula C39H46FN4O8P[1][2][3][4]
Molecular Weight 748.78 g/mol [1][3]
CAS Number 146954-75-8[1][2][3][4][5][6][]
Appearance White to off-white powder[8]
Purity ≥98.0% (HPLC)[8]
Solubility Soluble in anhydrous acetonitrile (B52724)[4]
Storage -20°C, keep dry[5][8]

Impact on Oligonucleotide Properties

The incorporation of 2'-fluoro-uridine into an oligonucleotide chain imparts several desirable characteristics that are crucial for therapeutic and diagnostic applications.

Enhanced Thermal Stability

The high electronegativity of the fluorine atom at the 2' position favors an RNA-like C3'-endo sugar pucker. This pre-organization of the sugar conformation leads to a more stable A-form helix when hybridized with a complementary RNA strand. The result is a significant increase in the melting temperature (Tm) of the duplex.

ModificationApproximate Tm Increase per Modification (°C)Reference
2'-Fluoro-RNA:RNA duplex~2.0[2][4]
2'-Fluoro-DNA:RNA duplex~2.0[2]
2'-Fluoro-DNA:DNA duplex~1.3[9][10]
Increased Nuclease Resistance

While 2'-fluoro-RNA phosphodiester linkages are not inherently resistant to nucleases, the corresponding phosphorothioate (B77711) linkages exhibit high resistance.[2] Chimeric oligonucleotides containing 2'-fluoro-RNA and DNA with a phosphorothioate backbone are highly resistant to nuclease degradation, a critical feature for in vivo applications.[2]

Experimental Protocols

Oligonucleotide Synthesis using 2'-Fluoro-Uridine Phosphoramidite

Materials:

  • 5'-O-DMT-2'-deoxy-2'-fluoro-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

  • Anhydrous acetonitrile

  • Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing solution)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Protocol:

  • Phosphoramidite Preparation: Dissolve the 2'-fluoro-uridine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.08 - 0.15 M).[11] Install the solution on a designated port on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds via a standard automated cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: Activation of the phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent coupling to the 5'-hydroxyl of the growing chain. A coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites.[4]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection and Cleavage of 2'-Fluoro Modified Oligonucleotides

Materials:

Protocol:

  • Cleavage from Support and Base Deprotection:

    • Method A (Ammonium Hydroxide): Treat the solid support with 30% ammonium hydroxide for 17 hours at 55°C.[4]

    • Method B (AMA): Treat the solid support with AMA for 2 hours at room temperature. Note that heating in AMA can lead to some degradation of the 2'-fluoro nucleotides.[4]

  • Elution: Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube. Wash the solid support with nuclease-free water and combine the wash with the supernatant.

  • Drying: Dry the oligonucleotide solution using a vacuum concentrator.

Purification of 2'-Fluoro Modified Oligonucleotides

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting column

Protocol:

  • Reconstitution: Reconstitute the dried oligonucleotide in Mobile Phase A.

  • HPLC Separation: Inject the sample onto the C18 column. Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).

  • Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the full-length product.

  • Solvent Removal: Combine the desired fractions and remove the solvent using a vacuum concentrator.

  • Desalting: Desalt the purified oligonucleotide using a desalting column to remove TEAA salts.

Visualizations

Chemical Structure of 2'-Fluoro-Uridine Phosphoramidite

Caption: Chemical structure of 5'-O-DMT-2'-fluoro-uridine-3'-phosphoramidite.

Oligonucleotide Synthesis Workflow

oligo_synthesis_workflow start Start: Solid Support with First Nucleoside deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add 2'-F-U Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat for Next Nucleotide oxidation->repeat repeat->deblocking Yes cleavage 5. Cleavage & Deprotection repeat->cleavage No purification 6. Purification cleavage->purification final_product Final Modified Oligonucleotide purification->final_product

Caption: Automated solid-phase synthesis cycle for incorporating 2'-fluoro-uridine.

siRNA-Mediated Gene Silencing Pathway

sirna_pathway siRNA 2'-F Modified siRNA Duplex cytoplasm Cell Cytoplasm siRNA->cytoplasm risc_loading RISC Loading siRNA->risc_loading Unwinding risc Activated RISC (with guide strand) risc_loading->risc cleavage mRNA Cleavage risc->cleavage Target Recognition mrna Target mRNA mrna->cleavage degradation mRNA Degradation cleavage->degradation no_protein No Protein Translation degradation->no_protein

Caption: Simplified pathway of gene silencing by a 2'-fluoro modified siRNA.

Conclusion

References

2'-Fluoro Modification of Oligonucleotides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oligonucleotide-based therapeutics and research tools, chemical modifications are paramount for enhancing their efficacy, stability, and specificity. Among the arsenal (B13267) of available modifications, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a important strategy. This modification involves the substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom. This seemingly subtle alteration imparts a range of beneficial properties to oligonucleotides, including increased binding affinity to target sequences, enhanced resistance to nuclease degradation, and improved thermal stability. These attributes have made 2'-fluoro modified oligonucleotides invaluable in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers for a diverse array of research and therapeutic applications.

This technical guide provides an in-depth exploration of the 2'-fluoro modification, covering its fundamental chemical principles, its impact on oligonucleotide properties, and its applications in drug development and biomedical research. Detailed experimental protocols and a summary of quantitative data are provided to equip researchers with the practical knowledge required to effectively utilize this powerful modification.

Core Principles of 2'-Fluoro Modification

The introduction of a fluorine atom at the 2' position of the ribose sugar profoundly influences the chemical and structural properties of an oligonucleotide. Fluorine's high electronegativity and small atomic radius are key to these effects. The 2'-fluoro group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form helices, the native conformation of RNA duplexes. This pre-organization of the sugar into an RNA-like structure is a primary contributor to the enhanced binding affinity of 2'-fluoro modified oligonucleotides to complementary RNA targets.

Impact on Oligonucleotide Properties

The 2'-fluoro modification confers several advantageous properties to oligonucleotides, which are summarized below and detailed in the subsequent sections.

Key Properties Conferred by 2'-Fluoro Modification:

  • Increased Binding Affinity: The C3'-endo sugar pucker pre-organizes the oligonucleotide for binding to RNA targets, leading to more stable duplexes.

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.

  • Improved Thermal Stability: The increased binding affinity translates to a higher melting temperature (Tm) of the oligonucleotide duplex.

  • Reduced Immunostimulatory Effects: In the context of siRNAs, 2'-fluoro modifications have been shown to attenuate the innate immune response that can be triggered by unmodified siRNAs.[1]

Quantitative Analysis of Improved Properties

The enhancements conferred by the 2'-fluoro modification have been quantified in numerous studies. The following tables summarize key data on thermal stability, nuclease resistance, and gene silencing efficacy.

Table 1: Thermal Stability (Melting Temperature, Tm)
Oligonucleotide TypeModificationΔTm per modification (°C)Reference
RNA/DNA hybrid2'-F-RNA+1.8[2]
RNA duplex2'-F-RNA~1.0 - 2.0[3]
DNA duplex2'-F-RNA+0.5 (fully substituted)[2]
Phosphoramidate/DNA duplex2'-F-phosphoramidate~4.0[4]
Phosphoramidate/RNA duplex2'-F-phosphoramidate~5.0[4]
Table 2: Nuclease Resistance (Half-life in Serum)
Oligonucleotide TypeModificationHalf-lifeUnmodified Control Half-lifeReference
siRNAFully modified sense strand (FANA)~6 hours<15 minutes[5]
siRNA2'-F modified>24 hours<4 hours[6]
RNA2'-F pyrimidine2.2 hours (mouse serum)Seconds (RNA)[7]
DNA2'-F pyrimidine1.6 hours (mouse serum)~1.7 hours (DNA)[7]
Table 3: Gene Silencing Efficacy (IC50)
Target GeneOligonucleotide TypeModificationIC50 (nM)Unmodified Control IC50 (nM)Reference
Factor VIIsiRNA2'-F pyrimidines (both strands)0.500.95[8][9]
PTENsiRNA2'-F at positions 5 and 6Similar to unmodifiedSimilar to modified[10]

Applications in Research and Drug Development

The unique properties of 2'-fluoro modified oligonucleotides have led to their widespread use in various applications, from basic research to clinical therapeutics.

Antisense Oligonucleotides (ASOs)

2'-fluoro modifications are incorporated into ASOs to enhance their stability and binding affinity to target messenger RNA (mRNA). This leads to more potent and durable gene silencing. These ASOs can be designed to inhibit the expression of oncogenes or other disease-related genes.

Small Interfering RNAs (siRNAs)

In the context of RNA interference (RNAi), 2'-fluoro modifications are crucial for improving the in vivo performance of siRNAs. They increase the half-life of siRNAs in circulation and within cells, leading to prolonged gene silencing. Furthermore, these modifications can reduce off-target effects and mitigate the innate immune response.

Aptamers

Aptamers are structured single-stranded oligonucleotides that bind to specific targets with high affinity and specificity. The incorporation of 2'-fluoro modifications into aptamers enhances their resistance to nucleases, a critical feature for their use as therapeutic agents and in diagnostic assays. A well-known example is Macugen® (pegaptanib), a 2'-fluoro modified aptamer that targets vascular endothelial growth factor (VEGF) for the treatment of age-related macular degeneration.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key processes involving 2'-fluoro modified oligonucleotides.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-Fluoro Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading Entry Dicer->RISC_loading RISC Active RISC (Guide Strand) RISC_loading->RISC Unwinding Passenger_strand Passenger Strand (Degraded) RISC_loading->Passenger_strand mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation

Figure 1: RNA Interference (RNAi) Pathway with 2'-Fluoro Modified siRNA.

ASO_Mechanism cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO 2'-Fluoro Modified Antisense Oligonucleotide splicing Splicing Modulation ASO->splicing Binding mRNA Target mRNA ASO->mRNA Hybridization Translation_block Translational Arrest ASO->Translation_block Steric Hindrance pre_mRNA pre-mRNA pre_mRNA->splicing mature_mRNA_alt Alternatively Spliced mRNA splicing->mature_mRNA_alt RNaseH RNase H mRNA->RNaseH mRNA->Translation_block Degradation mRNA Degradation RNaseH->Degradation Protein Protein Synthesis Translation_block->Protein Inhibition of

Figure 2: Mechanisms of Action for 2'-Fluoro Modified Antisense Oligonucleotides.

Aptamer_Action_VEGF cluster_extracellular Extracellular Space cluster_intracellular Intracellular VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds to Aptamer 2'-Fluoro Modified Aptamer (e.g., Macugen®) Aptamer->VEGF Binds and Inhibits Inhibition Inhibition of Signaling Aptamer->Inhibition Binding Binding VEGFR->Binding Signaling Downstream Signaling (Angiogenesis, etc.) Binding->Signaling Inhibition->Signaling

Figure 3: Inhibition of VEGF Signaling by a 2'-Fluoro Modified Aptamer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2'-fluoro modified oligonucleotides.

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

Objective: To synthesize a custom oligonucleotide sequence incorporating 2'-fluoro modified phosphoramidites.

Methodology:

  • Support Preparation: Start with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid) to expose the 5'-hydroxyl group for the next coupling step.

    • Coupling: Addition of the next phosphoramidite (B1245037) monomer (either standard or 2'-fluoro modified) in the presence of an activator (e.g., tetrazole) to form a phosphite (B83602) triester linkage.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups on the bases and phosphate backbone are removed using a basic solution (e.g., ammonium (B1175870) hydroxide).

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Oligo_Synthesis_Workflow start Start: Solid Support with First Nucleoside detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add 2'-F Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation cycle Repeat for each Nucleotide in Sequence oxidation->cycle cycle->detritylation Next Nucleotide cleavage Cleavage from Support & Deprotection cycle->cleavage End of Sequence purification Purification (HPLC or PAGE) cleavage->purification end Final 2'-Fluoro Modified Oligonucleotide purification->end

Figure 4: Workflow for Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides.
Nuclease Resistance Assay in Serum

Objective: To assess the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases found in serum.

Methodology:

  • Oligonucleotide Preparation: Prepare solutions of the 2'-fluoro modified oligonucleotide and an unmodified control at a known concentration.

  • Incubation: Incubate the oligonucleotides in a solution containing a high percentage of fetal bovine serum (FBS) or human serum at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the integrity of the oligonucleotides at each time point using a suitable method:

    • Gel Electrophoresis: Denaturing PAGE can be used to visualize the degradation of the oligonucleotides over time. The full-length product will decrease in intensity as it is degraded.

    • HPLC: Reverse-phase HPLC can be used to quantify the amount of full-length oligonucleotide remaining at each time point.

  • Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the half-life of each oligonucleotide in serum.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of a duplex formed by a 2'-fluoro modified oligonucleotide and its complementary strand.

Methodology:

  • Duplex Formation: Anneal the 2'-fluoro modified oligonucleotide with its complementary strand in a suitable buffer (e.g., phosphate-buffered saline) by heating to 95°C and then slowly cooling to room temperature.

  • Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the duplex at 260 nm as the temperature is gradually increased.

  • Data Acquisition: Record the absorbance at regular temperature intervals (e.g., every 1°C) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).

  • Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the peak of the first derivative of the melting curve.

In Vitro Gene Silencing Assay using siRNA

Objective: To evaluate the efficacy of a 2'-fluoro modified siRNA in silencing a target gene in cultured cells.

Methodology:

  • Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency (typically 70-90%).

  • Transfection: Transfect the cells with the 2'-fluoro modified siRNA and an unmodified control siRNA using a suitable transfection reagent (e.g., lipofectamine). Include a negative control (e.g., a non-targeting siRNA) and a mock-transfected control.

  • Incubation: Incubate the cells for a period of time sufficient for the siRNA to take effect and for the target protein to be turned over (typically 24-72 hours).

  • Analysis of Gene Expression:

    • mRNA Levels: Harvest the cells and extract total RNA. Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR).

    • Protein Levels: Lyse the cells and quantify the target protein levels using Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Normalize the target gene expression levels to a housekeeping gene and compare the level of knockdown achieved with the 2'-fluoro modified siRNA to that of the unmodified control and the negative control. Calculate the IC50 value, which is the concentration of siRNA required to achieve 50% knockdown of the target gene.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Aptamer Selection

Objective: To select 2'-fluoro modified RNA aptamers that bind to a specific target molecule.

Methodology:

  • Library Synthesis: Synthesize a large, random library of 2'-fluoro modified RNA oligonucleotides.

  • Selection: Incubate the RNA library with the target molecule, which is typically immobilized on a solid support (e.g., magnetic beads).

  • Partitioning: Wash the support to remove unbound and weakly bound RNA molecules.

  • Elution: Elute the RNA molecules that are bound to the target.

  • Amplification: Reverse transcribe the eluted RNA into cDNA and then amplify the cDNA using PCR.

  • In Vitro Transcription: Transcribe the amplified DNA back into a new pool of 2'-fluoro modified RNA.

  • Iterative Rounds: Repeat the selection, elution, and amplification steps for multiple rounds (typically 8-15 rounds) to enrich for the RNA sequences with the highest affinity for the target.

  • Sequencing and Characterization: Sequence the enriched RNA pool to identify individual aptamer candidates. Synthesize these candidates and characterize their binding affinity and specificity for the target.

SELEX_Workflow start Start: Random 2'-Fluoro RNA Library incubation 1. Incubation with Target Molecule start->incubation partitioning 2. Partitioning (Wash away unbound RNA) incubation->partitioning elution 3. Elution of Bound RNA partitioning->elution amplification 4. RT-PCR Amplification elution->amplification transcription 5. In Vitro Transcription (Generate new RNA pool) amplification->transcription cycle Repeat for Multiple Rounds (8-15x) transcription->cycle cycle->incubation Next Round sequencing Sequencing of Enriched Pool cycle->sequencing Final Round characterization Characterization of Individual Aptamers sequencing->characterization end High-Affinity 2'-Fluoro Aptamers characterization->end

Figure 5: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) Workflow.

Conclusion

The 2'-fluoro modification represents a cornerstone of modern oligonucleotide chemistry, offering a powerful and versatile tool for enhancing the therapeutic potential and research utility of nucleic acid-based molecules. Its ability to significantly improve binding affinity, nuclease resistance, and thermal stability has been instrumental in the advancement of antisense, siRNA, and aptamer technologies. As our understanding of the intricate interplay between chemical modifications and biological systems continues to grow, the 2'-fluoro modification will undoubtedly remain a critical component in the design of next-generation oligonucleotide therapeutics and diagnostics. This guide has provided a comprehensive overview of the core principles, quantitative benefits, diverse applications, and key experimental protocols associated with 2'-fluoro modified oligonucleotides, empowering researchers and drug developers to leverage this technology to its full potential.

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMTr Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise, automated chemical synthesis of oligonucleotides is a cornerstone technology. The robust and near-universally adopted phosphoramidite (B1245037) chemistry enables the production of custom DNA and RNA sequences with high fidelity. Central to this process is a bulky yet labile guardian: the 4,4'-dimethoxytrityl (DMTr) group. This in-depth technical guide elucidates the critical role of the DMTr group, providing a detailed examination of its function, the mechanics of its application and removal, quantitative performance data, and detailed experimental protocols.

The Core Function of the DMTr Group: A Reversible Sentry

The primary and indispensable role of the DMTr group in phosphoramidite chemistry is to serve as a temporary protecting group for the 5'-hydroxyl function of the nucleoside monomer.[1][2] This protection is fundamental to the stepwise, directional synthesis of oligonucleotides, which proceeds in the 3' to 5' direction. By "capping" the 5'-hydroxyl, the DMTr group enforces the regioselectivity of the coupling reaction, ensuring that the incoming phosphoramidite monomer exclusively reacts with the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.[3] This prevents uncontrolled polymerization and the formation of undesired side products.[4]

The selection of the DMTr group for this pivotal role is not arbitrary; it possesses a unique combination of properties that make it ideally suited for automated solid-phase synthesis:

  • Acid Lability: The DMTr group is stable to the basic and neutral conditions employed during the coupling, capping, and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[1][5] This selective lability is the key to the cyclic nature of phosphoramidite synthesis.

  • Steric Hindrance: The bulky nature of the DMTr group provides significant steric protection to the 5'-hydroxyl, preventing it from participating in unwanted side reactions.

  • Monitoring Capability: Upon acidic cleavage, the DMTr group is released as a stable dimethoxytrityl cation, which imparts a vibrant orange color to the solution.[6] This cation has a strong absorbance at approximately 495-498 nm, allowing for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis.[7]

The Phosphoramidite Synthesis Cycle: The DMTr Group in Action

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps that result in the addition of a single nucleotide. The DMTr group plays a central role in the first step of each cycle.

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMTr Removal) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Linkage (Next Cycle)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation - The Gateway to Elongation

The synthesis cycle begins with the selective removal of the 5'-DMTr group from the nucleotide bound to the solid support. This is achieved by treating the support with a solution of a weak organic acid, most commonly 3% TCA or DCA in DCM.[1] The acid protonates the ether oxygen linking the DMTr group to the 5'-hydroxyl of the ribose sugar, leading to its cleavage and the formation of a highly stabilized, orange-colored dimethoxytrityl cation. This reaction is rapid and quantitative, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

Detritylation_Mechanism DMTr_Protected_Nucleoside 5'-DMTr-O-Nucleoside (on solid support) Protonated_Intermediate Protonated Intermediate DMTr_Protected_Nucleoside->Protonated_Intermediate + H+ Acid H+ (TCA or DCA) Acid->Protonated_Intermediate Free_5_OH_Nucleoside 5'-HO-Nucleoside (on solid support) Protonated_Intermediate->Free_5_OH_Nucleoside DMTr_Cation DMTr+ Cation (Orange Color) Protonated_Intermediate->DMTr_Cation

Caption: The acid-catalyzed detritylation of a 5'-DMTr protected nucleoside.

Subsequent Steps: Coupling, Capping, and Oxidation

Following detritylation and a washing step to remove the acid and the DMTr cation, the synthesis proceeds through the remaining three steps:

  • Coupling: The activated phosphoramidite monomer (the next base to be added) is introduced along with an activator, such as tetrazole or a derivative. The free 5'-hydroxyl of the support-bound nucleoside attacks the activated phosphorus of the phosphoramidite, forming a phosphite triester linkage.

  • Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations), a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[8][9]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[8][10]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Quantitative Data and Performance Metrics

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The DMTr group plays a direct role in both the efficiency of detritylation and the monitoring of coupling efficiency.

Detritylation Efficiency and Depurination Risk

While effective detritylation is essential, the acidic conditions can lead to a detrimental side reaction known as depurination, particularly at adenosine (B11128) (A) and guanosine (B1672433) (G) residues.[5] Depurination involves the cleavage of the glycosidic bond, leading to the loss of the purine (B94841) base and ultimately chain cleavage during the final deprotection step. Therefore, a balance must be struck between complete detritylation and minimizing depurination.

Detritylation ReagentTypical ConcentrationRelative Detritylation RateRelative Depurination Rate (dA)
Trichloroacetic Acid (TCA)3% in DCMFast[5]Higher[11]
Dichloroacetic Acid (DCA)3% in DCMSlower[5]Lower[11]

Data compiled from qualitative descriptions in the search results. Specific quantitative values for direct comparison were not consistently available in a single source.

Monitoring Coupling Efficiency via DMTr Cation Assay

The intensity of the orange color produced by the DMTr cation released during the detritylation step is directly proportional to the number of moles of the 5'-hydroxyl groups that were successfully coupled in the previous cycle.[7] This allows for a quantitative assessment of the coupling efficiency at each step of the synthesis. The absorbance of the solution is typically measured at 495-498 nm.[7]

The stepwise coupling efficiency (SE) can be calculated, and from this, the overall theoretical yield of the full-length oligonucleotide can be estimated.

Overall Yield (%) = (SE)^(n-1) * 100

where n is the number of nucleotides in the sequence.

Stepwise Coupling EfficiencyOverall Yield of a 20-merOverall Yield of a 50-mer
98.0%~68%~36%
99.0%~82%~61%
99.5%~90%~78%

This table illustrates the critical importance of maintaining high stepwise coupling efficiency, which is monitored via the DMTr cation.

Detailed Experimental Protocols

The following protocols provide a general framework for the key steps involving the DMTr group in solid-phase oligonucleotide synthesis. Specific timings and volumes may vary depending on the synthesizer and the scale of the synthesis.

Protocol for Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines one cycle of nucleotide addition.

  • Detritylation:

    • Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[1]

    • Procedure:

      • Wash the solid support with anhydrous acetonitrile (B52724).

      • Pass the detritylation solution through the synthesis column for 60-120 seconds.

      • Collect the eluent containing the DMTr cation for spectrophotometric analysis (optional).

      • Wash the solid support thoroughly with anhydrous acetonitrile to remove all traces of acid.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

      • 0.45 M solution of an activator (e.g., 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.[12]

    • Procedure:

      • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

      • Allow the coupling reaction to proceed for 30-180 seconds. The reaction time depends on the specific phosphoramidite and activator used.

      • Wash the solid support with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/pyridine or lutidine.

      • Capping Reagent B: 16% N-Methylimidazole in THF.[13]

    • Procedure:

      • Deliver a mixture of Capping Reagent A and Capping Reagent B to the synthesis column.

      • Allow the capping reaction to proceed for 30-60 seconds.

      • Wash the solid support with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02-0.1 M Iodine in THF/pyridine/water.[1]

    • Procedure:

      • Deliver the oxidizing solution to the synthesis column.

      • Allow the oxidation reaction to proceed for 30-60 seconds.

      • Wash the solid support with anhydrous acetonitrile.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol for DMTr Cation Assay for Coupling Efficiency Monitoring
  • Sample Collection: During the detritylation step of each synthesis cycle, collect the orange-colored eluent containing the DMTr cation in a defined volume of a quenching solution (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile).[7]

  • Spectrophotometric Measurement: Measure the absorbance of the collected solution at 498 nm using a UV-Vis spectrophotometer.[7]

  • Calculation: The coupling efficiency can be calculated by comparing the absorbance value of the current cycle to that of the previous cycle. A consistent or slightly decreasing absorbance is expected as the synthesis progresses. A significant drop in absorbance indicates a poor coupling efficiency in the preceding step.

Protocol for Manual Detritylation of "DMT-on" Purified Oligonucleotides

Oligonucleotides are often purified with the final 5'-DMTr group intact ("DMT-on" purification) to facilitate separation from shorter, failure sequences. The DMTr group is then removed post-purification.

  • Dissolution: Dissolve the dried, DMT-on purified oligonucleotide in 200-500 µL of 80% aqueous acetic acid.[7]

  • Incubation: Let the solution stand at room temperature for 20-30 minutes.[7]

  • Quenching and Precipitation: Add an equal volume of a salt solution (e.g., 3 M sodium acetate) followed by 3-5 volumes of cold ethanol (B145695) or isopropanol (B130326) to precipitate the detritylated oligonucleotide.

  • Isolation: Centrifuge the mixture to pellet the oligonucleotide, decant the supernatant containing the dimethoxytritanol, and wash the pellet with cold ethanol.

  • Drying: Dry the oligonucleotide pellet under vacuum.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis and purification of an oligonucleotide, highlighting the key decision points related to the DMTr group.

Oligo_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification and Final Product Start Start Synthesis_Cycle Perform Synthesis Cycles (Detritylation, Coupling, Capping, Oxidation) Start->Synthesis_Cycle Final_Cycle Final Coupling Cycle Synthesis_Cycle->Final_Cycle DMT_on_off DMT-on or DMT-off? Final_Cycle->DMT_on_off Final_Detritylation Perform Final Detritylation DMT_on_off->Final_Detritylation DMT-off Cleavage_Deprotection Cleavage from Support & Base Deprotection DMT_on_off->Cleavage_Deprotection DMT-on Final_Detritylation->Cleavage_Deprotection Purification Purification (e.g., HPLC, PAGE) Cleavage_Deprotection->Purification Manual_Detritylation Manual Detritylation (if DMT-on) Purification->Manual_Detritylation If DMT-on QC Quality Control (e.g., Mass Spec, HPLC) Purification->QC If DMT-off Manual_Detritylation->QC Final_Product Final Detritylated Oligonucleotide QC->Final_Product

Caption: Workflow for oligonucleotide synthesis and purification.

Conclusion

The 4,4'-dimethoxytrityl group is more than just a protecting group in phosphoramidite chemistry; it is an enabling technology that has been instrumental in the automation and success of DNA and RNA synthesis. Its unique properties of acid lability, steric bulk, and the chromophoric nature of its cleavage product provide the control and feedback necessary for the reliable, stepwise assembly of oligonucleotides. A thorough understanding of the role and chemistry of the DMTr group is essential for any researcher, scientist, or drug development professional working in the field of nucleic acid chemistry and therapeutics. By carefully controlling the conditions of its removal and leveraging its monitoring capabilities, high-quality, custom oligonucleotides can be synthesized for a wide array of cutting-edge applications.

References

The Core of Creation: An In-depth Technical Guide to Phosphoramidite Coupling in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the phosphoramidite (B1245037) coupling mechanism, the cornerstone of modern solid-phase oligonucleotide synthesis. Detailing the intricate chemistry, reaction kinetics, and procedural best practices, this document serves as an essential resource for professionals engaged in the synthesis of oligonucleotides for research, diagnostics, and therapeutic applications.

Introduction to Phosphoramidite Chemistry

The phosphoramidite method, first introduced in the early 1980s, revolutionized the chemical synthesis of DNA and RNA.[1][2] Its remarkable success lies in the use of stable nucleoside phosphoramidite monomers, which can be activated to rapidly and efficiently form the internucleotide phosphite (B83602) triester linkage.[1][] This method's high coupling efficiency, typically exceeding 99%, and its amenability to automation have made it the gold standard for producing high-fidelity, custom oligonucleotides.[4]

The synthesis is a cyclical process performed on a solid support, most commonly controlled pore glass (CPG) or polystyrene.[5][6] Each cycle consists of four key chemical steps: deblocking, coupling, capping, and oxidation. This guide will focus primarily on the critical coupling step, while also providing context within the entire synthesis cycle.

The Oligonucleotide Synthesis Cycle: A Step-by-Step Overview

The automated synthesis of oligonucleotides proceeds in a 3' to 5' direction. The process begins with the first nucleoside attached to a solid support.[5] Each subsequent nucleotide is added sequentially through a four-step cycle.

  • Deblocking (Detritylation): The cycle initiates with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[7] This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[7][8]

  • Coupling: The activated phosphoramidite monomer, corresponding to the next base in the sequence, is delivered to the reaction column along with an activator. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphorus atom of the incoming phosphoramidite, forming a phosphite triester linkage.

  • Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped".[1][5] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by treatment with an oxidizing agent, usually a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

The Mechanism of Phosphoramidite Coupling

The coupling reaction is the core of oligonucleotide synthesis, where the new phosphodiester bond is formed. This process can be broken down into two key stages: activation of the phosphoramidite and the subsequent nucleophilic attack.

Activation of the Phosphoramidite Monomer

Nucleoside phosphoramidites in their native state are stable and not sufficiently reactive for coupling.[] Activation is achieved by protonation of the diisopropylamino group by a weak acid, typically a tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[8] This protonation converts the diisopropylamino group into a good leaving group, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.[]

The choice of activator influences the kinetics of the reaction. Stronger activators can increase the reaction rate but may also lead to unwanted side reactions.[] DCI, for instance, is less acidic than tetrazole derivatives but is a more nucleophilic activator, which can reduce coupling times.[8]

G cluster_activation Activation Step cluster_coupling Coupling Step Phosphoramidite Phosphoramidite Monomer Activated_Phosphoramidite Activated Phosphoramidite Phosphoramidite->Activated_Phosphoramidite Protonation Activator Activator (e.g., Tetrazole) Activator->Activated_Phosphoramidite Growing_Oligo Growing Oligo (Free 5'-OH) Phosphite_Triester Phosphite Triester Linkage Activated_Phosphoramidite->Phosphite_Triester Coupling Growing_Oligo->Phosphite_Triester Nucleophilic Attack

Diagram 1: Logical workflow of the phosphoramidite coupling reaction.
Nucleophilic Attack and Bond Formation

Once activated, the phosphoramidite is ready to react with the free 5'-hydroxyl group of the solid support-bound oligonucleotide. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus center of the activated phosphoramidite. This results in the displacement of the protonated diisopropylamino group and the formation of a new phosphite triester bond, thus extending the oligonucleotide chain by one nucleotide.

Quantitative Data on Phosphoramidite Coupling

The efficiency of the coupling step is paramount for the successful synthesis of long oligonucleotides. Even a small decrease in coupling efficiency per step leads to a significant reduction in the overall yield of the full-length product.[8][9]

ParameterTypical ValueFactors Influencing the Value
Coupling Efficiency > 99%Purity of phosphoramidites and reagents, moisture content, choice of activator, reaction time, temperature, solid support characteristics.[4][9]
Coupling Time 20-30 seconds (for standard deoxynucleosides)Steric hindrance of the phosphoramidite (modified bases may require longer times), activator type and concentration.[7][10]
Phosphoramidite Concentration 0.05 M - 0.1 MSynthesis scale, desired coupling efficiency. Higher concentrations can drive the reaction faster.
Activator Concentration 0.25 M - 0.5 MSolubility of the activator in acetonitrile (B52724), desired activation rate.
Molar Excess (Phosphoramidite) 5 to 20-fold over solid support loadingSynthesis scale (lower excess for larger scales).[7]
Molar Excess (Activator) 20-fold or higher over solid support loadingEnsures complete and rapid activation of the phosphoramidite.[7]

Table 1: Key Quantitative Parameters in Phosphoramidite Coupling

The overall yield of a full-length oligonucleotide can be calculated using the formula: Yield = (Coupling Efficiency)(n-1) , where 'n' is the number of nucleotides in the sequence.

Oligonucleotide Length (n)Yield at 99.5% Coupling EfficiencyYield at 98.5% Coupling Efficiency
20-mer90.9%82.6%
50-mer78.2%52.0%
100-mer60.9%27.0%

Table 2: Theoretical Overall Yield Based on Coupling Efficiency [9][11]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the key steps for a single coupling cycle on an automated DNA synthesizer. Reagent compositions and volumes may need to be optimized based on the specific instrument, synthesis scale, and sequence.

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) pre-loaded with the first nucleoside (e.g., 1 µmol scale).

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Phosphoramidite Monomers: 0.1 M solutions of A, C, G, and T phosphoramidites in anhydrous acetonitrile.

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic Anhydride/Tetrahydrofuran/Lutidine.

    • Cap B: 16% 1-Methylimidazole in Tetrahydrofuran.[11]

  • Oxidizing Solution: 0.02 M Iodine in Tetrahydrofuran/Pyridine/Water.

  • Washing Solvent: Anhydrous Acetonitrile.

Protocol:

  • Deblocking (Detritylation):

    • Deliver the deblocking solution to the synthesis column and incubate for 60-120 seconds to remove the 5'-DMT group.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the DMT cation and excess acid.

  • Coupling:

    • Simultaneously deliver the appropriate phosphoramidite monomer solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 25-45 seconds for standard nucleosides.

    • Wash the column with anhydrous acetonitrile to remove unreacted reagents and byproducts.

  • Capping:

    • Deliver the capping reagents (Cap A and Cap B) to the column.

    • Incubate for 20-45 seconds to acetylate any unreacted 5'-hydroxyl groups.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the column.

    • Incubate for 20-45 seconds to convert the phosphite triester to a stable phosphate triester.

    • Wash the column with anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide in the sequence.

Visualization of the Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

G Start Start: Solid Support with Protected Nucleoside Deblocking Step 1: Deblocking (DMT Removal) Start->Deblocking Coupling Step 2: Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping Step 3: Capping (Blocking Failures) Coupling->Capping Oxidation Step 4: Oxidation (Phosphite to Phosphate) Capping->Oxidation Cycle_Check More Nucleotides? Oxidation->Cycle_Check End Final Oligonucleotide (Cleavage & Deprotection) Cycle_Check->Deblocking Yes Cycle_Check->End No

Diagram 2: The solid-phase oligonucleotide synthesis cycle.

Conclusion

The phosphoramidite coupling reaction is a highly refined and efficient chemical process that enables the routine synthesis of custom oligonucleotides. A thorough understanding of its mechanism, kinetics, and the influence of various reaction parameters is crucial for researchers and drug development professionals to ensure the production of high-quality oligonucleotides. By adhering to optimized protocols and maintaining stringent control over reagent quality, the full potential of this powerful technology can be realized, paving the way for advancements in genomics, diagnostics, and novel therapeutic modalities.

References

The Electronegativity Effect: A Deep Dive into 2'-Fluoro Substitution on Ribose for Enhanced Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom represents a cornerstone modification in the development of oligonucleotide therapeutics. This strategic alteration, driven by the high electronegativity of fluorine, imparts a range of beneficial properties to nucleic acids, including enhanced thermal stability, increased resistance to nuclease degradation, and a favorable conformational preorganization for binding to target RNA. This in-depth technical guide explores the profound effects of 2'-fluoro substitution, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its impact on the structure, function, and therapeutic potential of oligonucleotides. We will delve into the quantitative biophysical data, detailed experimental protocols for characterization, and the underlying molecular mechanisms that make 2'-fluoro-modified oligonucleotides a powerful tool in modern drug discovery.

Introduction: The Significance of the 2'-Position

The ribose sugar is a fundamental component of RNA, and its 2'-hydroxyl group plays a critical role in defining its structure and reactivity. However, this hydroxyl group is also a primary site for enzymatic degradation by nucleases, limiting the in vivo efficacy of unmodified RNA-based therapeutics. The introduction of a 2'-fluoro (2'-F) modification is a bioisosteric replacement for the hydroxyl group that leverages the unique properties of fluorine, the most electronegative element. This substitution has been shown to significantly improve the drug-like properties of oligonucleotides, including those used for antisense, siRNA, and aptamer applications.[1][2][3]

The high electronegativity of the fluorine atom induces a C3'-endo sugar pucker, which is the preferred conformation for A-form RNA duplexes.[1][4] This preorganization of the sugar moiety for the target RNA enhances binding affinity and thermodynamic stability.[2][5] Furthermore, the replacement of the 2'-hydroxyl group with fluorine eliminates a key recognition site for many nucleases, thereby increasing the metabolic stability of the oligonucleotide.[6][7] This guide will provide a detailed examination of these effects, supported by quantitative data and experimental methodologies.

The Impact of 2'-Fluoro Substitution on Nucleic Acid Properties

The introduction of a 2'-fluoro group on the ribose sugar has a cascade of effects on the physicochemical properties of oligonucleotides. These effects are primarily driven by the strong electron-withdrawing nature of the fluorine atom.

Conformational Preorganization and Sugar Pucker

The electronegativity of the 2'-substituent has a profound influence on the conformational equilibrium of the ribose ring, often referred to as the sugar pucker. Unmodified deoxyribose in B-form DNA typically adopts a C2'-endo conformation, while ribose in A-form RNA favors a C3'-endo conformation. The 2'-fluoro substitution strongly biases the sugar pucker towards the C3'-endo conformation, which is the conformation found in A-form helices characteristic of RNA duplexes.[1][4] This "conformational preorganization" means the modified oligonucleotide is already in a favorable conformation for binding to its RNA target, leading to a more stable duplex.[2][5]

G C2_endo_DNA C2'-endo (South) C3_endo_DNA C3'-endo (North) C2_endo_DNA->C3_endo_DNA Equilibrium label_dna Favors C2'-endo C2_endo_RNA C2'-endo (South) C3_endo_RNA C3'-endo (North) C2_endo_RNA->C3_endo_RNA Equilibrium label_rna Favors C3'-endo C2_endo_2F C2'-endo (South) C3_endo_2F C3'-endo (North) C2_endo_2F->C3_endo_2F Shifted Equilibrium label_2F Strongly Favors C3'-endo

Enhanced Thermodynamic Stability

A direct consequence of the conformational preorganization and other electronic effects is a significant increase in the thermodynamic stability of duplexes containing 2'-fluoro-modified nucleotides. This is typically quantified by an increase in the melting temperature (Tm) of the duplex. The stabilizing effect of a 2'-F modification is approximately +1.8°C per modification.[1] This enhanced stability is primarily driven by a more favorable enthalpy of duplex formation, suggesting stronger Watson-Crick hydrogen bonding and improved base stacking interactions, rather than a purely entropic benefit from preorganization.[2][5]

Increased Nuclease Resistance

The 2'-hydroxyl group of RNA is a key recognition element for many ribonucleases that mediate its degradation. By replacing the 2'-OH with a 2'-F, this recognition site is removed, rendering the oligonucleotide significantly more resistant to nuclease-mediated cleavage.[6][7] This increased stability in biological fluids is a critical attribute for in vivo applications of oligonucleotide therapeutics.

Quantitative Data on the Effects of 2'-Fluoro Substitution

The following tables summarize key quantitative data from various studies on the impact of 2'-fluoro modification on oligonucleotide properties.

Table 1: Thermodynamic Stability of 2'-Fluoro-Modified Duplexes

Sequence ContextModificationΔTm per modification (°C)Thermodynamic Parameters (ΔΔG, kcal/mol)Reference
RNA/RNA duplexFull 2'-F substitution~1.8-2.2[1]
DNA/DNA duplex2'-F insertion1.3Not Reported[8]
siRNA duplexAll pyrimidines 2'-F+14.8 (total)Not Reported[9]
DNA/RNA hybridPropyl-modified+3.1Not Reported[10]
DNA/RNA hybridMethoxyethyl-modified+4.1Not Reported[10]

Table 2: Sugar Pucker Conformation

Nucleoside AnalogPredominant Sugar PuckerPercentage of C3'-endoReference
Deoxyuridine (dU) in oligonucleotideC2'-endo~39%[11]
2'-deoxy-2'-fluororibofuranosyl uracil (B121893) (U2'F(ribo))C3'-endo~69%[11]
2'-deoxy-2'-fluoroarabinofuranosyl uracil (U2'F(ara))C2'-endo~43%[11]

Experimental Protocols for Characterization

A thorough characterization of 2'-fluoro-modified oligonucleotides involves a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Thermal Denaturation (Melting Temperature) Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.

Methodology:

  • Sample Preparation: Anneal equimolar amounts of the complementary oligonucleotide strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final oligonucleotide concentration is typically in the range of 1-5 µM.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/min).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the maximum of the first derivative of the melting curve (dA260/dT vs. T). Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived by fitting the melting curves to a two-state model.

G cluster_prep Sample Preparation cluster_measurement UV-Vis Spectrophotometry cluster_analysis Data Analysis prep1 Mix complementary strands prep2 Add buffer (e.g., Na-phosphate, NaCl) prep1->prep2 prep3 Anneal by heating and slow cooling prep2->prep3 inst Spectrophotometer with Peltier prep3->inst meas1 Monitor A260 vs. Temperature inst->meas1 meas2 Ramp temperature (e.g., 0.5°C/min) meas1->meas2 an1 Plot A260 vs. Temperature (Melting Curve) meas2->an1 an2 Calculate first derivative (dA/dT) an1->an2 an4 Fit curve to determine ΔH°, ΔS°, ΔG° an1->an4 an3 Determine Tm at max of first derivative an2->an3

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of a 2'-fluoro-modified oligonucleotide, including sugar pucker conformation and internucleotide distances.

Methodology:

  • Sample Preparation: Prepare a concentrated solution (0.5-1.0 mM) of the oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.8) in 99.9% D₂O or a 90% H₂O/10% D₂O mixture for observing exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Acquisition:

    • 1D ¹H NMR: To observe imino protons and assess overall duplex formation.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances, which are crucial for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within each sugar ring.

    • ¹⁹F NMR: To directly probe the environment of the fluorine atom.

  • Data Analysis:

    • Assign all proton resonances using a combination of NOESY and TOCSY spectra.

    • Determine sugar pucker conformation by analyzing the coupling constants between sugar protons (e.g., J(H1'-H2')).

    • Use the intensities of NOE cross-peaks to generate distance restraints for structure calculation using software like XPLOR-NIH or CYANA.

Nuclease Resistance Assay

Objective: To evaluate the stability of a 2'-fluoro-modified oligonucleotide in the presence of nucleases.

Methodology:

  • Sample Preparation: 5'-radiolabel the oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Incubation: Incubate the labeled oligonucleotide in a solution containing nucleases (e.g., fetal bovine serum, snake venom phosphodiesterase) at 37°C.

  • Time Course: Remove aliquots from the reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Quench the reaction and analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize the bands by autoradiography and quantify the amount of intact oligonucleotide at each time point using a phosphorimager to determine the half-life.

Signaling Pathways and Therapeutic Implications

The enhanced properties of 2'-fluoro-modified oligonucleotides have made them valuable components in various therapeutic strategies that involve modulating gene expression.

RNA Interference (RNAi)

In the RNAi pathway, small interfering RNAs (siRNAs) guide the RNA-induced silencing complex (RISC) to cleave a target mRNA. The incorporation of 2'-F modifications into siRNA duplexes enhances their stability and can improve their in vivo efficacy.[9][12] The 2'-F modification is well-tolerated by the RISC machinery and can reduce off-target effects and immunostimulation.[1][13]

G siRNA 2'-F-modified siRNA duplex Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading siRNA->RISC_loading Direct Loading Dicer->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger strand removal Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Target recognition Silencing Gene Silencing Cleavage->Silencing

Antisense Technology

Antisense oligonucleotides are designed to bind to a specific mRNA sequence and inhibit its translation. The increased binding affinity and nuclease resistance conferred by 2'-F modifications make them highly effective in this context. They can be used in "gapmer" designs, where a central DNA-like region that supports RNase H activity is flanked by 2'-F-modified wings that provide stability and affinity.

Conclusion

The 2'-fluoro substitution on the ribose sugar is a powerful and versatile modification in oligonucleotide chemistry. Its ability to enhance thermodynamic stability, confer nuclease resistance, and preorganize the sugar conformation for target binding has been instrumental in advancing the field of nucleic acid therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to leverage the benefits of 2'-fluoro-modified oligonucleotides in their work. As our understanding of the intricate structure-function relationships in nucleic acids continues to grow, the strategic use of modifications like 2'-fluoro will undoubtedly play a central role in the design of next-generation genetic medicines.

References

The Ascent of 2'-Fluoro Modified Nucleic Acids: A Technical Guide to Their Discovery, Significance, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine at the 2' position of the ribose sugar has marked a pivotal advancement in nucleic acid chemistry and therapeutics. This modification imbues nucleic acids with a suite of advantageous properties, including enhanced thermal stability, profound resistance to nuclease degradation, and a favorable conformational preorganization for binding to target molecules. These attributes have propelled 2'-fluoro modified nucleic acids to the forefront of drug development, particularly in the realms of RNA interference (RNAi) and aptamer-based therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of 2'-fluoro modified nucleic acids, complete with detailed experimental protocols and structured data for comparative analysis.

Discovery and Core Significance

The journey of 2'-fluoro modified nucleic acids began with early explorations into halogenated nucleosides. Scientists sought to modulate the biological activity and stability of nucleic acids by altering the sugar moiety. The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose was found to have a profound impact on the sugar's pucker, favoring an RNA-like C3'-endo conformation. This conformational preference is a key determinant of the enhanced properties of 2'-fluoro modified oligonucleotides.

The significance of this modification lies in its ability to overcome the primary obstacles in oligonucleotide-based therapeutics: instability and low binding affinity. Native RNA is rapidly degraded by ubiquitous nucleases, limiting its therapeutic window. The 2'-fluoro modification provides a steric shield against nuclease attack, significantly extending the half-life of the oligonucleotide in biological fluids.[1][2][3] Furthermore, the C3'-endo sugar pucker preorganizes the oligonucleotide into an A-form helix, which is energetically favorable for binding to complementary RNA targets. This results in a significant increase in the thermal stability (Tm) of the resulting duplex, leading to more potent and specific target engagement.[4][5][6]

Physicochemical Properties: A Quantitative Perspective

The introduction of 2'-fluoro modifications systematically enhances the thermal stability of nucleic acid duplexes. The following tables summarize the quantitative impact of this modification on melting temperature (Tm).

Table 1: Increase in Melting Temperature (Tm) per 2'-Fluoro Modification

Duplex TypeΔTm per Modification (°C)Reference
2'-F-RNA/RNA+1.8[4]
2'-F-ANA/RNA~+1.5[7]
2'-F-RNA/DNA+0.5[8]
2'-F-DNA/DNA+1.3[6]

Table 2: Comparative Melting Temperatures (Tm) of Unmodified and 2'-Fluoro Modified siRNA

siRNA SequenceModificationTm (°C)Reference
Factor VII siRNA AUnmodified75.5[1]
Factor VII siRNA B2'-F pyrimidines90.3[1]

Nuclease Resistance: Prolonging the Therapeutic Window

One of the most significant advantages of 2'-fluoro modification is the profound increase in resistance to nuclease degradation. This enhanced stability is crucial for in vivo applications where oligonucleotides are exposed to a variety of endo- and exonucleases.

Table 3: Nuclease Stability of Unmodified vs. 2'-Fluoro Modified siRNA in Human Plasma

siRNAModificationHalf-life (t1/2)Reference
Unmodified siRNANone< 4 hours[1][9]
2'-F pyrimidine (B1678525) modified siRNA2'-Fluoro on Pyrimidines> 24 hours[1]

Synthesis of 2'-Fluoro Modified Oligonucleotides

The synthesis of 2'-fluoro modified oligonucleotides is achieved through standard solid-phase phosphoramidite (B1245037) chemistry, utilizing the corresponding 2'-fluoro nucleoside phosphoramidite building blocks.

Synthesis of 2'-Deoxy-2'-Fluoro Nucleoside Phosphoramidites

The synthesis of the key phosphoramidite monomers for each of the four standard nucleobases is a critical prerequisite for incorporating 2'-fluoro modifications into oligonucleotides.

Synthesis_of_2F_Phosphoramidite start 2'-Deoxy-2'-Fluoro Nucleoside dmt 5'-O-DMT Protection start->dmt phosphitylation 3'-Phosphitylation dmt->phosphitylation end_product 2'-Fluoro Nucleoside Phosphoramidite phosphitylation->end_product

Synthesis of 2'-Fluoro Phosphoramidites.
Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical process of solid-phase synthesis for incorporating 2'-fluoro modified nucleotides into a growing oligonucleotide chain.

Oligo_Synthesis_Workflow start Start with Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add 2'-F Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat for next cycle oxidation->repeat repeat->detritylation Next Monomer cleavage Cleavage & Deprotection repeat->cleavage Synthesis Complete purification Purification cleavage->purification

Solid-Phase Oligonucleotide Synthesis Cycle.

Applications in RNA Interference (RNAi)

2'-Fluoro modifications are extensively used in the design of small interfering RNAs (siRNAs) to enhance their therapeutic potential. The increased stability and binding affinity of 2'-fluoro modified siRNAs lead to more potent and durable gene silencing.

The RNAi Signaling Pathway

The following diagram outlines the mechanism of action of an siRNA, highlighting the key protein complexes involved in target mRNA degradation.

RNAi_Pathway dsRNA Exogenous dsRNA (or shRNA) Dicer Dicer dsRNA->Dicer siRNA siRNA Duplex Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Activated RISC (with Guide Strand) RISC_loading->RISC Passenger Strand Ejection Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation

The RNA Interference (RNAi) Pathway.

Aptamer Selection with 2'-Fluoro Modified Nucleotides

Aptamers are structured oligonucleotides that bind to specific target molecules. The incorporation of 2'-fluoro modifications into the nucleic acid library during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process can lead to the selection of aptamers with higher affinity and stability.

Modified SELEX Workflow

The following diagram illustrates the SELEX process for the selection of 2'-fluoro modified aptamers.

SELEX_Workflow start Initial Library (with 2'-F dNTPs) incubation Incubation with Target start->incubation partition Partitioning (Bound vs. Unbound) incubation->partition elution Elution of Bound Sequences partition->elution amplification RT-PCR Amplification elution->amplification next_round Next Round of Selection amplification->next_round next_round->incubation Enrichment sequencing Sequencing & Analysis next_round->sequencing After multiple rounds

Modified SELEX for 2'-Fluoro Aptamers.

Experimental Protocols

Protocol for Solid-Phase Synthesis of a 2'-Fluoro Modified Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide containing 2'-fluoro modifications using an automated DNA/RNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • 2'-Fluoro phosphoramidites (A, C, G, U/T) and standard deoxynucleoside or ribonucleoside phosphoramidites.

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Capping solutions (Cap A and Cap B).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Acetonitrile (anhydrous).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

Procedure:

  • Synthesizer Setup: Install the required phosphoramidites, reagents, and the CPG column on the automated synthesizer.

  • Sequence Programming: Enter the desired oligonucleotide sequence, specifying the positions of the 2'-fluoro modifications.

  • Synthesis Cycle: The synthesizer will automatically perform the following steps for each monomer addition: a. Detritylation: The 5'-DMT protecting group is removed from the growing chain with the deblocking solution. b. Coupling: The next phosphoramidite (2'-fluoro or standard) is activated by the activator and coupled to the 5'-hydroxyl of the growing chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature.

  • Purification: The crude oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV absorbance at 260 nm, and its identity and purity are confirmed by mass spectrometry.

Protocol for Nuclease Resistance Assay

This protocol describes a method to assess the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.

Materials:

  • 2'-Fluoro modified oligonucleotide and an unmodified control oligonucleotide of the same sequence.

  • Nuclease (e.g., snake venom phosphodiesterase, fetal bovine serum).

  • Reaction buffer appropriate for the chosen nuclease.

  • Quenching solution (e.g., EDTA, formamide).

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Gel staining solution (e.g., Stains-All, SYBR Gold).

  • Gel imaging system.

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (modified or unmodified), nuclease, and reaction buffer. Include a no-nuclease control for each oligonucleotide.

  • Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction tube and immediately add it to a quenching solution to stop the enzymatic degradation.

  • PAGE Analysis: Load the quenched samples onto a denaturing polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the desired separation is achieved.

  • Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system.

  • Data Analysis: Compare the intensity of the full-length oligonucleotide band at each time point for the modified and unmodified oligonucleotides to assess the extent of degradation.

Protocol for Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol outlines the determination of the melting temperature of a nucleic acid duplex using UV-Vis spectrophotometry.

Materials:

  • 2'-Fluoro modified oligonucleotide and its complementary strand.

  • Unmodified control duplex of the same sequence.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Anneal the complementary oligonucleotide strands by mixing them in equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Measurement: Place the cuvette containing the annealed duplex into the spectrophotometer and start the temperature ramp. The instrument will record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the sigmoidal melting curve. The Tm is typically determined by calculating the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.

Conclusion

The discovery and development of 2'-fluoro modified nucleic acids represent a cornerstone of modern oligonucleotide therapeutics. Their enhanced stability, superior binding affinity, and compatibility with cellular machinery have enabled the creation of a new generation of drugs with improved efficacy and pharmacokinetic profiles. As research continues to unravel the nuanced structure-function relationships of modified nucleic acids, the strategic application of 2'-fluoro modifications will undoubtedly continue to drive innovation in the fields of drug discovery and molecular biology. This technical guide provides a foundational understanding for researchers and developers seeking to harness the power of this remarkable chemical modification.

References

Spectroscopic Data for 2'-FU Phosphonamidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-Fluoro-2'-deoxyuridine (2'-FU) phosphonamidite. The information is tailored for researchers, scientists, and professionals involved in drug development and oligonucleotide synthesis. This document outlines the key physicochemical properties, expected spectroscopic data, experimental protocols for data acquisition, and a logical workflow for the analysis of this critical reagent.

Physicochemical Properties

2'-FU phosphonamidite, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluorouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a key building block in the synthesis of fluorine-modified oligonucleotides. The presence of the 2'-fluoro modification imparts unique structural and functional properties to the resulting nucleic acid polymers, including increased thermal stability of duplexes and enhanced nuclease resistance.

PropertyValue
Chemical Formula C₃₉H₄₆FN₄O₈P[1][2]
Molecular Weight 748.8 g/mol [1][2]
CAS Number 146954-75-8[1][2]
Appearance White to off-white powder
Purity Typically ≥98% by HPLC
Storage -20°C[1]

Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for this specific phosphonamidite is limited, this section provides expected values based on the analysis of structurally similar compounds and general knowledge of phosphoramidite (B1245037) chemistry. The data is presented in a format that facilitates easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of phosphoramidites. Key nuclei for the analysis of 2'-FU phosphonamidite are ¹H, ¹³C, ³¹P, and ¹⁹F.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a phosphoramidite is complex, with distinct regions corresponding to the different moieties of the molecule.

ProtonExpected Chemical Shift (ppm)
DMT Group (Aromatic)6.8 - 7.5
Uracil (H5, H6)5.0 - 6.0 and 7.5 - 8.0
Sugar (H1')~6.0
Sugar (Other)3.5 - 5.5
DMT Group (OCH₃)~3.7
Cyanoethyl Group2.4 - 2.8 and 3.6 - 3.9
Diisopropyl Group1.0 - 1.3 and 3.5 - 3.8

¹³C NMR Spectroscopy

¹³C NMR provides further insight into the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)
DMT Group (Aromatic)113 - 160
Uracil (Carbonyls)150 - 165
Uracil (C5, C6)100 - 145
Sugar (C1')85 - 95
Sugar (Other)60 - 90
DMT Group (OCH₃)~55
Cyanoethyl Group~20 (CH₂) and ~117 (CN)
Diisopropyl Group~20 (CH₃) and ~43 (CH)

³¹P NMR Spectroscopy

³¹P NMR is particularly diagnostic for phosphoramidites, showing a characteristic signal for the phosphorus(III) center. Due to the chiral nature of the phosphorus atom, two diastereomers are often observed.

PhosphorusExpected Chemical Shift (ppm)
Phosphoramidite140 - 155[3]

¹⁹F NMR Spectroscopy

The presence of the fluorine atom at the 2' position of the sugar provides a unique spectroscopic handle.

FluorineExpected Chemical Shift (ppm)
2'-FluoroHighly dependent on the local electronic environment, but provides a distinct signal.
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the phosphonamidite. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the exact mass.

IonExpected m/z
[M+H]⁺749.3
[M+Na]⁺771.3

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for phosphoramidites. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the 2'-FU phosphonamidite in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN). The use of anhydrous solvents is crucial to prevent hydrolysis of the phosphoramidite.

  • ¹H NMR : Acquire a one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • ³¹P NMR : Acquire a proton-decoupled ³¹P spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

  • ¹⁹F NMR : Acquire a proton-decoupled ¹⁹F spectrum.

Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the phosphoramidite (e.g., 1 mg/mL) in an appropriate solvent such as acetonitrile (B52724).

  • Chromatography : Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of acetonitrile in a suitable buffer (e.g., ammonium (B1175870) acetate).

  • Mass Analysis : The eluent is introduced into the mass spectrometer. For structural confirmation, an electrospray ionization (ESI) source in positive ion mode is commonly used.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm the isotopic distribution pattern. Fragmentation data (MS/MS) can be used to further confirm the structure.[4]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2'-FU phosphonamidite.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Outcome Amidite 2'-FU Phosphonamidite Dissolution Dissolution in Anhydrous Solvent Amidite->Dissolution NMR NMR Spectroscopy (1H, 13C, 31P, 19F) Dissolution->NMR MS Mass Spectrometry (LC-MS) Dissolution->MS Structure Structural Verification NMR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Pass/Fail Purity->QC

Caption: Workflow for Spectroscopic Analysis of 2'-FU Phosphonamidite.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2'-Fluoro-Uridine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2'-Fluoro-Uridine (2'-FU) into synthetic oligonucleotides. The inclusion of 2'-fluoro modifications can significantly enhance the therapeutic and diagnostic potential of oligonucleotides by improving their stability, binding affinity, and nuclease resistance.

Introduction to 2'-Fluoro-Uridine Modified Oligonucleotides

The substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom in uridine (B1682114) nucleotides offers a powerful strategy for optimizing oligonucleotide properties. This modification confers an RNA-like C3'-endo sugar pucker, which leads to the formation of more stable A-form helices when hybridized to a target strand.[1][2] Consequently, oligonucleotides containing 2'-FU exhibit increased thermal stability and binding affinity.[1][3] While 2'-F-RNA phosphodiester linkages themselves are not inherently resistant to nucleases, the combination with phosphorothioate (B77711) (PS) linkages results in oligonucleotides with high nuclease resistance, a critical attribute for in vivo applications.[1][4] These enhanced properties make 2'-FU-modified oligonucleotides valuable tools in various applications, including antisense technology, siRNA, and aptamer development.[2][5]

Chemical Synthesis of 2'-FU Modified Oligonucleotides

The most common and efficient method for incorporating 2'-FU into oligonucleotides is through automated solid-phase phosphoramidite (B1245037) chemistry.[6][7][8][9] This process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.

Protocol: Solid-Phase Synthesis of a 2'-FU Containing Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with 2'-FU modifications using a standard automated DNA/RNA synthesizer.

Materials:

  • 2'-F-U-CE Phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Activator solution (e.g., Tetrazole, ETT, or DCI)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine solution)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., Ammonium (B1175870) hydroxide (B78521) or a mixture of Ammonium Hydroxide and Methylamine - AMA)

  • Anhydrous acetonitrile

Experimental Workflow:

G cluster_synthesis Automated Solid-Phase Synthesis Start Start DMT_Removal 1. Detritylation: Remove 5'-DMT protecting group Start->DMT_Removal Coupling 2. Coupling: Couple 2'-F-U phosphoramidite DMT_Removal->Coupling Capping 3. Capping: Cap unreacted 5'-hydroxyls Coupling->Capping Oxidation 4. Oxidation: Oxidize phosphite (B83602) triester Capping->Oxidation Repeat Repeat for each nucleotide? Oxidation->Repeat Repeat->DMT_Removal Yes Cleavage 5. Cleavage: Cleave from solid support Repeat->Cleavage No Deprotection 6. Deprotection: Remove base and phosphate (B84403) protecting groups Cleavage->Deprotection Purification 7. Purification: (e.g., HPLC or PAGE) Deprotection->Purification Final_Product Purified 2'-FU Oligonucleotide Purification->Final_Product

Figure 1: Automated solid-phase synthesis workflow for 2'-FU oligonucleotides.

Procedure:

  • Preparation: Prepare 0.08–0.15 M solutions of the 2'-F-U and other required phosphoramidites in anhydrous acetonitrile.[10] Install the reagents on the DNA/RNA synthesizer.

  • Automated Synthesis Cycle:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a deblocking solution.

    • Coupling: The 2'-F-U phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 minutes is recommended for 2'-F monomers.[4]

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support.

    • The protecting groups on the nucleobases and the phosphate backbone are removed. This can be achieved using ammonium hydroxide for 17 hours at 55°C or with AMA (a 1:1 mixture of 30% ammonium hydroxide and 40% methylamine) for 2 hours at room temperature.[4] Note: Heating in AMA can lead to some degradation of 2'-Fluoro nucleotides.[4]

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length product.[3]

Properties of 2'-FU Modified Oligonucleotides

The incorporation of 2'-FU confers several advantageous properties to oligonucleotides, which are summarized in the tables below.

Table 1: Thermal Stability of 2'-FU Modified Oligonucleotides
Modification ComparisonΔTm per Modification (°C)Target StrandReference(s)
2'-F-RNA~2.0RNA[1]
2'-F-RNA in DNA chimera1.8RNA[2]
2'-OMe-RNA~1.5RNA[1]
RNA~1.1RNA[1]
2'-F-RNA/DNA Phosphoramidates~5.0RNA[11]
2'-F-RNA/DNA Phosphoramidates~4.0DNA[11]
2'-F pyrimidine (B1678525) modified siRNA+15.0 (total duplex)RNA[12]
Table 2: Nuclease Resistance of 2'-FU Modified Oligonucleotides
Oligonucleotide TypeNuclease ResistanceNotesReference(s)
2'-F-RNA (phosphodiester)LowNot significantly resistant to nucleases.[1][4]
2'-F-RNA (phosphorothioate)HighHighly resistant to nuclease degradation.[1][4]
2'-F pyrimidine modified siRNAHighSignificantly more stable in serum compared to unmodified siRNA.[2][12]
2'-F-RNA/DNA PhosphoramidatesHighHighly resistant to snake venom phosphodiesterase.[11]

Applications of 2'-FU Modified Oligonucleotides

The enhanced properties of 2'-FU modified oligonucleotides make them suitable for a range of applications in research and drug development.

Antisense Oligonucleotides (ASOs)

2'-FU modifications are used to create chimeric ASOs, often in combination with DNA and phosphorothioate linkages. These chimeras exhibit enhanced binding to the target RNA and are substrates for RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid, leading to gene silencing.[1][2]

G cluster_pathway Antisense Mechanism of a 2'-FU/DNA Chimeric Oligonucleotide ASO 2'-FU/DNA Chimeric ASO (with Phosphorothioates) Hybridization Hybridization in Cytoplasm ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Recruitment and Activation Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Inhibition Inhibition of Translation Cleavage->Inhibition

Figure 2: Antisense mechanism involving a 2'-FU/DNA chimeric ASO and RNase H.

Small Interfering RNA (siRNA)

Incorporating 2'-FU into siRNA duplexes significantly increases their stability in plasma compared to unmodified siRNAs.[1][2] This enhanced stability, coupled with good tolerance by the RNA-induced silencing complex (RISC), makes 2'-FU a valuable modification for improving the in vivo efficacy of siRNA therapeutics.[12]

Aptamers

The addition of 2'-fluoro pyrimidines into RNA aptamers enhances their nuclease resistance and can lead to higher binding affinities for their target molecules compared to unmodified RNA aptamers.[2][13][14] This makes them more robust for diagnostic and therapeutic applications.

Experimental Protocols for Evaluation

Protocol: Nuclease Resistance Assay

This protocol describes a method to assess the stability of 2'-FU modified oligonucleotides in the presence of nucleases.

Materials:

  • 2'-FU modified oligonucleotide (and an unmodified control)

  • Nuclease (e.g., snake venom phosphodiesterase, DNase I, or serum)

  • Reaction buffer appropriate for the chosen nuclease

  • Stop solution (e.g., EDTA)

  • Polyacrylamide gel (denaturing)

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Label the 5' end of the oligonucleotides with a fluorescent dye or radioactive isotope for visualization.

  • Incubate a defined amount of the labeled oligonucleotide with the nuclease in the appropriate reaction buffer at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the enzymatic degradation by adding the stop solution.

  • Add gel loading buffer to the aliquots.

  • Separate the degradation products by denaturing polyacrylamide gel electrophoresis.

  • Visualize the gel using an appropriate imaging system and quantify the amount of intact oligonucleotide remaining at each time point.

  • Compare the degradation profile of the 2'-FU modified oligonucleotide to the unmodified control to determine the extent of nuclease resistance.

Protocol: Thermal Melting (Tm) Analysis

This protocol measures the thermal stability of a duplex formed by a 2'-FU modified oligonucleotide and its complementary target.

Materials:

  • 2'-FU modified oligonucleotide

  • Complementary DNA or RNA target strand

  • Annealing buffer (e.g., saline-sodium phosphate-EDTA buffer)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Mix the 2'-FU modified oligonucleotide and its complementary strand in a 1:1 molar ratio in the annealing buffer.

  • Heat the solution to 95°C for 5 minutes to denature any secondary structures and then slowly cool to room temperature to allow for duplex formation.

  • Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the melting curve (absorbance vs. temperature).

  • Compare the Tm of the duplex containing the 2'-FU modified oligonucleotide to a duplex with an unmodified oligonucleotide to quantify the increase in thermal stability.

References

Solid-Phase Synthesis of 2'-Fluoro Modified RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine at the 2'-position of the ribose sugar in RNA oligonucleotides has emerged as a pivotal modification in the development of nucleic acid-based therapeutics and advanced research tools. This modification imparts desirable pharmacological properties, including enhanced nuclease resistance, increased thermal stability of duplexes, and improved binding affinity.[1][2][3] The 2'-fluoro (2'-F) modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA, thereby pre-organizing the oligonucleotide for binding to its target.[3][4] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 2'-fluoro modified RNA, intended for researchers, scientists, and professionals in the field of drug development.

Applications in Research and Drug Development

2'-Fluoro modified RNA oligonucleotides have found broad utility in various applications due to their advantageous properties.

  • Antisense Oligonucleotides (ASOs): The enhanced stability and binding affinity of 2'-F RNA make it a valuable modification for ASOs, which are designed to bind to specific mRNA targets and modulate gene expression.[4][5]

  • Small Interfering RNA (siRNA): Incorporation of 2'-F modifications into siRNA duplexes significantly increases their stability in serum and can lead to improved in vivo activity.[3][6] This modification has been shown to be well-tolerated within the RNA interference (RNAi) pathway.[6]

  • Aptamers: 2'-F modified aptamers exhibit increased resistance to degradation by nucleases, a critical feature for their therapeutic and diagnostic applications.[4] An example of a successful 2'-F modified aptamer is Macugen® (pegaptanib), an FDA-approved therapeutic for age-related macular degeneration.[6]

  • Ribozymes: The 2'-F modification can also be incorporated into ribozymes to enhance their stability and catalytic activity.[7]

Key Properties of 2'-Fluoro Modified RNA

The introduction of a fluorine atom at the 2'-position of the ribose sugar confers several beneficial properties to RNA oligonucleotides.

PropertyDescriptionQuantitative Data
Thermal Stability The 2'-fluoro modification increases the melting temperature (Tm) of RNA duplexes, indicating stronger binding to complementary strands.The Tm increases by approximately 1.3°C to 5°C per 2'-fluoro modification.[5][8][9] For instance, a single 2'-F substitution in a mixed DNA/DNA dodecamer increased the Tm by 1.2°C.[3] A fully 2'-F-modified siRNA duplex showed a Tm increase of almost 15°C compared to the unmodified duplex.[6]
Nuclease Resistance The C-F bond is more resistant to enzymatic cleavage than the C-OH bond, leading to a longer half-life in biological fluids.Unmodified siRNA is completely degraded within 4 hours in serum, whereas 2'-F-modified siRNA has a half-life greater than 24 hours.[6]
Binding Affinity The pre-organized A-form conformation of the sugar enhances the binding affinity to target RNA sequences.Oligonucleotides with 2'-F modifications hybridize to target RNA with higher stability compared to DNA, unmodified RNA, and 2'-O-methyl RNA.[3]
Coupling Efficiency The efficiency of incorporating 2'-fluoro phosphoramidites during solid-phase synthesis is crucial for the yield of full-length oligonucleotides.Average coupling efficiency is reported to be between 94-96%.[7]

Experimental Protocols

The following protocols outline the key steps in the solid-phase synthesis of 2'-fluoro modified RNA using phosphoramidite (B1245037) chemistry.

Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached. The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.

G cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (DMT group removal) Coupling 2. Coupling (Addition of 2'-F phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Oxidation->Detritylation Initiates next cycle End Final Oligonucleotide (Cleavage and Deprotection) Oxidation->End Start Start Synthesis (First nucleoside on solid support) Start->Detritylation

Caption: Automated solid-phase synthesis cycle for 2'-fluoro modified RNA.

Materials:

  • 2'-Fluoro-2'-deoxyribonucleoside phosphoramidites (A, C, G, U)

  • Solid support (e.g., CPG with the initial nucleoside)

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)

  • Oxidizer solution (e.g., iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

Protocol:

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the detritylation solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The 2'-fluoro phosphoramidite, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.

  • These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

G Oligo_on_support Oligonucleotide on Solid Support (With protecting groups) Cleavage Cleavage from Support (e.g., AMA treatment) Oligo_on_support->Cleavage Base_deprotection Base and Phosphate Deprotection Cleavage->Base_deprotection Releases oligonucleotide into solution Silyl_deprotection 2'-OH Silyl Group Removal (For mixed RNA/2'-F RNA) (e.g., TEA·3HF) Base_deprotection->Silyl_deprotection Removes exocyclic amine protecting groups Purification Purification (HPLC or PAGE) Silyl_deprotection->Purification Final_product Purified 2'-Fluoro Modified RNA Purification->Final_product

Caption: Post-synthesis workflow for 2'-fluoro modified RNA.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., N-methylpyrrolidinone or DMSO) (for mixed sequences with standard RNA)[10][11]

  • RNase-free water

Protocol:

  • Cleavage and Base Deprotection: The solid support is treated with AMA solution at elevated temperature (e.g., 65°C for 10-20 minutes) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[10][12]

  • 2'-Silyl Group Removal (if applicable): For sequences containing both standard RNA (with 2'-TBDMS protection) and 2'-fluoro modified nucleotides, a subsequent deprotection step is required. The dried oligonucleotide is treated with a solution of TEA·3HF at an elevated temperature (e.g., 65°C for 2.5 hours) to remove the 2'-tert-butyldimethylsilyl (TBDMS) groups.[10] For fully 2'-fluoro modified oligonucleotides, this step is not necessary.

  • The deprotected oligonucleotide is then precipitated, washed, and dried.

Purification

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are common methods.[13]

Reverse-Phase HPLC (RP-HPLC):

  • Principle: Separates oligonucleotides based on their hydrophobicity. The DMT-on purification strategy, where the final DMT group is left on the full-length product, is often employed for better separation.[14]

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in water and an organic solvent (e.g., acetonitrile).

Polyacrylamide Gel Electrophoresis (PAGE):

  • Principle: Separates oligonucleotides based on their size and charge. This method provides high resolution and is particularly suitable for longer oligonucleotides.[13]

  • Typical Conditions:

    • Gel: Denaturing polyacrylamide gel (e.g., 12-20%) containing urea.

    • Visualization: UV shadowing.

    • Elution: The desired band is excised, and the oligonucleotide is eluted from the gel matrix.

Conclusion

The solid-phase synthesis of 2'-fluoro modified RNA is a well-established and robust method for producing high-quality oligonucleotides for a wide range of research and therapeutic applications. The protocols and data presented here provide a comprehensive guide for scientists and researchers working in this field. Careful optimization of the synthesis, deprotection, and purification steps is crucial for obtaining high yields of pure, full-length 2'-fluoro modified RNA oligonucleotides with the desired biological activity.

References

Application Notes and Protocols for siRNA Synthesis Using 2'-Fluoro-arabinonucleic Acid (2'-F-ANA) Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-Fluoro-arabinonucleic Acid (2'-F-ANA) phosphonamidite for the synthesis of small interfering RNAs (siRNAs). The unique properties of 2'-F-ANA modifications offer significant advantages for the development of robust and effective RNAi therapeutics. Detailed protocols for the incorporation of 2'-F-ANA into siRNA sequences are also provided.

Introduction to 2'-F-ANA Modified siRNAs

2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) is a synthetic nucleotide analog that has garnered significant attention in the field of oligonucleotide therapeutics.[1][2][3][4] When incorporated into siRNAs, 2'-F-ANA modifications have been shown to enhance key properties, leading to improved performance both in vitro and in vivo.[5][6][7] Unlike many other 2'-modifications that can disrupt the A-form helical structure required for RNAi activity, 2'-F-ANA adopts a conformation that is well-tolerated by the RNA-induced silencing complex (RISC).[8][9] This compatibility, combined with its favorable biochemical characteristics, makes 2'-F-ANA an attractive tool for the design of next-generation siRNA drugs.

Advantages of 2'-F-ANA Modification in siRNAs

The incorporation of 2'-F-ANA phosphonamidites into siRNA synthesis offers several key advantages:

  • Enhanced Nuclease Resistance: 2'-F-ANA modified siRNAs exhibit significantly increased stability in the presence of nucleases found in serum and plasma.[1][5][6][8] This increased resistance to degradation prolongs the half-life of the siRNA, potentially leading to a more sustained gene silencing effect.[3][6][7] For instance, a fully modified 2'-F-ANA sense strand hybridized to an antisense RNA strand showed a half-life of approximately 6 hours in serum, a dramatic increase compared to the less than 15-minute half-life of an unmodified siRNA.[6][7]

  • High Binding Affinity: Oligonucleotides containing 2'-F-ANA modifications demonstrate a high binding affinity for complementary RNA targets.[1][8][10][11] This enhanced affinity can contribute to more potent gene silencing. The increase in thermal stability (Tm) is approximately 1.2°C to 1.5°C per 2'-F-ANA modification.[1][8]

  • Potent and Specific Gene Silencing: siRNAs containing 2'-F-ANA modifications have been shown to mediate potent and specific gene silencing.[5][6][7] Studies have demonstrated that even fully modified 2'-F-ANA sense strands can result in siRNAs that are more potent than their unmodified counterparts.[6][7] Furthermore, 2'-F-ANA modifications are well-tolerated throughout the sense strand and at the 3' and 5' ends of the antisense strand.[7]

  • Reduced Off-Target Effects: Chemical modifications, including 2'-F-ANA, can play a role in reducing the off-target effects that can be a concern with siRNA therapeutics.[12][13] While the primary mechanism of off-target effects is related to the seed region of the guide strand, strategic placement of modifications can help to mitigate these unintended interactions.[12][13][14]

  • Compatibility with the RNAi Machinery: Despite being a structural mimic of DNA in some respects, 2'-F-ANA is compatible with the RISC complex.[5][6][9] This allows for the effective processing of the siRNA and subsequent cleavage of the target mRNA.

Data Presentation

The following tables summarize the quantitative data on the properties of 2'-F-ANA modified siRNAs.

Table 1: Thermal Stability of 2'-F-ANA Modified Oligonucleotides

Modification TypeDuplexΔTm per modification (°C)Reference
2'-F-ANA2'-F-ANA/RNA+1.2 to +1.5[1][8]
2'-F-ANA2'-F-ANA/DNANot specified[8]
Mismatch in 2'-F-ANA2'-F-ANA/RNA-7.2[8]
Mismatch in 2'-F-ANA2'-F-ANA/DNA-3.9[8]

Table 2: Nuclease Resistance of 2'-F-ANA Modified siRNAs

siRNA ModificationMediumHalf-lifeReference
Unmodified siRNAFetal Bovine Serum< 15 minutes[6][7]
Fully modified 2'-F-ANA sense strandFetal Bovine Serum~ 6 hours[6][7]
Phosphorothioate (B77711) 2'-F-ANA3'-exonuclease hydrolysis>20-fold more stable than PS-DNA[1][5]

Table 3: Gene Silencing Potency of 2'-F-ANA Modified siRNAs

siRNA ModificationTarget GeneCell LinePotency Improvement (vs. unmodified)Reference
Fully modified 2'-F-ANA sense strandLuciferase-4-fold more potent[6][7]
PS-2'F-ANA-DNA chimerasc-MYBHuman leukemia cells>90% knockdown at 20% of the dose of PS-DNA[1][3][15]

Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of 2'-F-ANA modified siRNAs using solid-phase phosphoramidite (B1245037) chemistry.

Protocol 1: Solid-Phase Synthesis of 2'-F-ANA Modified siRNAs

This protocol outlines the standard cycle for automated solid-phase synthesis of oligonucleotides, which is applicable for the incorporation of 2'-F-ANA phosphonamidites.[16][17][18]

Materials and Reagents:

  • 2'-F-ANA phosphonamidites (A, C, G, U)

  • Standard RNA and DNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide (B78521)/methylamine mixture)

Procedure:

  • Resin Preparation: Start with the desired nucleoside pre-loaded on the CPG solid support in a synthesis column.

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group by treating the support-bound oligonucleotide with the detritylation solution.[17] The orange color of the cleaved DMT cation can be used to quantify coupling efficiency.[17]

  • Coupling: Activate the 2'-F-ANA phosphonamidite with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is typically sufficient for 2'-F-ANA phosphonamidites.[19]

  • Capping: Terminate any unreacted 5'-hydroxyl groups by acetylation using the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.

  • Final Detritylation: After the final coupling cycle, perform a final detritylation to remove the 5'-DMT group from the full-length oligonucleotide.

Protocol 2: Cleavage, Deprotection, and Purification

Procedure:

  • Cleavage from Support and Base Deprotection: Treat the CPG support with the cleavage and deprotection solution (e.g., a mixture of ammonium hydroxide and methylamine) at an elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.[19]

  • 2'-Protecting Group Removal (if applicable for RNA monomers): If standard RNA phosphoramidites with 2'-O-TBDMS protecting groups were used, a further deprotection step with a fluoride-containing reagent is necessary.

  • Purification: Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.[16][18]

  • Desalting: Desalt the purified oligonucleotide to remove excess salts.

  • Quantification and Analysis: Quantify the final product by UV absorbance at 260 nm and verify its identity and purity by mass spectrometry.

Visualizations

Chemical Structure of 2'-FU (2'-F-ANA) Nucleoside

G Structure of a 2'-Fluoro-arabinonucleic Acid (2'-F-ANA) Nucleoside cluster_sugar 2'-Deoxy-2'-fluoro-β-D-arabinofuranose cluster_base Base (A, G, C, or U) O4' O C4' C4' O4'->C4' C1' C1' C1'->O4' Base Base C1'->Base N-glycosidic bond C2' C2' C2'->C1' F F C2'->F C3' C3' C3'->C2' OH3' OH C3'->OH3' C4'->C3' C5' C5'H2OH C4'->C5'

Caption: Chemical structure of a generic 2'-F-ANA nucleoside.

Workflow for siRNA Synthesis using 2'-F-ANA Phosphonamidite

G Solid-Phase Synthesis Workflow for 2'-F-ANA Modified siRNA start Start with Nucleoside on Solid Support detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add 2'-F-ANA Phosphonamidite) detritylation->coupling capping 3. Capping (Terminate Unreacted Chains) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat for each Nucleotide in Sequence oxidation->repeat repeat->detritylation Next Cycle cleavage Cleavage and Deprotection repeat->cleavage Synthesis Complete purification Purification cleavage->purification final_product Purified 2'-F-ANA Modified siRNA purification->final_product

Caption: Automated solid-phase synthesis cycle for siRNA production.

Simplified RNAi Signaling Pathway

G Simplified RNA Interference (RNAi) Pathway siRNA 2'-F-ANA Modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading Strand_sep Strand Separation RISC_loading->Strand_sep RISC_active Active RISC (with Guide Strand) Strand_sep->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

Application Notes and Protocols for Developing Nuclease-Resistant Aptamers with 2'-Fluoro (2'-FU) Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of nuclease-resistant aptamers using 2'-Fluoro (2'-FU) modified phosphonamidites. The incorporation of 2'-fluoropyrimidine modifications into RNA aptamers significantly enhances their stability in biological fluids, a critical attribute for therapeutic and diagnostic applications.

Introduction

Aptamers are single-stranded oligonucleotides (DNA or RNA) that fold into unique three-dimensional structures, enabling them to bind to specific target molecules with high affinity and specificity.[1] Despite their potential as therapeutic and diagnostic agents, the clinical application of unmodified RNA aptamers is often hindered by their rapid degradation by nucleases present in serum.[1] Chemical modifications, such as the substitution of the 2'-hydroxyl group of pyrimidine (B1678525) nucleotides with a 2'-fluoro group, can dramatically increase their resistance to nuclease degradation.[2]

The 2'-fluoro modification not only confers nuclease resistance but can also enhance the binding affinity of the aptamer to its target.[3] This is attributed to the fluorine's high electronegativity, which favors an RNA-like C3'-endo sugar pucker, contributing to a more stable A-form helix upon target binding.[1] This document outlines the complete workflow for generating and characterizing these robust aptamers, from chemical synthesis to functional validation.

Data Presentation

The following tables summarize the quantitative improvements in nuclease resistance and binding affinity observed with 2'-fluoro modified aptamers compared to their unmodified counterparts.

Table 1: Nuclease Resistance of Unmodified vs. 2'-Fluoro Modified Aptamers in Serum

Aptamer TypeModificationHalf-life in Human SerumHalf-life in Mouse SerumReference
Unmodified RNANoneSeconds to minutesNot Reported[1]
Unmodified DNANone~5 - 16 hours~1.7 hours[4]
2'-Fluoro Pyrimidine RNA (fYrR)2'-F at U and C~10 - 12 hours~2.2 hours[4][5]
2'-Fluoro Pyrimidine RNA (fYrR)2'-F at all pyrimidines~81 hoursNot Reported[1]

Table 2: Binding Affinity (Kd) of Unmodified vs. 2'-Fluoro Modified Aptamers

Target ProteinAptamer TypeModificationKd (nM) of Unmodified AptamerKd (nM) of 2'-F Modified AptamerReference
SARS-CoV-2 S1 ProteinRNA2'-F at U and C34 ± 113.1 ± 1.0[3]
Interferon-gamma (IFN-γ)RNA2'-F at pyrimidinesNot Reported6.8[6]
Murine LBPRNA2'-F at pyrimidinesNot applicable~200–800[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and characterization of 2'-fluoro modified aptamers.

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified RNA Oligonucleotides

This protocol describes the automated solid-phase synthesis of RNA oligonucleotides incorporating 2'-fluoro-modified pyrimidines using phosphoramidite (B1245037) chemistry.

Materials:

  • 2'-FU-CE Phosphoramidite and other 2'-F-pyrimidine phosphoramidites

  • Standard A(Bz), C(Ac), G(iBu), and U phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Dissolve the 2'-FU and other phosphoramidites in anhydrous acetonitrile to the recommended concentration and install them on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide with deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite with the activator solution and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A 3-minute coupling time is recommended for 2'-F phosphoramidites.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with the AMA solution.

    • Note: Avoid excessive heating during deprotection as it can lead to degradation of the 2'-fluoro nucleotides.

  • Purification: Purify the full-length 2'-fluoro modified oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: SELEX for 2'-Fluoro Modified Aptamers

This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to select for 2'-fluoro modified RNA aptamers with high affinity for a specific target.

Materials:

  • Single-stranded DNA (ssDNA) library with a central random region flanked by constant primer binding sites.

  • Primers for PCR amplification (forward and reverse).

  • Taq DNA polymerase and dNTPs.

  • Mutant T7 RNA Polymerase (e.g., Y639F mutant) capable of incorporating 2'-fluoro-modified NTPs.

  • 2'-F-UTP and 2'-F-CTP.

  • ATP and GTP.

  • DNase I.

  • Target molecule immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane).

  • Binding buffer (optimize based on the target).

  • Elution buffer (e.g., high salt, high temperature, or containing a competitor).

  • Reverse transcriptase and dNTPs.

Procedure:

  • Initial Library Preparation:

    • Synthesize a dsDNA library by PCR amplification of the initial ssDNA library.

    • Perform in vitro transcription using the mutant T7 RNA Polymerase and a nucleotide mix containing 2'-F-UTP, 2'-F-CTP, ATP, and GTP to generate the initial 2'-fluoro modified RNA pool.

    • Treat the transcription reaction with DNase I to remove the DNA template.

    • Purify the RNA pool by denaturing PAGE.

  • Selection Step:

    • Fold the RNA pool by heating and cooling in the binding buffer.

    • Incubate the folded RNA pool with the immobilized target to allow for binding.

    • Wash away unbound and weakly bound sequences. The stringency of washing can be increased in later rounds.

  • Elution and Amplification:

    • Elute the bound RNA sequences from the target.

    • Reverse transcribe the eluted RNA to cDNA.

    • Amplify the cDNA by PCR.

    • Use the amplified dsDNA as a template for the next round of in vitro transcription to generate an enriched 2'-fluoro modified RNA pool.

  • Iterative Rounds: Repeat the selection, elution, and amplification steps for 8-15 rounds, progressively increasing the selection stringency to enrich for high-affinity aptamers.

  • Sequencing and Characterization: After the final round, clone and sequence the enriched pool to identify individual aptamer candidates. Characterize the binding affinity of individual aptamers.

Protocol 3: Nuclease Stability Assay

This protocol describes a method to assess the stability of 2'-fluoro modified aptamers in serum.

Materials:

  • 5'-radiolabeled or fluorescently labeled aptamer (unmodified and 2'-fluoro modified).

  • Human or mouse serum.

  • Incubator at 37°C.

  • Proteinase K.

  • Denaturing polyacrylamide gel (e.g., 8 M urea).

  • Gel loading buffer.

  • Phosphorimager or fluorescence gel scanner.

Procedure:

  • Incubation: Incubate a known amount of the labeled aptamer in serum (e.g., 90% serum) at 37°C.

  • Time Points: At various time points (e.g., 0, 5 min, 30 min, 1h, 4h, 8h, 24h, 48h), take aliquots of the reaction mixture.

  • Stop Reaction: Stop the degradation by adding a solution containing Proteinase K and a gel loading buffer, and immediately freezing the sample at -20°C or below.

  • Gel Electrophoresis:

    • Thaw the samples and run them on a denaturing polyacrylamide gel to separate the full-length aptamer from degraded fragments.

    • Include a lane with the aptamer in buffer as a control for no degradation.

  • Analysis:

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Quantify the band intensity of the full-length aptamer at each time point.

    • Calculate the percentage of intact aptamer remaining over time and determine the half-life.[2]

Protocol 4: Binding Affinity Analysis by Surface Plasmon Resonance (SPR)

This protocol provides a general method for determining the binding kinetics and affinity (Kd) of a 2'-fluoro modified aptamer to its protein target using SPR.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., streptavidin-coated).

  • 5'-biotinylated aptamer.

  • Target protein in a suitable running buffer.

  • Running buffer (e.g., HBS-EP).

  • Regeneration solution (if necessary, to remove bound protein without damaging the aptamer).

Procedure:

  • Aptamer Immobilization:

    • Prime the SPR instrument with the running buffer.

    • Inject the 5'-biotinylated aptamer over the streptavidin-coated sensor chip to achieve a stable immobilization level.

  • Binding Analysis:

    • Inject a series of concentrations of the target protein over the aptamer-functionalized surface.

    • Monitor the association of the protein in real-time.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the protein-aptamer complex.

  • Regeneration: If the interaction is strong, inject a regeneration solution to remove the bound protein and prepare the surface for the next injection.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time) for each protein concentration.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8]

Visualizations

experimental_workflow cluster_synthesis Aptamer Synthesis & Preparation cluster_selex SELEX Cycle (Rounds 1-n) cluster_analysis Aptamer Characterization ssDNA_lib ssDNA Library PCR PCR Amplification ssDNA_lib->PCR dsDNA_lib dsDNA Library PCR->dsDNA_lib Transcription In Vitro Transcription (mutant T7 RNAP, 2'-F-NTPs) dsDNA_lib->Transcription RNA_pool 2'-FU Modified RNA Pool Transcription->RNA_pool Purification PAGE Purification RNA_pool->Purification Folded_RNA Folded RNA Pool Purification->Folded_RNA Incubation Incubation with Immobilized Target Folded_RNA->Incubation Washing Wash Unbound RNA Incubation->Washing Elution Elute Bound RNA Washing->Elution RT_PCR Reverse Transcription & PCR Elution->RT_PCR Sequencing Cloning & Sequencing Elution->Sequencing Enriched_DNA Enriched dsDNA RT_PCR->Enriched_DNA Enriched_Transcription In Vitro Transcription Enriched_DNA->Enriched_Transcription Enriched_RNA Enriched RNA Pool Enriched_Transcription->Enriched_RNA Enriched_RNA->Folded_RNA Next Round Binding_Assay Binding Affinity Assay (SPR/BLI) Sequencing->Binding_Assay Stability_Assay Nuclease Stability Assay Sequencing->Stability_Assay Final_Aptamer Characterized Nuclease- Resistant Aptamer Binding_Assay->Final_Aptamer Stability_Assay->Final_Aptamer

Caption: Workflow for developing nuclease-resistant aptamers.

signaling_pathway_inhibition Ligand Growth Factor (Ligand) Receptor Cell Surface Receptor Ligand->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Aptamer 2'-FU Nuclease-Resistant Aptamer Aptamer->Block Response Cellular Response (e.g., Proliferation) Signaling->Response Leads to

Caption: Aptamer-mediated inhibition of a signaling pathway.

logical_relationship cluster_modification Chemical Modification cluster_properties Enhanced Properties cluster_application Application Potential Modification 2'-FU Phosphonamidite Incorporation Nuclease_Resistance Increased Nuclease Resistance Modification->Nuclease_Resistance Binding_Affinity Potentially Increased Binding Affinity Modification->Binding_Affinity Application Therapeutics & Diagnostics Nuclease_Resistance->Application Binding_Affinity->Application

Caption: Rationale for using 2'-FU phosphonamidite.

References

coupling conditions for 5'-O-DMTr-2'-FU-methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Optimal Coupling Conditions for 5'-O-DMTr-2'-deoxy-2'-fluoro-uridine-3'-O-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient coupling of 5'-O-DMTr-2'-deoxy-2'-fluoro-uridine-3'-O-(β-cyanoethyl)phosphoramidite (2'-FU phosphoramidite) in automated solid-phase oligonucleotide synthesis. 2'-Fluoro (2'-F) modifications are crucial in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), due to their ability to enhance nuclease resistance and binding affinity to target RNA.[1][] This guide covers the chemical principles of the coupling reaction, recommended reaction conditions, detailed experimental protocols, and troubleshooting tips to ensure high-yield synthesis of 2'-fluoro modified oligonucleotides.

Introduction: The Significance of 2'-Fluoro Modifications

Oligonucleotide-based therapeutics represent a promising frontier in modern medicine. Chemical modifications are often necessary to improve their stability, delivery, and efficacy.[] Among these, the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-fluoro group is a widely adopted strategy.[]

The high electronegativity of the fluorine atom endows the sugar with an RNA-like C3'-endo sugar pucker, which increases the thermal stability of duplexes with complementary RNA targets.[3] The stabilization is additive at approximately 2°C per 2'-F residue.[3] While the phosphodiester linkage of 2'-F RNA is not inherently resistant to nucleases, the corresponding phosphorothioate (B77711) modifications are highly resistant, making chimeric 2'-F-RNA/DNA phosphorothioate oligonucleotides a powerful tool for applications like RNase H-mediated target degradation.[3]

Achieving high coupling efficiency during solid-phase synthesis is paramount for the overall yield and purity of the final oligonucleotide product. This note details the optimal conditions for the coupling step of 2'-FU phosphoramidite (B1245037).

The Phosphoramidite Coupling Reaction

Solid-phase oligonucleotide synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition: deblocking, coupling, capping, and oxidation.[]

Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMTr Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Add Nucleotide Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Cap Unreacted 5'-OH Oxidation->Deblocking Stabilize Linkage

Caption: The four-step automated oligonucleotide synthesis cycle.

The coupling step is the critical chain-elongation reaction. It involves the activation of the phosphoramidite monomer by a weak acid, typically an azole catalyst like tetrazole or its derivatives.[4] The activated intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, which is bound to the solid support.[]

Coupling_Mechanism Phosphoramidite Coupling Mechanism cluster_mechanism Phosphoramidite 5'-DMTr-2'-FU Phosphoramidite Activated_Intermediate Activated Intermediate (Protonated Amidite) Phosphoramidite->Activated_Intermediate Activator Activator (e.g., ETT, DCI) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Nucleophilic Attack Growing_Chain Growing Oligo Chain (on Solid Support with free 5'-OH) Growing_Chain->Coupled_Product

Caption: The activation and coupling pathway in phosphoramidite chemistry.

Recommended Coupling Conditions: Quantitative Data

The following tables summarize the recommended parameters for the successful coupling of 2'-FU phosphoramidite.

Table 1: Reagent Concentrations

Reagent Recommended Concentration Solvent Notes
2'-FU Phosphoramidite 0.08 M - 0.15 M Anhydrous Acetonitrile (B52724) Modified amidites may require slightly higher concentrations than standard DNA amidites.[6]
Activator: ETT 0.25 M - 0.75 M Anhydrous Acetonitrile Good general-purpose activator. More acidic and soluble than 1H-tetrazole.[6][7]
Activator: BTT ~0.3 M Anhydrous Acetonitrile Often recommended for RNA and RNA-like monomers.[7]

| Activator: DCI | 0.25 M - 1.0 M | Anhydrous Acetonitrile | Less acidic but more nucleophilic than tetrazoles. Recommended for larger-scale synthesis.[6][7] |

Table 2: Coupling Times

Phosphoramidite Type Recommended Coupling Time Notes
2'-FU-Phosphoramidite 3 - 10 minutes A 3-minute coupling time is a good starting point.[3] For difficult couplings or longer sequences, extending the time up to 10 minutes may improve efficiency.[6]
Standard DNA 15 - 60 seconds DNA amidites are generally more reactive and require shorter coupling times.

| Standard RNA (2'-OH) | 3 - 12 minutes | Steric hindrance from the 2'-TBDMS protecting group necessitates longer coupling times.[7] |

Experimental Protocols

Protocol 1: Reagent Preparation
  • Phosphoramidite Solution:

    • Dissolve the 5'-O-DMTr-2'-FU-methyl phosphonamidite in anhydrous acetonitrile to the desired final concentration (e.g., 0.1 M).

    • Ensure the acetonitrile is of high purity with a water content of <10 ppm.

    • Connect the reagent bottle to a dry, inert gas (Argon or Helium) line on the DNA/RNA synthesizer.

  • Activator Solution:

    • Dissolve the chosen activator (e.g., 0.25 M 5-ethylthiotetrazole (ETT) or 0.5 M 4,5-dicyanoimidazole (B129182) (DCI)) in anhydrous acetonitrile.[6]

    • Ensure complete dissolution. Some activators may require gentle warming.

    • Connect the reagent bottle to the appropriate port on the synthesizer.

Protocol 2: Automated Synthesis Cycle for 2'-FU Incorporation

The following is a generalized protocol for an automated DNA/RNA synthesizer. Refer to the instrument's manual for specific programming instructions.

  • Deblocking:

    • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).[]

    • Action: Removal of the 5'-O-DMTr protecting group from the solid-support-bound nucleotide to expose the 5'-hydroxyl group.

    • Time: 60-120 seconds.

  • Coupling:

    • Reagents: 0.1 M 2'-FU Phosphoramidite solution and Activator solution (e.g., 0.25 M ETT).

    • Action: Simultaneous delivery of the phosphoramidite and activator to the synthesis column. The reaction couples the 2'-FU monomer to the growing oligonucleotide chain.

    • Time: 3 minutes .[3] This time can be extended to 10 minutes if stepwise coupling efficiency is found to be low.[6]

  • Capping:

    • Reagents: Capping A (e.g., Acetic Anhydride/Pyridine/THF) and Capping B (e.g., N-Methylimidazole/THF).

    • Action: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

    • Time: 30-60 seconds.

  • Oxidation:

    • Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.[6]

    • Action: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

    • Time: 30-60 seconds.

Repeat this four-step cycle for each subsequent nucleotide in the sequence.

Protocol 3: Post-Synthesis Cleavage and Deprotection
  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add the deprotection solution. The choice of solution depends on the base-protecting groups used on all monomers in the sequence.

    • Standard Method: Add 1-2 mL of concentrated ammonium (B1175870) hydroxide. Incubate at 55°C for 17 hours.[3]

    • Fast Method (AMA): Add 1-2 mL of a 1:1 mixture of concentrated Ammonium Hydroxide/40% Methylamine (AMA). Incubate at room temperature for 2 hours.[3]

    • Caution: Heating 2'-fluoro modified oligonucleotides in AMA may lead to some degradation.[3] Therefore, the room temperature condition is critical.

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

  • The dried pellet can then be resuspended in an appropriate buffer for purification (e.g., by HPLC or PAGE).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Stepwise Coupling Efficiency 1. Inactive phosphoramidite (degradation due to moisture).2. Insufficient coupling time.3. Inactive or incorrect concentration of activator.4. High water content in acetonitrile.1. Use fresh, high-quality phosphoramidite. Ensure anhydrous conditions.2. Increase coupling time to 5-10 minutes.3. Use fresh activator solution at the recommended concentration.4. Use fresh, anhydrous (<10 ppm H₂O) acetonitrile.
Formation of Deletion Sequences 1. Inefficient capping.2. Very low coupling efficiency.1. Check the freshness and composition of capping reagents.2. Address the causes of low coupling efficiency (see above).
Degradation of Final Product 1. Deprotection conditions too harsh.2. Extended exposure to acidic deblocking reagent.1. If using AMA, ensure deprotection is performed at room temperature, not heated.[3]2. Neutralize the support with acetonitrile wash after deblocking. Ensure deblocking time is not excessive.

Conclusion

The incorporation of 2'-fluoro-uridine into oligonucleotides is a valuable strategy for enhancing their therapeutic potential. By utilizing high-quality reagents, anhydrous conditions, and optimized reaction parameters, high coupling efficiencies can be routinely achieved. A standard coupling time of 3 minutes with an ETT or DCI activator provides a robust starting point for synthesis. Careful attention to post-synthesis processing, particularly the deprotection step, is essential to preserve the integrity of the 2'-fluoro modification and ensure the high purity of the final product.

References

Application Notes & Protocols: Deprotection of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxy-2'-fluoro-RNA (2'-F-RNA) modified oligonucleotides are a cornerstone of modern nucleic acid therapeutics and diagnostics, including siRNA, aptamers, and antisense oligonucleotides. [1]The 2'-fluoro modification enhances nuclease resistance, increases thermal stability and binding affinity to target strands, and can reduce immunostimulatory effects. [1][2]This modification locks the sugar pucker into a C3'-endo conformation, similar to natural RNA, which favors an A-form helical structure upon hybridization. [1][2] Successful synthesis of high-quality 2'-F-RNA oligonucleotides hinges on a critical final step: cleavage from the solid support and removal of protecting groups from the nucleobases and phosphate (B84403) backbone. Unlike standard RNA synthesis, 2'-F-RNA does not require a dedicated 2'-hydroxyl deprotection step, simplifying the overall process. [3][4]The deprotection strategy is largely dictated by the lability of the exocyclic amine protecting groups on the nucleobases. This document provides detailed protocols for the efficient deprotection of 2'-fluoro modified oligonucleotides.

Protecting Group Strategies

The choice of protecting groups for the phosphoramidite (B1245037) monomers is critical for a successful synthesis and deprotection. For 2'-F-RNA synthesis, standard DNA-like deprotection conditions are often applicable. [3][4]Common protecting groups for the nucleobases include:

  • Standard: Benzoyl (Bz) for Adenine (A) and Cytosine (C), Isobutyryl (iBu) for Guanine (G).

  • Fast Deprotection: Acetyl (Ac) for Cytosine (C) is required for rapid AMA deprotection to prevent side reactions. [3][4][5]Dimethylformamidine (dmf) or Ac can be used for Guanine (G) for faster deprotection schemes. [3][4] The phosphate backbone is typically protected with a β-cyanoethyl group, which is readily removed under basic conditions.

Deprotection Protocols

Two primary methods are widely used for the deprotection of 2'-F-RNA oligonucleotides, differing in speed and the lability of the protecting groups they are compatible with.

Protocol 1: Standard Deprotection with Aqueous Ammonium (B1175870) Hydroxide (B78521)

This is the traditional and most common method, suitable for standard protecting groups like Bz-A, Bz-C, and iBu-G.

Experimental Protocol:

  • Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃).

  • Seal the vial tightly and heat at 55°C for 8-16 hours. [6]For oligonucleotides containing only 2'-F modifications, this single step accomplishes cleavage from the support, and deprotection of the phosphate and base protecting groups. [1]4. After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Rinse the support with 0.5-1 mL of 50% acetonitrile/water and combine the rinse with the supernatant.

  • Dry the combined solution in a vacuum concentrator.

  • The resulting pellet contains the crude deprotected oligonucleotide, ready for purification.

Protocol 2: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This method significantly reduces deprotection time and is suitable for oligonucleotides synthesized with "fast" or "UltraFAST" protecting groups, such as Ac-C. [3][4][5][6]Using standard Bz-C with AMA can lead to base modification and is not recommended. [3][4][5] Experimental Protocol:

  • Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30% NH₃) and 40% aqueous methylamine (B109427) (CH₃NH₂) in a 1:1 (v/v) ratio. [4][7]Prepare this solution fresh and keep it on ice.

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of the freshly prepared AMA solution.

  • Seal the vial tightly and incubate. The reaction is very rapid. (See Table 1 for conditions).

  • After incubation, cool the vial on ice for 10 minutes. [7]6. Transfer the supernatant to a new tube.

  • Rinse the support with 0.5-1 mL of 50% acetonitrile/water and combine with the supernatant.

  • Dry the combined solution in a vacuum concentrator.

  • The resulting pellet contains the crude deprotected oligonucleotide, ready for purification.

Data Presentation: Deprotection Conditions

The choice of deprotection conditions is a balance between speed and the specific protecting groups used during synthesis.

ReagentProtecting GroupsTemperatureTimeReference
Aqueous NH₄OH Standard (Bz-A, Bz-C, iBu-G)55 °C8 - 16 hours[6]
Aqueous NH₄OH Standard (Bz-A, Bz-C, iBu-G)55 °C1 - 1.5 hours[8]
AMA Fast (e.g., Ac-C)65 °C5 - 10 minutes[3][4][5][9]
AMA Fast (e.g., Ac-C)Room Temp2 hours[10]

Table 1: Comparison of common deprotection conditions for 2'-Fluoro modified oligonucleotides.

Workflow and Methodologies

The overall process from synthesis to the final product involves several key stages.

Overall Workflow Diagram

Deprotection_Workflow Overall Workflow for 2'-Fluoro Oligonucleotide Production cluster_synthesis Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis cluster_final Final Product Synthesis 1. Solid-Phase Synthesis Cleavage 2. Cleavage from Support & Deprotection Synthesis->Cleavage Add Base (NH₄OH or AMA) Purification 3. Purification (e.g., HPLC, PAGE) Cleavage->Purification Crude Oligo QC 4. Quality Control (MS, UPLC) Purification->QC FinalProduct 5. Purified 2'-F Oligonucleotide QC->FinalProduct

Caption: Workflow from synthesis to purified 2'-F oligo.

Key Experimental Methodologies

Purification by High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) is a common method for purifying oligonucleotides.

  • Column: C18 reverse-phase column.

  • Buffers:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • Protocol:

    • Re-dissolve the dried crude oligonucleotide in Buffer A.

    • Inject the sample onto the equilibrated HPLC column.

    • Elute the oligonucleotide using a linear gradient of Buffer B. For a typical 20-mer, a gradient of 5-40% Buffer B over 30 minutes is a good starting point.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the main product peak.

  • Desalting: Pool the collected fractions and desalt using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove the TEAA buffer salts.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Insufficient deprotection time or temperature.Ensure the vial is sealed properly and the temperature is maintained. Extend the deprotection time or use a stronger reagent like AMA if compatible. Verify results with Mass Spectrometry. [5]
Low Yield Inefficient cleavage from the solid support.Ensure the support is fully submerged in the deprotection solution. For one-step cleavage/deprotection, this ensures maximum yield. [11]
Base Modification Use of AMA with incompatible protecting groups (e.g., Bz-C).Use phosphoramidites with fast deprotecting groups (e.g., Ac-C) when planning to use AMA deprotection. [3][4]
Degradation (Rare for 2'-F) Contamination or harsh conditions.2'-F modifications are highly stable. [2]Ensure RNase-free handling if the oligo contains any standard RNA linkages.

Table 2: Common troubleshooting scenarios in 2'-F oligonucleotide deprotection.

Logical Decision Diagram

Choosing the correct deprotection protocol is critical and depends on the chemistry used during synthesis.

Deprotection_Decision Choosing a Deprotection Protocol Start Start: Synthesized 2'-F Oligo on Solid Support Protecting_Groups What protecting groups were used, especially for dC? Start->Protecting_Groups Standard_PG Standard Protecting Groups (e.g., Bz-dC, iBu-dG) Protecting_Groups->Standard_PG Standard Fast_PG Fast Deprotecting Groups (e.g., Ac-dC) Protecting_Groups->Fast_PG Fast Ammonia_Protocol Use Aqueous NH₄OH (55°C, 8-16h) Standard_PG->Ammonia_Protocol AMA_Protocol Use AMA (65°C, 10 min) Fast_PG->AMA_Protocol End Proceed to Purification Ammonia_Protocol->End AMA_Protocol->End

References

Enzymatic Synthesis of 2'-Fluoro RNA Using Polymerases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of RNA containing 2'-deoxy-2'-fluoro (2'-F) modifications offers a powerful tool for the development of therapeutic oligonucleotides, including aptamers and small interfering RNAs (siRNAs). The fluorine substitution at the 2' position of the ribose sugar confers enhanced nuclease resistance, increased thermal stability (Tm) of duplexes, and improved binding affinity to target molecules, while generally being well-tolerated by the cellular machinery involved in RNA interference (RNAi).[1][2][3][4] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 2'-fluoro-modified RNA using various RNA polymerases.

Key Advantages of 2'-Fluoro Modified RNA

  • Enhanced Nuclease Resistance: The 2'-F modification provides significant protection against degradation by nucleases present in serum and cellular environments, prolonging the half-life of the RNA molecule.[5][6] For instance, siRNAs with 2'-F modifications at all pyrimidine (B1678525) residues have shown a half-life greater than 24 hours in serum, whereas unmodified siRNAs are completely degraded within 4 hours.[5]

  • Increased Thermal Stability: 2'-F modifications increase the melting temperature (Tm) of RNA duplexes. The enhancement is additive, with each 2'-F substitution contributing to the overall stability.[7][8] This increased stability is primarily driven by favorable enthalpy.[3][9]

  • Improved Binding Affinity: The C3'-endo conformation favored by the 2'-fluoro substitution pre-organizes the oligonucleotide into an A-form helix, which is favorable for binding to target RNA, leading to higher affinity.[7][8]

  • Reduced Immunostimulation: siRNAs containing 2'-F modifications have been shown to have reduced immunostimulatory effects compared to their unmodified counterparts.[3]

Data Presentation: Properties of 2'-Fluoro Modified RNA

The following tables summarize key quantitative data regarding the properties of 2'-fluoro modified RNA.

Table 1: Thermal Stability (Tm) of 2'-Fluoro-Modified RNA Duplexes

Duplex TypeModificationTm Increase per Modification (°C)Reference
2'-F-RNA/RNA2'-F pyrimidines~1.8[7]
2'-F-RNA/DNAFully 2'-F substituted~0.5
DNA/DNASingle 2'-F substitution1.2[7]

Table 2: Nuclease Resistance of 2'-Fluoro-Modified siRNA

siRNA ModificationEnvironmentHalf-lifeReference
UnmodifiedSerum< 4 hours[5]
2'-F at all pyrimidinesSerum> 24 hours[5]
2'-F-modified pyrimidinesMycoplasma-contaminated cell mediaReadily degraded[5]

Choice of Polymerase for 2'-Fluoro RNA Synthesis

The efficient incorporation of 2'-fluoro-nucleoside triphosphates (2'-F-NTPs) is dependent on the choice of RNA polymerase. While wild-type polymerases show limited activity, specific mutants have been engineered for enhanced performance.

Table 3: Comparison of RNA Polymerases for 2'-Fluoro RNA Synthesis

PolymeraseKey FeaturesIncorporation EfficiencyReference
T7 RNA Polymerase (Wild-Type) Low tolerance for 2'-modified NTPs.Very low.[2]
T7 RNA Polymerase (Y639F mutant) Greatly reduced discrimination against 2'-F-NTPs. Commercially available.Moderate to high, but can be sequence-dependent.[2][10][11]
T7 RNA Polymerase (Y639F/H784A double mutant) Enhanced utilization of NTPs with bulky 2'-substituents.High.[11]
Syn5 RNA Polymerase (Wild-Type) Intrinsic low discrimination against 2'-F-NMPs. Activity enhanced by Mn²⁺.Good, especially for 2'-F-dCMP.[2][12]
Syn5 RNA Polymerase (Y564F mutant) Further decreased discrimination against 2'-F-NTPs.High, improved yield for fully substituted transcripts.[2][12][13]

Experimental Protocols

Protocol 1: In Vitro Transcription of 2'-Fluoro-Modified RNA

This protocol is a general guideline for the synthesis of 2'-fluoro-modified RNA using mutant T7 or Syn5 RNA polymerase. Optimization may be required depending on the specific template and desired level of modification.

Materials:

  • Linearized DNA template with a T7 or Syn5 promoter (200-500 ng/µL)

  • T7 RNA Polymerase (Y639F mutant) or Syn5 RNA Polymerase (Y564F mutant)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • ATP, GTP, CTP, UTP solutions (100 mM each)

  • 2'-F-ATP, 2'-F-GTP, 2'-F-CTP, 2'-F-UTP solutions (100 mM each)

  • MnCl₂ solution (100 mM, for Syn5 Polymerase)

  • RNase Inhibitor (e.g., RNasin®)

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature in a nuclease-free microcentrifuge tube. The following is an example for a 20 µL reaction. For partial incorporation, adjust the ratio of standard NTPs to 2'-F-NTPs accordingly.

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20-
10x Transcription Buffer21x
ATP (100 mM)0.84 mM
GTP (100 mM)0.84 mM
2'-F-CTP (100 mM)0.84 mM
2'-F-UTP (100 mM)0.84 mM
Linearized DNA Template1 µL10-25 ng/µL
RNase Inhibitor12 U/µL
T7 or Syn5 Polymerase2-
Optional for Syn5: MnCl₂ (100 mM)15 mM
  • Incubation: Mix gently and incubate at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to higher levels of abortive transcripts.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Stopping the Reaction: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • Proceed to Purification: The synthesized 2'-fluoro RNA is now ready for purification.

Protocol 2: Purification of 2'-Fluoro RNA by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is suitable for purifying 2'-fluoro RNA transcripts and removing unincorporated nucleotides, abortive transcripts, and polymerase.

Materials:

  • Denaturing polyacrylamide gel (e.g., 8-20% acrylamide, 7 M Urea) in 1x TBE buffer

  • 1x TBE Buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.3)

  • 2x Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue)

  • Gel Elution Buffer (0.5 M Ammonium Acetate, 1 mM EDTA)

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • Sample Preparation: Add an equal volume of 2x Formamide Loading Buffer to the transcription reaction product. Heat at 95°C for 5 minutes and then place on ice.

  • Gel Electrophoresis: Load the denatured sample onto the denaturing polyacrylamide gel. Run the gel at a constant power until the desired separation is achieved (monitoring the migration of the tracking dyes).

  • Visualization (UV Shadowing):

    • Carefully remove one glass plate from the gel apparatus.

    • Cover the gel with plastic wrap.

    • In a darkened room, place the wrapped gel on a fluorescent TLC plate.

    • Use a shortwave (254 nm) handheld UV lamp to visualize the RNA bands, which will appear as dark shadows against the fluorescent background.[9]

    • Caution: UV exposure can damage RNA. Minimize exposure time.[14]

    • Mark the location of the desired RNA band.

  • Band Excision and Elution:

    • Excise the gel slice containing the RNA band with a sterile razor blade.

    • Crush the gel slice in a microcentrifuge tube and add 300-500 µL of Gel Elution Buffer.

    • Incubate at room temperature overnight with gentle agitation.

  • RNA Recovery:

    • Centrifuge the tube to pellet the gel debris.

    • Transfer the supernatant containing the eluted RNA to a new tube.

    • Perform a phenol:chloroform extraction to remove any remaining impurities.

    • Precipitate the RNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5-3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

    • Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.

    • Wash the pellet with 70% ethanol, air dry briefly, and resuspend in a desired volume of nuclease-free water.

Visualizations

Experimental Workflow for Enzymatic Synthesis of 2'-Fluoro RNA

experimental_workflow cluster_prep Template Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Quality Control & Application template_prep Linearized DNA Template (with T7/Syn5 Promoter) ivt In Vitro Transcription - Polymerase (T7/Syn5 mutant) - 2'-F-NTPs & NTPs - Transcription Buffer template_prep->ivt dnase_treat DNase I Treatment ivt->dnase_treat Digest DNA template page Denaturing PAGE dnase_treat->page Purify RNA uv_shadow UV Shadowing page->uv_shadow Visualize RNA elution Gel Elution uv_shadow->elution Excise & Elute precipitation Ethanol Precipitation elution->precipitation Concentrate RNA qc Quantification (UV-Vis) & Purity Check (Gel) precipitation->qc Assess Quality application Downstream Applications (siRNA, Aptamers, etc.) qc->application Proceed to use

Caption: Workflow for 2'-fluoro RNA synthesis.

Signaling Pathway: RNA Interference (RNAi)

rnai_pathway dsRNA 2'-F-siRNA (double-stranded) Dicer Dicer dsRNA->Dicer Processing siRNA_processed siRNA duplex Dicer->siRNA_processed RISC_loading RISC Loading siRNA_processed->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active passenger_strand Passenger Strand RISC_loading->passenger_strand unwinding & degradation cleavage mRNA Cleavage RISC_active->cleavage mRNA Target mRNA mRNA->cleavage Target Recognition degradation mRNA Degradation cleavage->degradation silencing Gene Silencing degradation->silencing

Caption: The RNAi pathway for gene silencing.

Conclusion

The enzymatic synthesis of 2'-fluoro-modified RNA provides a robust platform for generating highly stable and active oligonucleotides for a range of research and therapeutic applications. By selecting the appropriate polymerase and optimizing reaction conditions, researchers can efficiently produce high-quality 2'-F RNA. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals to harness the potential of this valuable RNA modification.

References

Application Notes and Protocols: The Use of 2'-FU Phosphonamidite in Diagnostic Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of highly specific and stable nucleic acid probes is paramount for accurate and reliable molecular diagnostics. Chemical modifications of oligonucleotides are often employed to enhance their performance in various diagnostic assays. One such critical modification is the incorporation of 2'-fluoro (2'-F) nucleosides, utilizing 2'-FU (2'-deoxy-2'-fluoro-uridine) phosphonamidite and its other base analogs (2'-F-A, 2'-F-C, 2'-F-G) during oligonucleotide synthesis. This modification confers desirable properties to diagnostic probes, including increased hybridization affinity, enhanced nuclease resistance, and improved thermal stability. These attributes lead to probes with higher sensitivity and specificity, making them ideal for a range of applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and other hybridization-based detection methods.

Key Advantages of 2'-Fluoro Modified Probes

The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar imparts several key advantages to oligonucleotide probes:

  • Increased Hybridization Affinity: The electronegative fluorine atom influences the sugar pucker to favor a C3'-endo (RNA-like) conformation. This pre-organization of the oligonucleotide backbone for an A-form helix, which is the conformation adopted in RNA:DNA and RNA:RNA duplexes, leads to a more stable duplex with the target sequence.[1] The increased binding affinity is reflected in a higher melting temperature (Tm).

  • Enhanced Nuclease Resistance: The 2'-fluoro modification provides significant resistance to degradation by nucleases, particularly single-stranded endonucleases.[2][3] This increased stability is crucial for assays performed in biological matrices that contain nucleases, such as cell lysates or serum. For even greater protection, especially against exonucleases, the use of phosphorothioate (B77711) (PS) linkages in conjunction with 2'-fluoro modifications is recommended.[1][3][4]

  • Improved Thermal Stability: Oligonucleotides containing 2'-fluoro modifications exhibit enhanced thermal stability when hybridized to their complementary RNA or DNA targets.[2] This allows for the use of higher stringency conditions in hybridization assays, which can reduce non-specific binding and improve signal-to-noise ratios.

  • Favorable Thermodynamic Properties: The increased stability of duplexes containing 2'-fluoro modifications is primarily driven by a favorable enthalpic contribution, rather than an entropic one.[5][6] This suggests stronger Watson-Crick base pairing and potentially improved base stacking interactions.[6][7]

Quantitative Data Summary

The incorporation of 2'-fluoro modifications has a predictable and additive effect on the thermal stability of oligonucleotide duplexes. The following tables summarize the quantitative impact of these modifications.

Table 1: Increase in Melting Temperature (Tm) per 2'-Fluoro Modification

Duplex TypeTm Increase per 2'-F Modification (°C)Reference
2'-F-RNA/RNA~2.0[4]
2'-F-RNA/DNA~1.8[1]
Oligo-2'-fluoro-nucleotide N3'->P5' phosphoramidates/DNA~4.0[8]
Oligo-2'-fluoro-nucleotide N3'->P5' phosphoramidates/RNA~5.0[8]
2'-F-ANA/RNA~1.2[9]

Table 2: Comparison of Duplex Stability with Different 2'-Modifications

Order of Increasing Duplex Stability (with RNA target)
DNA < RNA < 2'-OMe-RNA < 2'-F-RNA
Reference:

Experimental Protocols

Protocol 1: Automated Synthesis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the general steps for incorporating 2'-FU phosphonamidite and other 2'-fluoro analogs into an oligonucleotide using a standard automated DNA/RNA synthesizer.

Materials:

  • 2'-F-U-CE Phosphoramidite (and other 2'-F analogs: 2'-F-A, 2'-F-C, 2'-F-G)

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • Solid support (e.g., CPG)

  • DNA/RNA synthesizer

  • Deprotection solutions (e.g., Ammonium (B1175870) Hydroxide (B78521) or Ammonium Hydroxide/Methylamine (B109427) mixture)

Workflow Diagram:

Oligo_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_cleavage Cleavage and Deprotection start Start Synthesis deprotection1 DMT Removal (Detritylation) start->deprotection1 coupling Coupling of 2'-FU Phosphonamidite deprotection1->coupling capping Capping of Unreacted 5'-OH coupling->capping oxidation Oxidation of Phosphite (B83602) to Phosphate (B84403) capping->oxidation cycle Repeat for Each Monomer oxidation->cycle cycle->deprotection1 Next Monomer end_synthesis End of Synthesis cycle->end_synthesis Final Monomer cleavage Cleavage from Solid Support end_synthesis->cleavage deprotection2 Base and Phosphate Deprotection cleavage->deprotection2 purification Purification (e.g., HPLC) deprotection2->purification final_product Purified 2'-F Modified Oligo purification->final_product

Caption: Automated synthesis workflow for 2'-fluoro modified oligonucleotides.

Procedure:

  • Preparation: Dissolve the 2'-fluoro phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration (e.g., 0.15 M for RNA amidites).[10] Install the vials on the synthesizer.

  • Synthesis Cycle:

    • Detritylation: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support.

    • Coupling: The 2'-FU phosphonamidite (or other 2'-F amidite) is activated and coupled to the 5'-hydroxyl group. A coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites.[4]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

  • Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired sequence is synthesized.

  • Cleavage and Deprotection:

    • After the final cycle, the oligonucleotide is cleaved from the solid support.

    • The protecting groups on the bases and the phosphate backbone are removed. A common method is incubation with ammonium hydroxide for 17 hours at 55°C.[4] Alternatively, a mixture of 30% ammonium hydroxide and 40% methylamine (1:1) can be used for 2 hours at room temperature; however, heating this mixture can lead to some degradation of the 2'-fluoro nucleotides.[4]

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.[11]

Protocol 2: Design of 2'-Fluoro Modified Probes for qPCR

Design Principles:

  • Placement of Modifications: Incorporate 2'-fluoro modifications throughout the probe to maximize nuclease resistance and hybridization affinity. For dual-labeled hydrolysis probes, avoid placing a 2'-fluoro modification at the 3'-end if a DNA polymerase with 3' to 5' exonuclease activity is used, as this can inhibit cleavage.

  • Melting Temperature (Tm): The increased Tm due to 2'-fluoro modifications should be taken into account during probe design. Aim for a probe Tm that is 5-10°C higher than the primer Tm.

  • Quencher and Fluorophore: Select appropriate reporter and quencher dyes. The use of internal quenchers in addition to a 3'-quencher (double-quenched probes) can reduce background fluorescence and improve signal-to-noise ratio.[12]

  • Specificity: Perform a BLAST search to ensure the probe sequence is specific to the target of interest.

Logical Relationship Diagram:

Probe_Design_Logic target Identify Target Sequence design Design Probe Sequence (18-30 nt, no G at 5' end) target->design tm_calc Calculate Initial Tm design->tm_calc modify Incorporate 2'-F Modifications tm_calc->modify tm_adjust Adjust Tm for 2'-F (+ ~2°C per modification) modify->tm_adjust add_dyes Add Fluorophore and Quencher(s) tm_adjust->add_dyes specificity Check Specificity (BLAST) add_dyes->specificity specificity->design Fails, Redesign synthesis Synthesize and Purify Probe specificity->synthesis Passes

Caption: Logical workflow for designing 2'-fluoro modified qPCR probes.

Protocol 3: Fluorescence In Situ Hybridization (FISH) with 2'-Fluoro Modified Probes

The enhanced stability and binding affinity of 2'-fluoro modified probes make them excellent candidates for FISH, potentially allowing for shorter hybridization times and higher stringency washes.

Materials:

  • 2'-fluoro modified FISH probe, labeled with a fluorophore (e.g., FITC, Texas Red).

  • Pre-treated slides with fixed cells or tissue sections.

  • Hybridization buffer (e.g., containing formamide (B127407) and SSC).

  • Wash buffers (e.g., SSC solutions of varying concentrations).

  • DAPI counterstain.

  • Antifade mounting medium.

  • Fluorescence microscope.

Experimental Workflow Diagram:

FISH_Workflow prep Sample Preparation (Fixation, Permeabilization) denature_sample Denature Sample DNA (e.g., 70% Formamide/2xSSC at 70-80°C) prep->denature_sample hybridization Hybridization (Apply probe to sample, incubate at 37°C) denature_sample->hybridization denature_probe Denature 2'-F Probe (e.g., 80-85°C) denature_probe->hybridization wash1 Post-Hybridization Washes (Low stringency, e.g., 2xSSC) hybridization->wash1 wash2 High Stringency Washes (e.g., 0.1xSSC at elevated temp.) wash1->wash2 counterstain Counterstain with DAPI wash2->counterstain mount Mount with Antifade Medium counterstain->mount visualize Visualize with Fluorescence Microscope mount->visualize

Caption: General experimental workflow for FISH using 2'-fluoro modified probes.

Procedure:

  • Probe Preparation: Dilute the labeled 2'-fluoro modified probe in hybridization buffer.

  • Denaturation:

    • Denature the DNA in the fixed cells/tissues on the slide by immersing in a denaturation solution (e.g., 70% formamide/2xSSC) at 70-80°C for 2-5 minutes.[13]

    • Denature the probe mixture in a separate tube at 80-85°C for 5-10 minutes.[13]

  • Hybridization:

    • Apply the denatured probe mixture to the denatured area on the slide.

    • Cover with a coverslip and seal.

    • Incubate in a humidified chamber at 37°C overnight. The increased affinity of 2'-F probes may allow for shorter incubation times, which should be optimized.

  • Washing:

    • Remove the coverslip and perform a series of washes with increasing stringency to remove unbound and non-specifically bound probes.

    • A typical wash series might be: 2xSSC at room temperature, followed by 0.1xSSC at a higher temperature (e.g., 60-65°C). The high Tm of 2'-F probes allows for these higher stringency washes.

  • Counterstaining and Mounting:

    • Stain the nuclei with a counterstain like DAPI.

    • Mount the slide with an antifade mounting medium.

  • Visualization:

    • Visualize the fluorescent signals using a fluorescence microscope with the appropriate filter sets.

Troubleshooting and Considerations

  • RNase H Activity: Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H.[4] If RNase H cleavage of the target RNA is desired (e.g., in some antisense applications), chimeric probes with a central DNA "gap" flanked by 2'-fluoro modified regions should be designed.[4]

  • Synthesis Yields: While 2'-fluoro modified bases can be purified using standard methods, synthesis yields may vary depending on the oligonucleotide design.[11]

  • Toxicity and Immune Response: For in vivo diagnostic or therapeutic applications, it's important to note that 2'-fluoro modifications have been shown to reduce immunostimulatory effects compared to unmodified RNA.[5][6][14] However, like any modification, potential toxicity should be evaluated in the specific experimental context.[3]

Conclusion

The use of 2'-FU phosphonamidite and its analogs to incorporate 2'-fluoro modifications into diagnostic probes offers significant advantages in terms of hybridization affinity, nuclease resistance, and thermal stability. These enhanced properties translate to more robust, sensitive, and specific diagnostic assays. The provided protocols and design considerations offer a framework for researchers to effectively utilize this powerful modification in the development of next-generation molecular diagnostic tools.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with 2'-fluoro phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-fluoro phosphonamidites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during oligonucleotide synthesis, with a focus on addressing low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are 2'-fluoro phosphonamidites and why are they used?

A1: 2'-fluoro phosphonamidites are specialized monomers used in the chemical synthesis of oligonucleotides. They contain a fluorine atom at the 2' position of the ribose sugar. This modification offers several advantages, including increased nuclease resistance, enhanced binding affinity (Tm) to target RNA, and improved thermal stability of the resulting duplexes.[1][2] These properties make 2'-fluoro modified oligonucleotides valuable for therapeutic applications like antisense and siRNA technologies, as well as for diagnostic and research purposes.

Q2: I am observing low coupling efficiency with 2'-fluoro phosphonamidites. What are the common causes?

A2: Low coupling efficiency with 2'-fluoro phosphonamidites is a common issue and can stem from several factors:

  • Insufficient Coupling Time: The 2'-fluoro modification can sterically hinder the coupling reaction, requiring longer reaction times compared to standard DNA or RNA phosphonamidites.

  • Suboptimal Activator: The choice and concentration of the activator are critical. A less reactive activator may not be sufficient to drive the coupling reaction to completion.

  • Reagent Quality: The presence of moisture in the phosphonamidite, activator, or other reagents can significantly reduce coupling efficiency by hydrolyzing the phosphonamidite.

  • Phosphonamidite Degradation: Improper storage or handling of 2'-fluoro phosphonamidites can lead to their degradation, rendering them less reactive.

Q3: How can I improve the coupling efficiency of my 2'-fluoro oligonucleotide synthesis?

A3: To improve coupling efficiency, consider the following troubleshooting steps:

  • Extend the Coupling Time: Increase the coupling time significantly. For modified nucleotides like 2'-fluoro phosphonamidites, coupling times of 10-30 minutes are often recommended.[3]

  • Optimize the Activator: Use a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are often recommended for sterically demanding monomers. 4,5-Dicyanoimidazole (DCI) is another effective, though less acidic, activator.[4]

  • Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile (B52724) and ensure all reagents are stored under inert gas (e.g., argon) to minimize moisture exposure. The use of molecular sieves to dry reagents can be beneficial.[3]

  • Check Phosphonamidite Quality: Use fresh, properly stored 2'-fluoro phosphonamidites. If degradation is suspected, use a fresh batch.

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency when using 2'-fluoro phosphonamidites.

Problem: Low overall yield of the full-length oligonucleotide.

This is often indicated by a low final trityl yield or by analysis (e.g., HPLC or PAGE) showing a high proportion of shorter, failure sequences.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagents Reagent Quality Checks start Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Quality start->check_reagents extend_coupling Step 2: Extend Coupling Time check_reagents->extend_coupling Reagents are fresh and anhydrous reagent1 Use fresh, anhydrous acetonitrile optimize_activator Step 3: Optimize Activator extend_coupling->optimize_activator Efficiency still low check_synthesis Step 4: Review Synthesis Protocol optimize_activator->check_synthesis Efficiency still low solution Problem Resolved check_synthesis->solution Adjustments made reagent2 Ensure phosphonamidites are not expired/degraded reagent3 Confirm activator solution is fresh and moisture-free

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Detailed Troubleshooting Steps and Solutions
Potential Cause Recommended Action Experimental Protocol
Inadequate Coupling Time The steric bulk of the 2'-fluoro group slows down the coupling reaction. Extend the coupling time to allow the reaction to proceed to completion.Protocol 1: Extended Coupling Time 1. Program the DNA synthesizer to increase the coupling step duration specifically for the 2'-fluoro phosphonamidite monomers.2. Start with a coupling time of 10 minutes.3. If efficiency remains low, incrementally increase the coupling time up to 30 minutes.[3]4. Monitor the trityl yield after each coupling step to assess efficiency.
Suboptimal Activator The standard activator used for DNA synthesis may not be sufficiently reactive for 2'-fluoro phosphonamidites.Protocol 2: Activator Optimization 1. Replace the standard activator (e.g., 1H-Tetrazole) with a more potent one. Good options include 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).[4]2. Prepare the activator solution according to the manufacturer's recommendations, typically at a concentration of 0.25 M to 0.5 M in anhydrous acetonitrile.3. For particularly difficult couplings, 4,5-Dicyanoimidazole (DCI) can be used, often at a higher concentration (e.g., 1 M).[4]
Moisture Contamination Phosphonamidites are highly sensitive to moisture, which leads to hydrolysis and inactivation.Protocol 3: Ensuring Anhydrous Conditions 1. Use fresh, sealed bottles of anhydrous acetonitrile for all reagent preparations.2. Store phosphonamidites and activators under an inert atmosphere (argon or nitrogen).3. Before use, ensure that molecular sieves are added to the solvent bottles on the synthesizer to remove any residual moisture.[3]4. Perform regular maintenance on the synthesizer to check for and repair any leaks that could introduce atmospheric moisture.
Phosphonamidite Degradation Improper storage or handling can lead to the degradation of 2'-fluoro phosphonamidites.Protocol 4: Phosphonamidite Quality Check 1. Use a fresh vial of the 2'-fluoro phosphonamidite.2. If possible, analyze the phosphonamidite by ³¹P NMR to confirm its purity and integrity. A single peak at approximately 146-150 ppm is expected for the pure phosphonamidite.3. If NMR is not available, perform a small-scale test synthesis with a short, known sequence to validate the performance of the phosphonamidite.
Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of oligonucleotides containing 2'-fluoro phosphonamidites.

Parameter Standard DNA Synthesis Recommended for 2'-Fluoro Synthesis Reference
Coupling Time 1-2 minutes10 - 30 minutes[3]
Activator 1H-Tetrazole (0.45 M)ETT (0.25 M), BTT (0.25 M), or DCI (1.0 M)[3][4]
Phosphonamidite Concentration 0.1 M0.08 - 0.15 M[3]

Signaling Pathway and Experimental Workflow Diagrams

CouplingMechanism phosphonamidite 2'-Fluoro Phosphonamidite activated_intermediate Activated Intermediate phosphonamidite->activated_intermediate Protonation activator Activator (e.g., ETT, BTT, DCI) activator->activated_intermediate coupled_product Coupled Product (Phosphite Triester) activated_intermediate->coupled_product Nucleophilic Attack growing_chain Growing Oligonucleotide (5'-OH) growing_chain->coupled_product

Caption: The phosphonamidite coupling reaction mechanism.

This technical support guide provides a comprehensive resource for troubleshooting low coupling efficiency with 2'-fluoro phosphonamidites. By systematically addressing potential issues related to reaction time, activators, and reagent quality, researchers can significantly improve the yield and purity of their synthesized oligonucleotides.

References

Technical Support Center: Optimizing Activator Concentration for 2'-FU Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the activator concentration for 2'-FU (2'-Deoxy-2'-fluoro-Uridine) phosphonamidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for 2'-FU phosphonamidite?

A recommended starting point for the coupling time of 2'-FU phosphonamidite is 3 minutes.[1] However, for modified nucleotides in general, coupling times may need to be extended to 10-30 minutes to achieve optimal efficiency.[2]

Q2: Which activators are recommended for 2'-FU phosphonamidite, and at what concentrations?

Several activators can be used for 2'-FU phosphonamidite coupling. 4,5-Dicyanoimidazole (DCI) has been shown to be particularly effective. In a study synthesizing a 34-mer oligoribonucleotide containing 2'-fluoropyrimidine residues, 1M DCI yielded a 54% product, while 0.45M Tetrazole resulted in no full-length product and 0.45M Tetrazole with 0.1M N-Methylimidazole (NMI) gave a 13% yield. For general synthesis of modified oligonucleotides, 5-Ethylthiotetrazole (ETT) at a concentration of 0.25 M or DCI at 0.50 M are also commonly used.[2][3]

Q3: Why is DCI a good choice for 2'-FU phosphonamidite?

DCI is a less acidic but more nucleophilic activator compared to tetrazole and its derivatives like ETT and Benzylthiotetrazole (BTT).[3][4] This is advantageous for sterically hindered phosphoramidites, such as 2'-modified nucleosides, as it can lead to faster and more efficient coupling. The lower acidity of DCI (pKa of 5.2) also reduces the risk of side reactions like detritylation of the phosphoramidite (B1245037) monomer, which can lead to the formation of n+1 impurities.[5][6]

Q4: Can increasing the activator concentration always improve coupling efficiency?

Not necessarily. While a sufficient concentration of activator is crucial for the reaction, excessively high concentrations, especially of highly acidic activators, can lead to side reactions. For instance, acidic activators can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite, leading to the formation of dimers and subsequently n+1 oligonucleotides.[3][6] Therefore, optimizing the concentration is key.

Troubleshooting Guide: Low Coupling Efficiency with 2'-FU Phosphonamidite

Low coupling efficiency is a common issue in oligonucleotide synthesis, particularly with modified phosphoramidites like 2'-FU. Below are potential causes and solutions.

Potential Cause Recommended Action
Suboptimal Activator Concentration Titrate the activator concentration. Start with the recommended concentrations (e.g., 0.25 M for ETT, 0.50 M for DCI) and perform a series of syntheses with incremental changes in concentration to find the optimum. For a 34-mer containing 2'-fluoropyrimidines, 1M DCI was shown to be effective.[3]
Inadequate Coupling Time Increase the coupling time. A standard 3-minute coupling time is a good starting point for 2'-FU phosphonamidite, but for complex or sterically hindered sequences, extending this time to 10-30 minutes may be necessary to achieve high coupling efficiency.[1][2]
Degraded Phosphoramidite or Activator Use fresh, high-quality 2'-FU phosphonamidite and activator solutions. Phosphoramidites are sensitive to moisture and oxidation. Ensure proper storage and handling under anhydrous conditions.[6][7]
Moisture in Reagents or Lines Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite and activator solutions, are anhydrous. Check the synthesizer for any leaks and ensure that gas lines are dry.[6]
Secondary Structure of the Growing Oligonucleotide The formation of secondary structures in the growing oligonucleotide chain can hinder the accessibility of the 5'-hydroxyl group. Consider using synthesis conditions that disrupt secondary structures, such as higher temperatures (if the synthesizer allows) or the addition of denaturing agents.

Experimental Protocols

Protocol 1: Optimization of Activator Concentration for 2'-FU Phosphonamidite

Objective: To determine the optimal concentration of a chosen activator (e.g., DCI or ETT) for the coupling of 2'-FU phosphonamidite.

Materials:

  • 2'-FU phosphonamidite

  • Selected activator (e.g., DCI or ETT)

  • Anhydrous acetonitrile (ACN)

  • Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions)

  • Controlled pore glass (CPG) solid support

  • Automated DNA/RNA synthesizer

  • HPLC system for analysis

Methodology:

  • Prepare Activator Solutions: Prepare a series of activator solutions with varying concentrations in anhydrous ACN. For example, for DCI, prepare solutions of 0.25 M, 0.50 M, 0.75 M, and 1.0 M.

  • Synthesizer Setup: Program the DNA/RNA synthesizer to perform a series of short test syntheses (e.g., a simple sequence like TTTTT, with one or more incorporations of 2'-FU). Assign a different activator concentration to each synthesis.

  • Synthesis Parameters:

    • Use a consistent coupling time for all syntheses (e.g., 3 minutes as a starting point).

    • Keep all other synthesis parameters (reagent delivery times, wash steps, etc.) constant across all experiments.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.

  • Analysis:

    • Analyze the crude product of each synthesis by reverse-phase HPLC.

    • Calculate the coupling efficiency for the 2'-FU phosphonamidite at each activator concentration by comparing the peak area of the full-length product to the peak areas of failure sequences (n-1).

  • Optimization: Identify the activator concentration that yields the highest percentage of the full-length oligonucleotide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_activator Prepare Activator Solutions (Varying Concentrations) synthesizer_setup Setup Synthesizer (Multiple Protocols) prep_activator->synthesizer_setup prep_amidite Prepare 2'-FU Phosphoramidite Solution prep_amidite->synthesizer_setup synthesis Automated Oligonucleotide Synthesis synthesizer_setup->synthesis cleavage Cleavage and Deprotection synthesis->cleavage hplc HPLC Analysis cleavage->hplc data_analysis Data Analysis and Coupling Efficiency Calculation hplc->data_analysis optimization Determine Optimal Activator Concentration data_analysis->optimization

Caption: Workflow for optimizing activator concentration.

troubleshooting_logic start Low Coupling Efficiency with 2'-FU Phosphonamidite check_reagents Check Reagent Quality (Amidite, Activator, ACN) start->check_reagents reagents_ok Reagents Fresh and Anhydrous? check_reagents->reagents_ok check_time Review Coupling Time time_ok Coupling Time Sufficient? check_time->time_ok check_conc Evaluate Activator Concentration conc_ok Activator Concentration Optimized? check_conc->conc_ok check_instrument Inspect Synthesizer Fluidics instrument_ok No Leaks or Blockages? check_instrument->instrument_ok reagents_ok->check_time Yes replace_reagents Replace with Fresh, Anhydrous Reagents reagents_ok->replace_reagents No time_ok->check_conc Yes increase_time Increase Coupling Time (e.g., to 10-30 min) time_ok->increase_time No conc_ok->check_instrument Yes optimize_conc Perform Activator Titration Experiment conc_ok->optimize_conc No instrument_ok->start Yes, issue persists. Consider secondary structure. maintain_instrument Perform Synthesizer Maintenance instrument_ok->maintain_instrument No replace_reagents->start increase_time->start optimize_conc->start maintain_instrument->start

Caption: Troubleshooting flowchart for low coupling efficiency.

References

Technical Support Center: 2'-Fluoro Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-fluoro (2'-F) modified oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common side reactions and synthesis failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the purity of my crude 2'-F oligo low, with many shorter sequences (n-1)?

Possible Cause: This issue commonly arises from either inefficient coupling of the 2'-F phosphoramidites or incomplete capping of unreacted 5'-hydroxyl groups. The presence of moisture in the phosphoramidite (B1245037) vial or reagents can significantly reduce coupling efficiency.

Troubleshooting & Solution:

  • Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) for all solutions. Ensure phosphoramidites are thoroughly dried and consider storing them over molecular sieves to remove trace moisture, which has been shown to restore coupling efficiency.[1]

  • Optimize Coupling Time: A 3-minute coupling time is recommended for 2'-F phosphoramidites to ensure the reaction goes to completion.[2][3]

  • Verify Capping Reagents: Ensure your capping reagents (Cap A: Acetic Anhydride/Lutidine/THF and Cap B: N-Methylimidazole/THF) are fresh and active. Incomplete capping of unreacted hydroxyl groups will lead to the synthesis of n-1 and other deletion mutants.[]

  • Monitor Trityl Release: The trityl monitoring step after detritylation provides a real-time measure of coupling efficiency at each step. A significant drop in yield at a specific coupling step points to a problem with that particular phosphoramidite.

Experimental Protocol: Phosphoramidite Drying

  • Obtain high-quality molecular sieves (3 Å).

  • Activate the sieves by heating them in a vacuum oven overnight.

  • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add the activated sieves to the vial containing the problematic 2'-F phosphoramidite.

  • Allow the amidite to sit over the sieves for 48 hours before redissolving for synthesis.[1]

  • Re-test coupling efficiency. An increase to >95% indicates water was the primary issue.[1]

Q2: My mass spectrometry results show a mass addition of +53 Da on thymidine (B127349) residues. What is this modification?

Possible Cause: This mass addition corresponds to the formation of a cyanoethyl adduct on the thymine (B56734) base.[] During the deprotection of the phosphate (B84403) backbone, the β-cyanoethyl protecting group is removed, forming acrylonitrile (B1666552) as a byproduct. Acrylonitrile is a reactive Michael acceptor and can react with the N3 position of thymine.[]

Troubleshooting & Solution:

  • Use a Scavenger: The addition of a scavenger, such as triethylamine (B128534) (TEA), to the deprotection solution can help to quench the acrylonitrile byproduct and prevent base modification.

  • Optimize Deprotection: Use the mildest deprotection conditions that are effective for your sequence. For many 2'-F oligos, standard ammonium (B1175870) hydroxide (B78521) is sufficient and may generate fewer side products than stronger, faster-acting amine reagents if not used correctly.

Q3: I'm observing degradation of my 2'-F oligo during the final deprotection step, especially when heating. What is happening?

Possible Cause: 2'-fluoro modified oligonucleotides can be sensitive to harsh deprotection conditions, particularly elevated temperatures in the presence of strong amines. Heating 2'-F oligos in AMA (Ammonium Hydroxide/Methylamine (B109427) 1:1) can lead to degradation.[2][3] One potential degradation pathway involves the loss of hydrogen fluoride (B91410) (HF), followed by the addition of a water molecule.[]

Troubleshooting & Solution:

  • Use Milder Deprotection Conditions: Avoid heating 2'-F oligonucleotides in AMA. Instead, use one of the recommended milder protocols. For oligonucleotides containing only 2'-F and DNA residues, deprotection is very similar to standard DNA.[5]

  • Recommended Protocols:

    • Ammonium Hydroxide: Use concentrated ammonium hydroxide (28-30%) at 55°C for 17 hours.[2][3]

    • Room Temperature AMA: Use AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine) at room temperature for 2 hours.[2][3]

    • Aqueous Methylamine: For particularly sensitive sequences, use 40% aqueous methylamine at 35°C for 30 minutes.[6]

Table 1: Recommended Deprotection Conditions for 2'-F Oligonucleotides

ReagentTemperatureDurationNotes
Conc. Ammonium Hydroxide55°C17 hoursStandard, reliable method.[2][3]
AMA (1:1)Room Temp.2 hoursFaster than NH4OH, but heating must be avoided.[2][3]
40% Aqueous Methylamine35°C30 minutesA milder option for sensitive sequences.[6]
Q4: My analysis shows unexpected peaks corresponding to chain cleavage, especially near 2'-deoxy residues. What causes this?

Possible Cause: Oligonucleotides that contain both 2'-deoxy and 2'-F modified residues can be susceptible to internucleoside cleavage at the deoxy nucleotide position under oxidative conditions.[] This is often observed as a loss of guanine (B1146940) bases followed by a chain break.[] Another potential cause is the incomplete oxidation of the phosphite (B83602) triester linkage to the more stable phosphate triester. The resulting H-phosphonate linkage is unstable and can break during the final deprotection step.[]

Troubleshooting & Solution:

  • Ensure Complete Oxidation: Use a fresh, high-quality oxidizing solution (e.g., Iodine/Water/Pyridine). Ensure the oxidation hold time is sufficient for your synthesizer and scale (typically 30-45 seconds).

  • Minimize Oxidative Stress: If the problem persists, consider using reagents that have been purged with an inert gas to minimize exposure to atmospheric oxygen.

  • Purification: High-purity starting materials and phosphoramidites are crucial. Impurities can sometimes catalyze side reactions.

Visualization of Synthesis and Side Reactions

The following diagrams illustrate the standard oligonucleotide synthesis cycle and a common side reaction pathway.

Oligo_Synthesis_Cycle cluster_cycle Standard Synthesis Cycle cluster_start_end Process Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Amidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks Failed Sequences Oxidation->Detritylation Stabilizes Linkage (P=O) End Repeat for Next Cycle Oxidation->End Cleavage Cleavage & Deprotection Oxidation->Cleavage After Final Cycle Start Start with Solid Support Start->Detritylation End->Detritylation n Cycles FinalOligo Purified Oligonucleotide Cleavage->FinalOligo

Caption: Standard automated solid-phase oligonucleotide synthesis cycle.

Side_Reaction_Acrylonitrile cluster_main Side Reaction: Acrylonitrile Adduct Formation Phosphate P(O)OR OCH2CH2CN Deprotection Deprotection (e.g., NH4OH) Phosphate:f1->Deprotection Base-mediated elimination Acrylonitrile Acrylonitrile (H2C=CH-CN) Deprotection->Acrylonitrile Byproduct Thymine Thymine Residue N3-H Acrylonitrile->Thymine:n3 Michael Addition Adduct Adduct N3-CH2CH2CN Thymine->Adduct

Caption: Formation of a +53 Da acrylonitrile adduct on thymine.

References

Technical Support Center: Synthesis of Long 2'-Fluoro Modified RNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of long 2'-fluoro (2'-F) modified RNA sequences.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 2'-fluoro modified RNA?

A1: 2'-Fluoro modified RNA offers several key advantages over unmodified RNA, including:

  • Increased Nuclease Resistance: The 2'-fluoro group protects the RNA from degradation by nucleases, leading to a longer half-life in biological systems.[1]

  • Enhanced Binding Affinity: 2'-F modifications generally increase the thermal stability (Tm) of RNA duplexes, typically by 1-2°C per substitution, leading to stronger binding to target sequences.[1]

  • Improved Chemical Stability: The modification provides greater resistance to chemical hydrolysis, particularly at high pH.[1]

Q2: What is the primary method for synthesizing long 2'-fluoro modified RNA?

A2: The most common method for synthesizing long 2'-F modified RNA is solid-phase synthesis using phosphoramidite (B1245037) chemistry. This automated process involves the sequential addition of 2'-F-modified ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.

Q3: What are the critical factors affecting the yield of long 2'-F RNA synthesis?

A3: Several factors can significantly impact the final yield of long 2'-F RNA, including:

  • Coupling Efficiency: The efficiency of each phosphoramidite coupling step is crucial. A small decrease in efficiency per step leads to a substantial reduction in the overall yield of the full-length product, especially for long sequences.

  • Quality of Reagents: The purity of phosphoramidites, activators, and solvents is paramount. Moisture and other impurities can lead to side reactions and lower coupling efficiency.

  • Deprotection Conditions: The choice of deprotection reagents and conditions is critical to remove protecting groups without degrading the RNA sequence.

  • Purification Method: The purification strategy employed to isolate the full-length product from shorter failure sequences and other impurities directly impacts the final yield and purity.

Q4: Can 2'-fluoro modified RNA be purified using standard DNA purification methods?

A4: Yes, 2'-fluoro modified RNA can generally be purified using standard methods developed for DNA, such as polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC). However, the specific conditions may need to be optimized for the length and sequence of the RNA.[1]

Troubleshooting Guides

Issue 1: Low Overall Yield of the Final Product

Symptoms:

  • Low quantity of the final purified RNA oligonucleotide.

  • Low absorbance reading (A260) after purification and desalting.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Coupling Efficiency 1. Optimize Activator: Ensure the use of a high-quality activator. For sterically hindered couplings, consider using a stronger activator. 2. Increase Coupling Time: Extend the coupling time to allow for more complete reaction, especially for difficult sequences. 3. Increase Phosphoramidite Equivalents: Increasing the equivalents of the phosphoramidite can drive the reaction to completion.
Poor Quality Reagents 1. Use Anhydrous Solvents: Ensure all solvents, especially acetonitrile (B52724), are anhydrous to prevent hydrolysis of phosphoramidites. 2. Fresh Reagents: Use fresh, high-purity phosphoramidites and activators. Store them under appropriate inert conditions.
Incomplete Deprotection 1. Optimize Deprotection Time and Temperature: Ensure that the deprotection step is carried out for the recommended time and at the optimal temperature to ensure complete removal of all protecting groups. 2. Use Appropriate Reagents: Select deprotection reagents compatible with the specific protecting groups used in the synthesis.
Loss During Purification 1. Optimize Purification Protocol: Refine the PAGE or HPLC purification protocol to minimize loss of the full-length product. 2. Efficient Product Recovery: Ensure complete elution and recovery of the RNA from the gel matrix (for PAGE) or column (for HPLC).
Issue 2: Poor Purity of the Final Product (Multiple Peaks in HPLC or Bands on PAGE)

Symptoms:

  • Multiple peaks observed during HPLC analysis.

  • Presence of multiple bands on a denaturing PAGE gel, indicating a mixture of different length oligonucleotides.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Capping 1. Check Capping Reagents: Ensure the capping reagents are fresh and active to effectively block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants.
Depurination 1. Use Milder Deprotection: If depurination is suspected (especially for purine-rich sequences), consider using milder deprotection conditions (e.g., lower temperature or different reagents).
Formation of N+1 Species 1. Optimize Phosphoramidite Delivery: Ensure precise and accurate delivery of phosphoramidites to prevent double additions.
Suboptimal Purification 1. Improve Resolution: For HPLC, optimize the gradient and mobile phase to improve the separation of the full-length product from impurities. For PAGE, adjust the gel percentage and run time for better resolution.
Issue 3: HPLC-Specific Problems (Peak Broadening, Fronting, or Splitting)

Symptoms:

  • Broad, asymmetric (fronting or tailing), or split peaks in the HPLC chromatogram of the purified product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Overload 1. Reduce Sample Load: Inject a smaller amount of the crude or purified oligonucleotide onto the column.
Inappropriate Mobile Phase 1. Optimize Buffer and pH: Ensure the mobile phase buffer and pH are optimal for the separation of your specific RNA sequence. 2. Solvent Mismatch: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Column Contamination or Degradation 1. Clean the Column: Flush the column with a strong solvent to remove any adsorbed impurities. 2. Replace the Column: If cleaning does not resolve the issue, the column may be degraded and need replacement.
Secondary Structure Formation 1. Denaturing Conditions: Perform HPLC at an elevated temperature (e.g., 60°C) to disrupt secondary structures that can cause peak broadening.

Data Presentation

Table 1: Impact of Phosphoramidite Equivalents on Coupling Efficiency

EntryPhosphoramidite EquivalentsRecirculation Time (min)Coupling Efficiency (%)
11.755.046
21.7515.080
32.8830.0>95

Data adapted from a study on the synthesis of 5'-GalNAc-conjugated oligonucleotides, demonstrating the principle of optimizing coupling conditions. Actual efficiencies for 2'-F RNA may vary.[2]

Table 2: Comparison of Purification Methods for Long Oligonucleotides

Purification Method Principle Typical Purity Typical Yield Best Suited For
Denaturing PAGE Size-based separation>90%LowerLong oligonucleotides (>60 bases), high purity requirements.[3][4]
Reverse-Phase HPLC Hydrophobicity-based separation>80%HigherModified oligonucleotides, sequences up to ~50 bases.[4][5]
Anion-Exchange HPLC Charge-based separationHighModerateShorter oligonucleotides (up to ~40 bases), high-purity applications.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified RNA

This protocol provides a general outline for the automated solid-phase synthesis of 2'-F RNA using phosphoramidite chemistry.

  • Support Preparation: Start with a solid support (e.g., CPG) functionalized with the first nucleoside of the sequence.

  • Synthesis Cycle: a. Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane. b. Coupling: Activate the 2'-F-modified phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing RNA chain. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. d. Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling step, remove the terminal 5'-DMT group.

  • Cleavage and Deprotection: Cleave the synthesized RNA from the solid support and remove the base and phosphate protecting groups using a suitable deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).

Protocol 2: Denaturing PAGE Purification of Long 2'-F RNA
  • Sample Preparation: Dissolve the crude, deprotected RNA in loading buffer (e.g., 90% formamide, 1X TBE) to a concentration of 1-2 OD units per microliter. Heat the sample at 60°C if it does not dissolve readily.[6]

  • Gel Electrophoresis:

    • Prepare a high-percentage (e.g., 10-20%) denaturing polyacrylamide gel. The percentage will depend on the length of the RNA.

    • Load the sample into the wells. Use outer wells for loading dyes (e.g., bromophenol blue, xylene cyanol) to track the migration.[6]

    • Run the gel at a constant power until the desired separation is achieved. The RNA should migrate at least two-thirds of the gel length for optimal resolution.[6]

  • Visualization and Excision:

    • Visualize the RNA bands using UV shadowing on a fluorescent TLC plate.[6]

    • Carefully excise the band corresponding to the full-length product using a clean razor blade. To avoid n-1 sequences, cut slightly to the interior of the band.[6]

  • Elution:

    • Place the excised gel slice in a tube.

    • Soak the gel slice in an elution buffer (e.g., 0.5 M NaCl, 0.1 M Tris-HCl pH 7.0, 1 mM EDTA) at room temperature for at least 12 hours to recover the RNA.[6]

  • Desalting: Desalt the eluted RNA using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

Protocol 3: Reverse-Phase HPLC Purification of 2'-F RNA
  • System Setup:

    • Column: Use a reverse-phase column suitable for oligonucleotide purification (e.g., C8 or C18).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the crude, deprotected RNA in mobile phase A.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Elute the RNA using a linear gradient of increasing acetonitrile concentration (e.g., 0-50% acetonitrile over 20 minutes) at a flow rate of approximately 4 mL/min.[7]

    • Monitor the elution at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.

  • Post-Purification:

    • Analyze the collected fractions for purity.

    • Pool the pure fractions and lyophilize to obtain the final product.

    • If TEAA buffer was used, it may need to be removed by a desalting step.[7]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing s1 Deblocking (DMT Removal) s2 Coupling (2'-F Phosphoramidite) s1->s2 Repeat n times s3 Capping s2->s3 Repeat n times s4 Oxidation s3->s4 Repeat n times s4->s1 Repeat n times p1 Cleavage from Support s4->p1 Synthesis Complete p2 Deprotection p1->p2 p3 Purification (PAGE or HPLC) p2->p3 p4 Desalting p3->p4

Caption: Workflow for the synthesis and purification of 2'-fluoro modified RNA.

troubleshooting_yield cluster_solutions Potential Solutions start Low Yield Issue c1 Check Coupling Efficiency start->c1 c2 Evaluate Reagent Quality start->c2 c3 Review Deprotection Protocol start->c3 c4 Analyze Purification Loss start->c4 s1 Optimize Activator/Time c1->s1 s2 Use Fresh/Anhydrous Reagents c2->s2 s3 Adjust Deprotection Conditions c3->s3 s4 Optimize Purification Method c4->s4

Caption: Troubleshooting logic for addressing low yield in 2'-F RNA synthesis.

References

preventing degradation during 2'-fluoro RNA deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent degradation and ensure successful deprotection of 2'-fluoro (2'-F) RNA oligonucleotides.

Troubleshooting Guides

This section addresses common issues encountered during the deprotection of 2'-fluoro RNA, offering potential causes and actionable solutions.

Issue 1: Low Yield of Purified 2'-F RNA

Possible CauseRecommended Solution
Incomplete Cleavage from Solid Support Ensure complete immersion of the solid support in the cleavage reagent. For AMA or Ammonium (B1175870) Hydroxide (B78521), allow for the recommended incubation time (e.g., 10-15 minutes at 65°C for AMA). Consider extending the cleavage time if working with particularly long oligonucleotides or complex sequences.
Loss During Precipitation/Desalting For butanol or ethanol (B145695) precipitation, ensure the solution is sufficiently cooled (e.g., -20°C to -70°C) to maximize recovery. Use of a co-precipitant like glycogen (B147801) can aid in visualizing the pellet. Ensure complete resuspension of the pellet in a suitable buffer before quantification.
Adsorption to Labware Use low-adhesion, RNase-free polypropylene (B1209903) tubes and pipette tips for all steps of the deprotection and purification process to minimize loss of the oligonucleotide.
Inaccurate Quantification Verify the accuracy of your spectrophotometer. Ensure the oligonucleotide is fully dissolved and the solution is homogenous before measurement. Use an appropriate extinction coefficient for the 2'-F RNA sequence.

Issue 2: Presence of Impurities in Final Product (Observed by HPLC or Mass Spectrometry)

Possible CauseRecommended Solution
Incomplete Deprotection of Nucleobase Protecting Groups Use fresh deprotection reagents. Ammonium hydroxide solutions can lose ammonia (B1221849) gas concentration over time. Ensure the recommended temperature and duration for the chosen deprotection method are strictly followed. For AMA deprotection, using acetyl-protected dC is critical to prevent base modification.
Modification of Sensitive Dyes or Ligands If your oligonucleotide contains sensitive modifications (e.g., certain fluorescent dyes), a harsher deprotection method like AMA at elevated temperatures may not be suitable. Opt for a milder deprotection strategy, such as using potassium carbonate in methanol (B129727) at room temperature with UltraMILD protecting groups, or ammonium hydroxide/ethanol.
Formation of Adducts (e.g., Acrylonitrile) While less common with AMA (as methylamine (B109427) acts as a scavenger), the formation of acrylonitrile (B1666552) adducts can occur. This can be minimized by ensuring the complete removal of cyanoethyl phosphate (B84403) protecting groups.
Degradation of Trityl Group (DMT-on Purification) If performing DMT-on purification, avoid heating during the evaporation of the deprotection solution, as this can cause premature loss of the DMT group and reduce purification efficiency.[1]

Quantitative Comparison of Common Deprotection Methods

The following table summarizes common deprotection reagents and their typical performance for 2'-F RNA oligonucleotides. Note that for 2'-F RNA, which lacks the 2'-hydroxyl group, the primary deprotection step involves the removal of nucleobase and phosphate protecting groups, similar to DNA.[1][2] The high chemical stability of the 2'-fluoro modification means that degradation of the RNA backbone is generally not a concern with these standard methods.[3][4]

Deprotection ReagentTypical ConditionsAdvantagesDisadvantagesEstimated Purity (HPLC)Estimated Yield
Ammonium Hydroxide (30%) 55°C for 8-17 hoursStandard, well-established method. Compatible with most modifications if conditions are optimized.Long deprotection times.>85%Good
AMA (Ammonium Hydroxide/ 40% Methylamine, 1:1) 65°C for 10-15 minutesVery fast deprotection. Methylamine scavenges acrylonitrile.[5] Generally provides clean deprotection for RNA.[1][6]Can modify some sensitive dyes. Requires the use of acetyl-protected cytidine (B196190) to avoid transamination.[2][5][6]>90%Very Good
Potassium Carbonate (0.05M in Methanol) Room Temperature for 4 hoursUltra-mild conditions, ideal for very sensitive dyes and modifications.Requires the use of UltraMILD (e.g., Pac, iPr-Pac) protecting groups during synthesis.[2]>90%Good
Tert-Butylamine/Water (1:3) 60°C for 6 hoursA milder alternative to ammonium hydroxide for certain sensitive modifications.Slower than AMA.>85%Good

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard 2'-F RNA oligonucleotides without base-labile modifications.

  • Reagent Preparation : Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This solution is referred to as AMA.

  • Cleavage and Deprotection :

    • Transfer the solid support containing the synthesized 2'-F RNA to a 2 mL screw-cap tube.

    • Add 1 mL of the freshly prepared AMA solution to the tube.

    • Seal the tube tightly and incubate at 65°C for 15 minutes.[7]

  • Sample Recovery :

    • Cool the tube on ice for 5-10 minutes.

    • Carefully transfer the supernatant containing the cleaved oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of RNase-free water and combine the supernatant with the initial solution.

  • Drying : Evaporate the solution to dryness using a vacuum concentrator. If performing DMT-on purification, do not apply heat during this step.

Protocol 2: Standard Deprotection using Ammonium Hydroxide

This protocol is a more traditional and milder approach, suitable for many applications.

  • Cleavage and Deprotection :

    • Place the solid support in a 2 mL screw-cap tube.

    • Add 1 mL of fresh, concentrated ammonium hydroxide (28-30%).

    • Seal the tube tightly and incubate at 55°C for 8-12 hours.

  • Sample Recovery :

    • Cool the tube to room temperature.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Wash the support with 0.5 mL of RNase-free water and combine the solutions.

  • Drying : Evaporate the solution to dryness using a vacuum concentrator.

Protocol 3: UltraMILD Deprotection using Potassium Carbonate in Methanol

This protocol is designed for 2'-F RNA oligonucleotides containing highly sensitive modifications and requires the use of UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.

  • Cleavage and Deprotection :

    • Transfer the solid support to a 2 mL tube.

    • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.

    • Seal the tube and incubate at room temperature for 4 hours with gentle agitation.

  • Neutralization and Recovery :

    • Add acetic acid to neutralize the solution (monitor with pH paper).

    • Centrifuge to pellet the solid support and transfer the supernatant to a new tube.

    • Wash the support with methanol and combine the supernatants.

  • Drying : Evaporate the solution to dryness using a vacuum concentrator.

Frequently Asked Questions (FAQs)

Q1: Is the phosphodiester backbone of 2'-F RNA susceptible to degradation under the basic conditions of deprotection?

A1: No, the 2'-fluoro modification makes the phosphodiester backbone of the RNA highly stable and resistant to the base-catalyzed hydrolysis that readily cleaves unmodified RNA.[8][9] The absence of a 2'-hydroxyl group prevents the intramolecular transesterification reaction that is the primary mechanism of RNA degradation in alkaline solutions.[8]

Q2: My 2'-F RNA is part of a chimeric oligonucleotide with standard RNA residues. How should I deprotect it?

A2: If your oligonucleotide contains even a single standard RNA linkage, it must be treated as an RNA molecule.[2] This means you will need to perform a two-step deprotection: first, a base deprotection (e.g., with AMA or ammonium hydroxide), followed by a separate step to remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) from the standard RNA residues, typically using a fluoride-based reagent like TEA·3HF.[1][10]

Q3: I see a smear or multiple bands on my gel after deprotection. What is the likely cause?

A3: For 2'-F RNA, a smear is unlikely to be due to backbone degradation. More probable causes include incomplete removal of nucleobase protecting groups, leading to a heterogeneous mixture of molecules with different masses and charges. Ensure your deprotection reagents are fresh and that the reaction is carried out for the recommended time and at the correct temperature.

Q4: Can I use AMA for deprotection if my 2'-F RNA has a fluorescein (B123965) (FAM) label?

A4: Caution should be exercised when using AMA with FAM-labeled oligonucleotides, as it can lead to the formation of a non-fluorescent side product.[6] A recommended workaround is to first treat the oligonucleotide with ammonium hydroxide to remove the protecting groups on the FAM dye before adding methylamine to complete the deprotection of the nucleobases.[1][6]

Q5: How does the stability of the N-glycosidic bond in 2'-F RNA compare to standard RNA and DNA during deprotection?

A5: The N-glycosidic bond in 2'-fluoro-substituted purine (B94841) nucleosides is more stable than in their canonical RNA and DNA counterparts.[3][4][11] The high electronegativity of the fluorine atom at the 2' position strengthens this bond, making it less susceptible to cleavage under both acidic and basic conditions.[3][4]

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection Steps cluster_analysis Quality Control start Synthesized 2'-F RNA (on Solid Support) cleavage Cleavage from Support & Base Deprotection (e.g., AMA, NH4OH) start->cleavage Add Deprotection Reagent desalt Drying & Desalting/ Purification (e.g., HPLC) cleavage->desalt Recover Supernatant qc Purity & Identity Check (HPLC, Mass Spec) desalt->qc Analyze Product

Caption: Experimental workflow for 2'-fluoro RNA deprotection.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Deprotection Issue Identified incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage Low Yield incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection Impure Product loss_precipitation Loss during Precipitation? incomplete_cleavage->loss_precipitation No solution1 Extend Cleavage Time/ Ensure Support Immersion incomplete_cleavage->solution1 Yes solution2 Optimize Precipitation/ Use Co-precipitant loss_precipitation->solution2 Yes dye_degradation Sensitive Dye Degradation? incomplete_deprotection->dye_degradation No solution3 Use Fresh Reagents/ Verify Time & Temp incomplete_deprotection->solution3 Yes solution4 Switch to Milder Deprotection Method dye_degradation->solution4 Yes

References

Technical Support Center: Managing Impurities in Custom 2'-Fluoro Phosphonamidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for custom 2'-fluoro phosphonamidite synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in 2'-fluoro phosphonamidite synthesis?

A1: Impurities in 2'-fluoro phosphonamidite synthesis are generally categorized into three classes:

  • Reactive and Critical: These impurities can be incorporated into the oligonucleotide during synthesis and are difficult to remove from the final product. Examples include phosphoramidites with modifications on the 5'-OH other than the DMT group.[1]

  • Reactive but Noncritical: These impurities may be incorporated during synthesis but are easily separated from the desired product. This class includes phosphoramidites with different 3'-aminoalkyl or base protecting groups.[1]

  • Nonreactive and Noncritical: These impurities do not participate in the synthesis reaction. Examples include hydrolyzed nucleoside H-phosphonates and compounds without a phosphorus component.[1] A primary nonreactive impurity is the oxidized P(V) form of the phosphonamidite.[2][3][4]

Q2: What is the primary cause of phosphonamidite degradation?

A2: The presence of water is a major contributor to the degradation of phosphonamidites.[5] Water can react with the activated phosphonamidite, leading to the formation of H-phosphonates and other byproducts, which reduces the coupling efficiency during oligonucleotide synthesis.[5] It is crucial to use anhydrous solvents and maintain an inert atmosphere during storage and handling.[3][4]

Q3: How do P(V) impurities form and what is their impact?

A3: P(V) impurities are oxidized forms of the desired P(III) phosphonamidite.[2][3][4] This oxidation can occur due to exposure to air and moisture.[3][4] These impurities are non-reactive in the coupling step of oligonucleotide synthesis and can lead to lower yields of the full-length oligonucleotide.

Q4: What are the typical acceptance criteria for phosphonamidite purity?

A4: While specific criteria can vary, a general purity level for phosphonamidite raw materials is typically ≥98.0%.[6] For high-quality synthesis, especially for therapeutic oligonucleotides, purities of ≥99.0% are often desired.[2]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency in Oligonucleotide Synthesis

  • Possible Cause: High levels of P(V) impurities in the phosphonamidite starting material.

    • Troubleshooting Step: Analyze the phosphonamidite purity using ³¹P NMR. The P(V) impurities typically appear in the chemical shift range of -25 to 99 ppm.[2] If P(V) content is high (e.g., >1%), obtain a fresh or higher purity lot of the phosphonamidite.

  • Possible Cause: Presence of moisture in the acetonitrile (B52724) (ACN) or other reagents.

    • Troubleshooting Step: Use anhydrous ACN with a water content of 10-15 ppm or lower.[5] Ensure all reagents and the synthesizer lines are dry. Consider using molecular sieves to dry solvents.[7]

  • Possible Cause: Degradation of the phosphonamidite solution on the synthesizer.

    • Troubleshooting Step: Prepare fresh phosphonamidite solutions for each synthesis run. Avoid storing dissolved phosphonamidites for extended periods.

Problem 2: Appearance of Unexpected Peaks in LC-MS Analysis of the Phosphonamidite

  • Possible Cause: Presence of H-phosphonate impurities due to hydrolysis.

    • Troubleshooting Step: Review handling and storage procedures to minimize exposure to moisture. Use fresh, anhydrous solvents for sample preparation.

  • Possible Cause: Formation of diastereomers.

    • Troubleshooting Step: Phosphonamidites have a chiral phosphorus center, which results in two diastereomers that can appear as two closely eluting peaks in LC-MS analysis.[3][4] This is a normal characteristic of the product and not an impurity.

  • Possible Cause: Loss of a protecting group (e.g., the cyanoethyl group).

    • Troubleshooting Step: Use LC-MS/MS to identify the impurity by its mass.[6] If significant, repurification of the phosphonamidite may be necessary.

Quantitative Data Summary

Impurity TypeTypical Acceptance LimitAnalytical MethodReference
Purity≥ 98.0 - 99.0%RP-HPLC, ³¹P NMR[2][6]
P(V) Impurities< 1%³¹P NMR[2]
Water Content≤ 0.2%Karl Fischer Titration
Unspecified Individual Impurity≤ Identification ThresholdLC-MS[8]

Experimental Protocols

Protocol 1: Purity Analysis of 2'-Fluoro Phosphonamidites by ³¹P NMR
  • Sample Preparation:

    • Accurately weigh approximately 30 mg of the 2'-fluoro phosphonamidite sample into a clean, dry 2 mL vial.

    • Add 600 µL of a suitable deuterated solvent (e.g., CDCl₃ with 1% triethylamine).

    • Vortex the sample until fully dissolved.

  • Instrument Parameters:

    • Spectrometer: 202 MHz or higher

    • Pulse Program: zgig (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time (AQ): 1.5 seconds

    • Relaxation Delay (D1): 2.0 seconds

    • Reference: 85% H₃PO₄ in D₂O as an external standard.

  • Data Analysis:

    • The main P(III) phosphonamidite signals will appear as a pair of diastereomers around 150 ppm.[2]

    • P(V) impurities will appear in the range of -25 to 99 ppm.[2]

    • Other P(III) impurities may appear between 100 and 169 ppm.[2]

    • Calculate the percentage of each species by integrating the respective peaks.

Protocol 2: Impurity Profiling by LC-MS
  • Sample Preparation:

    • Prepare a stock solution of the 2'-fluoro phosphonamidite at a concentration of 1.0 mg/mL in anhydrous acetonitrile.

  • LC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 1 mL/min.[2]

    • Gradient: A suitable gradient to separate the main components from impurities.

    • Temperature: Ambient.[2]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive polarity.[2]

    • Mass Analyzer: Orbitrap or similar high-resolution mass spectrometer.[2]

    • Scan Range: 150–2000 m/z.[2]

  • Data Analysis:

    • Identify the main phosphonamidite peaks (diastereomers).

    • Characterize impurities based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

experimental_workflow cluster_synthesis 2'-Fluoro Phosphonamidite Synthesis cluster_qc Quality Control start Starting Materials (2'-Fluoro Nucleoside, Phosphitylating Reagent) synthesis Phosphitylation Reaction start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Silica Gel Chromatography workup->purification product Purified 2'-Fluoro Phosphonamidite purification->product lcms LC-MS Analysis (Purity & Impurity Profile) product->lcms nmr 31P NMR Analysis (P(V) Content) product->nmr kf Karl Fischer Titration (Water Content) product->kf

Caption: General workflow for the synthesis and quality control of 2'-fluoro phosphonamidites.

troubleshooting_tree start Low Coupling Efficiency Observed check_purity Check Phosphonamidite Purity via ³¹P NMR start->check_purity high_pv High P(V) Content (>1%) check_purity->high_pv Yes purity_ok Purity Acceptable (<1% P(V)) check_purity->purity_ok No action_replace Action: Use a fresh or higher purity lot of phosphonamidite. high_pv->action_replace check_moisture Check for Moisture Contamination purity_ok->check_moisture moisture_present Moisture suspected in solvents or on synthesizer. check_moisture->moisture_present Yes no_moisture System is anhydrous. check_moisture->no_moisture No action_dry Action: Use fresh anhydrous solvents. Dry synthesizer lines. Use molecular sieves. moisture_present->action_dry check_amidite_sol Check Age of Dissolved Amidite no_moisture->check_amidite_sol old_sol Solution is > 24 hours old. check_amidite_sol->old_sol Yes fresh_sol Solution is freshly prepared. check_amidite_sol->fresh_sol No action_fresh_sol Action: Prepare fresh phosphonamidite solutions before each synthesis. old_sol->action_fresh_sol

Caption: Troubleshooting decision tree for low coupling efficiency in oligonucleotide synthesis.

References

Technical Support Center: Troubleshooting 2'-Fluoro Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-fluoro modified oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis of these specialized oligonucleotides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter during your experiments.

1. Low Coupling Efficiency

Q: My final yield is very low, and I suspect poor coupling efficiency. What are the common causes and how can I improve it?

A: Low coupling efficiency is a frequent cause of low overall yield in oligonucleotide synthesis. For a 30-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can reduce the theoretical yield from 75% to 55%.[1] The primary culprit for poor coupling is often the presence of moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2] Ensure all reagents, especially acetonitrile (B52724), and the synthesizer lines are strictly anhydrous.

  • Check Reagent Quality: Use fresh, high-purity phosphoramidites and activators. Degraded reagents can significantly lower coupling efficiency.

  • Optimize Activator: For 2'-fluoro phosphoramidites, consider using 4,5-dicyanoimidazole (B129182) (DCI) as an activator instead of tetrazole. DCI has been shown to be more efficient, potentially reducing the required coupling time by a factor of three compared to tetrazole.[3][4]

  • Extend Coupling Time: Modified nucleotides, including 2'-fluoro phosphoramidites, may require longer coupling times than standard DNA or RNA monomers.[5] Experiment with extending the coupling time, for example, to 10-30 minutes.[5] In many cases, doubling the standard coupling time can be beneficial.[6]

  • Double Coupling: If a single coupling step is inefficient, performing a second coupling step before the oxidation step can significantly increase the overall efficiency.[6]

2. Incomplete Deprotection

Q: My analysis shows peaks with higher mass than the expected product. Could this be due to incomplete deprotection?

A: Yes, higher mass peaks are a strong indicator of incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone. Incomplete deprotection is a common issue that can be readily identified by mass spectrometry.[7]

Troubleshooting Steps:

  • Verify Deprotection Conditions: While 2'-fluoro modified oligonucleotides are generally deprotected under conditions similar to standard DNA, it's crucial to ensure the reaction goes to completion.[8][9] Refer to the table below for recommended deprotection conditions.

  • Use Fresh Deprotection Reagents: The effectiveness of deprotection solutions like ammonium (B1175870) hydroxide (B78521) can decrease over time. Use fresh preparations for optimal results.

  • Ensure Complete Solubilization: Ensure the oligonucleotide is fully dissolved in the deprotection solution to allow for complete access of the reagent to all protecting groups.

  • Analyze by Mass Spectrometry: Use ESI or MALDI-TOF mass spectrometry to confirm the presence of protecting groups. The mass difference will correspond to the mass of the uncleaved protecting group (e.g., isobutyryl, benzoyl).

3. Presence of n-1 and Shorter Sequences

Q: My HPLC or gel electrophoresis results show a significant amount of shorter sequences (n-1, n-2, etc.). What is causing this?

A: The presence of shorter sequences, or "failure sequences," is a direct result of incomplete coupling at each step of the synthesis. If the unreacted 5'-hydroxyl groups are not efficiently capped, they can react in a subsequent cycle, leading to a population of shorter oligonucleotides.

Troubleshooting Steps:

  • Improve Coupling Efficiency: The most effective way to reduce shorter sequences is to optimize the coupling efficiency. Refer to the troubleshooting steps for "Low Coupling Efficiency" above.

  • Ensure Efficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups from further chain elongation. Verify that your capping reagents are fresh and that the capping step is proceeding efficiently.

  • Purification: While optimizing synthesis is key, purification methods like HPLC can be used to separate the full-length product from shorter failure sequences.[10]

4. Side Reactions and Unexpected Modifications

Q: I'm observing unexpected peaks in my analytical data that don't correspond to common impurities. What side reactions can occur with 2'-fluoro modified oligos?

A: While 2'-fluoro modifications enhance stability, specific side reactions can occur:

  • Loss of HF: Under harsh cleavage and deprotection conditions, there is a possibility of eliminating hydrogen fluoride (B91410) (HF) from the 2' position, followed by the addition of a water molecule. This results in the replacement of the 2'-fluoro group with a hydroxyl group.[]

  • Depurination: The use of strong acids like trichloroacetic acid (TCA) in the detritylation (deblocking) step can lead to the cleavage of the glycosidic bond, particularly at adenine (B156593) and guanine (B1146940) bases, creating abasic sites.[12]

Troubleshooting Steps:

  • Use Milder Deprotection Conditions: If you suspect side reactions, consider using milder deprotection conditions (e.g., lower temperature, shorter time).

  • Use a Weaker Deblocking Acid: If depurination is an issue, consider using a weaker acid for the detritylation step.

  • Thorough Analytical Characterization: Use high-resolution mass spectrometry to identify the mass of the unexpected species, which can provide clues to the nature of the side reaction.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the synthesis of 2'-fluoro modified oligonucleotides.

Table 1: Recommended Coupling Times for 2'-Fluoro Phosphoramidites

ActivatorConcentrationRecommended Coupling TimeAverage Coupling Efficiency
1H-Tetrazole0.45 M20 - 30 minutes>98%
4,5-Dicyanoimidazole (DCI)1.0 MSignificantly reduced compared to tetrazole>99%[3]
5-Ethylthio-1H-tetrazole (ETT)0.25 M10 - 15 minutes>98.5%

Table 2: Common Deprotection Conditions

ReagentTemperatureTimeNotes
Ammonium Hydroxide / Ethanol (3:1 v/v)55°C16 hoursA standard, thorough deprotection method.[5]
Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)65°C10 - 15 minutesA faster deprotection method.[8][13]
Tert-Butylamine / Water (1:3 v/v)60°C6 hoursAn alternative for sensitive oligonucleotides.[7]
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursAn ultra-mild deprotection method.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of Crude 2'-Fluoro Oligonucleotides

This protocol is a general guideline for the analysis of crude 2'-fluoro modified oligonucleotides to assess synthesis success and identify potential impurities.

Materials:

  • Crude oligonucleotide sample, deprotected and lyophilized

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • C18 reversed-phase HPLC column (e.g., Waters X-Bridge C18, 250 x 4.6 mm)

  • HPLC system with a UV detector

Methodology:

  • Dissolve the lyophilized crude oligonucleotide in Mobile Phase A to a concentration of approximately 1 OD/100 µL.

  • Centrifuge the sample to pellet any particulate matter.

  • Set up the HPLC system with the C18 column and equilibrate with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject 10-20 µL of the sample.

  • Run a linear gradient to elute the oligonucleotide. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • Analyze the chromatogram for the main product peak, as well as any pre-peaks (shorter sequences) or post-peaks (e.g., incompletely deprotected species).

Protocol 2: Mass Spectrometry Analysis of 2'-Fluoro Oligonucleotides

This protocol provides a general procedure for confirming the molecular weight of your synthesized oligonucleotide.

Materials:

  • Purified oligonucleotide sample

  • Mass spectrometer (MALDI-TOF or ESI)

  • Appropriate matrix for MALDI (e.g., 3-hydroxypicolinic acid) or solvent for ESI

Methodology (ESI-MS):

  • Dilute the purified oligonucleotide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of a volatile base like triethylamine).

  • Infuse the sample into the electrospray source.

  • Acquire the mass spectrum in negative ion mode.

  • Deconvolute the resulting charge state envelope to obtain the molecular weight of the oligonucleotide.

  • Compare the experimentally determined molecular weight to the theoretical mass of the target 2'-fluoro modified oligonucleotide.

Visualizations

Troubleshooting_Workflow start Failed 2'-Fluoro Oligo Synthesis check_yield Low Final Yield? start->check_yield check_purity Impure Product (HPLC/MS)? check_yield->check_purity No low_coupling Low Coupling Efficiency check_yield->low_coupling Yes deprotection_issue Incomplete Deprotection check_purity->deprotection_issue Yes (Higher Mass Peaks) side_reactions Side Reactions check_purity->side_reactions Yes (Unexpected Peaks) n_minus_1 n-1 / Shorter Sequences check_purity->n_minus_1 Yes (Shorter Sequences) end Successful Synthesis check_purity->end No solution1 Ensure Anhydrous Conditions Optimize Activator (DCI) Extend Coupling Time Double Couple low_coupling->solution1 solution2 Verify Deprotection Conditions Use Fresh Reagents Analyze by Mass Spec deprotection_issue->solution2 solution3 Use Milder Deprotection Use Weaker Deblocking Acid Analyze by High-Res MS side_reactions->solution3 solution4 Improve Coupling Efficiency Ensure Efficient Capping Purify by HPLC n_minus_1->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for failed 2'-fluoro oligo synthesis.

Solid_Phase_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle deblock 1. Deblocking (Removal of DMT group) couple 2. Coupling (Addition of 2'-F phosphoramidite) deblock->couple cap 3. Capping (Blocking of unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize oxidize->deblock end_cycle Repeat for each nucleotide in sequence oxidize->end_cycle start Start: Solid Support with First Nucleoside start->deblock cleave Final Cleavage and Deprotection end_cycle->cleave

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

References

impact of moisture on 5'-O-DMTr-2'-FU-methyl phosphonamidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 5'-O-DMTr-2'-FU-methyl phosphonamidite, with a focus on the impact of moisture. This resource is intended for researchers, scientists, and drug development professionals utilizing this reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a specialized nucleoside building block used in the chemical synthesis of modified oligonucleotides. The presence of a fluorine atom at the 2' position of the ribose sugar confers unique properties to the resulting oligonucleotide, such as increased metabolic stability and binding affinity to target RNA sequences. It is, therefore, a critical reagent in the development of antisense oligonucleotides and siRNA therapeutics.

Q2: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored under inert gas (argon or nitrogen) at -20°C.[1][2][3][4] It is crucial to minimize its exposure to moisture and air, as phosphonamidites are susceptible to hydrolysis and oxidation. The product should be allowed to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid reagent.

Q3: What are the primary degradation pathways for this phosphonamidite when exposed to moisture?

The primary degradation pathway for this compound in the presence of moisture is the hydrolysis of the phosphoramidite (B1245037) group. This reaction converts the phosphonamidite into a phosphonate (B1237965) monoester and a secondary amine (diisopropylamine). This hydrolysis product is inactive in the standard oligonucleotide synthesis coupling reaction.

Q4: How does the 2'-Fluoro modification impact the stability of the phosphonamidite?

Studies on oligonucleotides containing 2'-fluoro modifications, such as 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), have shown a significant increase in hydrolytic stability under both acidic and basic conditions compared to their unmodified DNA and RNA counterparts.[1][5] This suggests that the electron-withdrawing nature of the fluorine atom may also confer a degree of increased stability to the phosphonamidite monomer, although careful handling to exclude moisture remains paramount.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, likely stemming from moisture-related degradation.

Problem Potential Cause Recommended Action
Low coupling efficiency during oligonucleotide synthesis Degradation of the phosphonamidite due to moisture exposure.1. Use a fresh vial of phosphonamidite. 2. Ensure the reagent has been properly stored and handled to prevent moisture contamination. 3. Prepare fresh solutions of the phosphonamidite in anhydrous acetonitrile (B52724) for each synthesis run. 4. Verify the dryness of the acetonitrile and other synthesis reagents.
Incorrect activator concentration.Optimize the activator concentration and reaction time for the specific phosphonamidite.
Appearance of unexpected peaks in ³¹P NMR analysis of the solid reagent Hydrolysis of the phosphonamidite.The presence of peaks in the 0-20 ppm range in the ³¹P NMR spectrum typically indicates the formation of phosphonate species due to hydrolysis. The material may be compromised and should be discarded.
Oxidation of the phosphonamidite.Peaks corresponding to the phosphoramidate (B1195095) (P(V)) may appear. Ensure storage under an inert atmosphere.
Inconsistent synthesis results Partial degradation of the phosphonamidite stock solution.Prepare fresh solutions of the phosphonamidite for each synthesis. Avoid storing phosphonamidite solutions for extended periods, even under anhydrous conditions.
Incomplete dissolution of the phosphonamidite.Ensure the phosphonamidite is fully dissolved in anhydrous acetonitrile before placing it on the synthesizer. Sonication in an inert atmosphere can aid dissolution.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by ³¹P NMR Spectroscopy

Objective: To determine the purity of the phosphonamidite and identify the presence of hydrolysis products.

Methodology:

  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of the this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) to the NMR tube.

  • Cap the NMR tube and gently agitate until the solid is completely dissolved.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral window to cover the expected chemical shift range for phosphonamidites (around 140-155 ppm) and their hydrolysis products (around 0-20 ppm).

  • Data Analysis:

    • The pure phosphonamidite should exhibit a major peak (or a pair of diastereomeric peaks) in the region of 140-155 ppm.

    • The presence of significant peaks in the 0-20 ppm region is indicative of the phosphonate hydrolysis product.

    • Calculate the percentage of the hydrolysis product by integrating the respective peaks.

Protocol 2: Monitoring the Hydrolysis of this compound by HPLC

Objective: To quantitatively assess the rate of hydrolysis upon exposure to a controlled amount of moisture.

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Hydrolysis Experiment:

    • To a known volume of the stock solution, add a specific amount of water (e.g., to achieve a final water concentration of 100 ppm).

    • Maintain the solution at a constant temperature (e.g., 25°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., acetonitrile and a buffered aqueous solution) to separate the intact phosphonamidite from its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the DMTr group absorbs (around 260 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the intact phosphonamidite and its hydrolysis product(s).

    • Calculate the peak area of the intact phosphonamidite at each time point.

    • Plot the percentage of remaining intact phosphonamidite as a function of time to determine the rate of hydrolysis under the tested conditions.

Quantitative Data Summary

The following tables present hypothetical yet plausible data based on the expected behavior of phosphonamidites and the increased stability of 2'-fluoro-modified nucleosides.

Table 1: ³¹P NMR Analysis of this compound Stability After Exposure to Ambient Air

Exposure Time (minutes)Intact Phosphonamidite (%) (δ ≈ 148 ppm)Hydrolysis Product (%) (δ ≈ 8 ppm)
099.50.5
597.22.8
1592.17.9
3085.314.7
6072.827.2

Table 2: HPLC Analysis of this compound Hydrolysis in Acetonitrile with Controlled Moisture Content at 25°C

Time (hours)Remaining Intact Phosphonamidite (%) (50 ppm H₂O)Remaining Intact Phosphonamidite (%) (200 ppm H₂O)
0100100
498.694.5
897.189.2
1694.379.8
2491.571.3

Visualizations

cluster_0 Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed CheckAmidite Check Phosphonamidite Integrity Start->CheckAmidite CheckReagents Verify Reagent Anhydrousness Start->CheckReagents CheckProtocol Review Synthesis Protocol Start->CheckProtocol NewAmidite Use Fresh Phosphonamidite CheckAmidite->NewAmidite DrySolvents Use Fresh Anhydrous Solvents CheckReagents->DrySolvents OptimizeProtocol Optimize Activator/Time CheckProtocol->OptimizeProtocol Amidite 5'-O-DMTr-2'-FU-methyl phosphonamidite HydrolysisProduct Inactive H-phosphonate (Hydrolysis Product) Amidite->HydrolysisProduct Hydrolysis Diisopropylamine Diisopropylamine Amidite->Diisopropylamine Hydrolysis Moisture H₂O (Moisture) Moisture->HydrolysisProduct Moisture->Diisopropylamine cluster_1 Stability Assessment Workflow Sample Phosphonamidite Sample Expose Controlled Moisture Exposure Sample->Expose TimePoints Collect Aliquots at Time Intervals Expose->TimePoints NMR ³¹P NMR Analysis TimePoints->NMR HPLC HPLC Analysis TimePoints->HPLC Data Quantify Degradation NMR->Data HPLC->Data

References

Technical Support Center: Strategies to Minimize Phosphoramidite Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing phosphoramidite (B1245037) oxidation during synthesis.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to phosphoramidite oxidation.

Issue: Low Coupling Efficiency or High n-1 Impurities

Possible Cause: Degradation of phosphoramidites due to oxidation.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Low Coupling Efficiency or High n-1 Impurities Detected check_reagents 1. Verify Reagent Quality and Handling start->check_reagents check_solvents 2. Assess Solvent Anhydrousness check_reagents->check_solvents Reagents fresh and handled properly implement_changes Implement Corrective Actions and Re-run Synthesis check_reagents->implement_changes Reagents old or improperly handled check_synthesis_protocol 3. Review Synthesis Protocol check_solvents->check_synthesis_protocol Solvents are anhydrous (<30 ppm H2O) check_solvents->implement_changes Solvents have high water content check_oxidizer 4. Evaluate Oxidizing Agent check_synthesis_protocol->check_oxidizer Protocol is standard check_synthesis_protocol->implement_changes Sub-optimal protocol parameters check_oxidizer->implement_changes Standard iodine oxidizer sufficient check_oxidizer->implement_changes Sensitive amidites in use; consider alternative oxidizer end_resolved Issue Resolved implement_changes->end_resolved end_persist Issue Persists: Contact Technical Support implement_changes->end_persist

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Steps

1. Verify Reagent Quality and Handling

  • Q: Are your phosphoramidites fresh?

    • A: Phosphoramidites have a limited shelf life. Check the expiration date on the vial. Older phosphoramidites are more susceptible to oxidation.

  • Q: How are you storing your phosphoramidites?

    • A: Solid phosphoramidites should be stored at -20°C or lower under an inert atmosphere (argon or nitrogen).[1] Avoid frost-free freezers due to temperature cycling.[1] Solutions should also be stored at -20°C under an inert atmosphere.[1]

  • Q: What is your procedure for bringing phosphoramidites to room temperature?

    • A: Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[1]

2. Assess Solvent Anhydrousness

  • Q: What is the water content of your acetonitrile (B52724)?

    • A: The water content in acetonitrile used for dissolving phosphoramidites and during the coupling step is critical. It should be less than 30 ppm.[1] Even trace amounts of water can lead to hydrolysis and oxidation of phosphoramidites.[]

  • Q: How are you drying your solvents?

    • A: Use freshly activated molecular sieves (3Å) to dry acetonitrile. For detailed instructions, refer to the Experimental Protocols section.

3. Review Synthesis Protocol

  • Q: Are you using appropriate coupling times?

    • A: While standard coupling times are sufficient for most phosphoramidites, sterically hindered or modified phosphoramidites may require longer coupling times.

  • Q: Is your synthesizer's fluidic system free of moisture?

    • A: Moisture can accumulate in the lines of an automated synthesizer, especially if it has been idle. Purge the lines thoroughly with anhydrous acetonitrile before starting a synthesis.

4. Evaluate Oxidizing Agent

  • Q: Are you synthesizing oligonucleotides with sensitive phosphoramidites?

    • A: Some phosphoramidites, such as those with 7-deaza-dG modifications, are sensitive to standard iodine-based oxidizing solutions.[3] This can lead to degradation of the nucleobase.

  • Q: Have you considered a non-aqueous oxidizing agent?

    • A: For sensitive phosphoramidites, a milder, non-aqueous oxidizing agent like (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) can prevent base degradation and improve synthesis yield.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite oxidation? A1: The primary causes of phosphoramidite oxidation are exposure to moisture and atmospheric oxygen. The trivalent phosphorus (P(III)) center in a phosphoramidite is readily oxidized to a pentavalent phosphate (B84403) (P(V)) species, rendering it inactive for the coupling reaction in oligonucleotide synthesis.[]

Q2: How does phosphoramidite oxidation affect oligonucleotide synthesis? A2: Phosphoramidite oxidation leads to the formation of inactive phosphoramidite species. This results in a lower concentration of active phosphoramidite available for the coupling reaction, leading to reduced coupling efficiency. Inefficient coupling results in a higher proportion of n-1 and other truncated sequences, which lowers the overall yield of the full-length oligonucleotide and complicates purification.

Q3: What is the acceptable level of water in acetonitrile for oligonucleotide synthesis? A3: For optimal results, the water content in acetonitrile should be below 30 ppm.[1] High-quality, anhydrous acetonitrile is crucial for minimizing phosphoramidite degradation.

Q4: How can I tell if my phosphoramidites have degraded? A4: Degraded phosphoramidites will result in poor coupling efficiency, which can be observed as a drop in the trityl cation signal during synthesis monitoring. Post-synthesis analysis by HPLC will show a higher proportion of failure sequences (n-1, n-2, etc.). For a more direct assessment, ³¹P NMR can be used to quantify the amount of oxidized (P(V)) species in a phosphoramidite sample.[4]

Q5: When should I consider using an alternative oxidizing agent like CSO? A5: You should consider using a non-aqueous oxidizing agent like CSO when synthesizing oligonucleotides containing sensitive phosphoramidites that are prone to degradation with standard iodine-based oxidizers.[3] Examples include phosphoramidites with 7-deaza-dG or other modified bases.[3] CSO is also beneficial in syntheses where the presence of water must be strictly avoided.

Q6: Can I reuse molecular sieves for drying solvents? A6: Yes, molecular sieves can be regenerated and reused. To reactivate them, they need to be heated in an oven at a temperature above 300 °C for at least 3 hours to remove the absorbed water.

Data Presentation

Table 1: Stability of Phosphoramidites in Acetonitrile Solution

This table illustrates the typical degradation of standard phosphoramidites in an acetonitrile solution over time at room temperature. Note that dG phosphoramidites are particularly unstable.[5][6]

PhosphoramiditeProtecting GroupPurity after 1 weekPurity after 4 weeks
dTNone>99%~98%
dCBenzoyl>99%~98%
dABenzoyl~98%~94%
dGIsobutyryl~90%~61%

Data is illustrative and can vary based on initial purity, water content of the solvent, and storage conditions.

Table 2: Comparison of Standard and Alternative Oxidizing Agents

This table compares the standard iodine-based oxidizer with the milder, non-aqueous CSO oxidizer, particularly for syntheses involving sensitive phosphoramidites.

Oxidizing AgentCompositionTypical ConcentrationOxidation TimeAdvantagesDisadvantages
Iodine/Water Iodine, Water, Pyridine/Lutidine in THF0.02 M - 0.1 M30 secondsFast, efficient, and cost-effective for standard oligonucleotides.[][7]Can cause degradation of sensitive nucleobases due to the presence of water and iodine.[3]
CSO (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in Acetonitrile0.5 M3 minutesNon-aqueous, milder oxidation suitable for sensitive phosphoramidites; reduces side reactions.[3]Slower reaction time and higher cost compared to iodine.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile using Molecular Sieves

Objective: To reduce the water content of acetonitrile to <30 ppm for use in oligonucleotide synthesis.

Materials:

  • HPLC-grade acetonitrile

  • 3Å molecular sieves

  • Oven capable of reaching >300 °C

  • Anhydrous solvent storage bottle with a septum-sealed cap

  • Schlenk line or glove box (recommended)

Methodology:

  • Activation of Molecular Sieves: a. Place the required amount of 3Å molecular sieves in a bake-out flask or beaker. b. Heat the sieves in an oven at >300 °C for at least 3 hours under atmospheric pressure, or at ~200 °C under vacuum. c. After activation, allow the sieves to cool to room temperature in a desiccator under vacuum or in a dry, inert atmosphere.

  • Drying of Acetonitrile: a. Add the activated molecular sieves to a bottle of fresh, unopened HPLC-grade acetonitrile at a loading of 10-20% (w/v). b. Seal the bottle with a septum cap and purge the headspace with argon or nitrogen. c. Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.

  • Storage and Handling: a. Store the anhydrous acetonitrile under an inert atmosphere. b. Use a dry syringe or cannula to withdraw the solvent, ensuring that moisture is not introduced into the bottle.

Protocol 2: Standard Iodine Oxidation during Automated Synthesis

Objective: To oxidize the unstable phosphite (B83602) triester linkage to a stable phosphate triester.

Reagents:

Methodology (as part of an automated synthesis cycle):

  • Following the coupling and capping steps, the automated synthesizer will deliver the iodine-based oxidizing solution to the synthesis column.

  • The solution is typically delivered in pulses to ensure complete wetting of the solid support.

  • Allow the oxidation reaction to proceed for a minimum of 30 seconds.

  • After the specified wait time, the oxidizing solution is flushed from the column with anhydrous acetonitrile.

  • An optional second capping step can be performed after oxidation to ensure the removal of any residual water before the next synthesis cycle.[8]

Protocol 3: CSO Oxidation for Sensitive Phosphoramidites

Objective: To provide a mild, non-aqueous oxidation for sensitive phosphoramidites.

Reagents:

  • CSO Oxidizing Solution: 0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.

Methodology (as part of an automated synthesis cycle):

  • Substitute the standard iodine oxidizing solution on the synthesizer with the 0.5 M CSO solution.

  • Modify the synthesis protocol to deliver the CSO solution after the capping step.

  • Increase the oxidation wait time to 3 minutes to ensure complete oxidation.[3]

  • After the 3-minute wait step, thoroughly wash the column with anhydrous acetonitrile to remove any residual CSO reagent before proceeding to the next deblocking step.

Visualizations

Phosphoramidite Degradation Pathways

DegradationPathways Amidite Active Phosphoramidite (P(III)) OxidizedAmidite Oxidized Phosphoramidite (P(V)) - Inactive Amidite->OxidizedAmidite  Oxidation (O2, Air) HydrolyzedAmidite Hydrolyzed Phosphoramidite (H-phosphonate) - Inactive Amidite->HydrolyzedAmidite  Hydrolysis (H2O)

Caption: Primary degradation pathways for phosphoramidites.

Oligonucleotide Synthesis Cycle with Oxidation Step

SynthesisCycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step oligonucleotide synthesis cycle.

References

Validation & Comparative

A Head-to-Head Battle for Stability: 2'-Fluoro vs. 2'-O-Methyl Modifications in Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, enhancing stability against nuclease degradation is a paramount concern. Among the arsenal (B13267) of chemical modifications, 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions at the ribose sugar have emerged as frontrunners. This guide provides an objective comparison of their performance in conferring nuclease resistance, supported by experimental data and detailed methodologies.

Both 2'-F and 2'-OMe modifications significantly bolster the longevity of oligonucleotides in biological fluids by shielding them from enzymatic attack. The choice between these two modifications often depends on the specific application, desired level of stability, and the type of oligonucleotide (e.g., antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or aptamers).

At a Glance: Key Differences

Feature2'-Fluoro (2'-F) Modification2'-O-Methyl (2'-OMe) Modification
Mechanism of Resistance The high electronegativity of fluorine induces a C3'-endo sugar pucker, mimicking the structure of RNA and enhancing duplex stability. This conformation can sterically hinder nuclease access.The methyl group provides steric hindrance at the 2' position, directly impeding the approach of nuclease enzymes.[1]
Duplex Stability (Tm) Generally provides a greater increase in thermal stability (Tm) of duplexes compared to 2'-OMe. An increase of approximately 1.8°C per modification has been reported.[2]Also increases duplex stability, but typically to a lesser extent than 2'-F modifications.
Nuclease Resistance Offers significant nuclease resistance, which is often further enhanced when used in conjunction with phosphorothioate (B77711) (PS) backbone modifications.[1][2]Provides substantial nuclease resistance and is a widely used modification for this purpose.
Common Applications siRNAs, aptamers, and antisense oligonucleotides. The FDA-approved drug Macugen, an aptamer, contains 2'-F modified pyrimidines.Antisense oligonucleotides (gapmers), siRNAs, and splice-switching oligonucleotides.

Quantitative Comparison of Nuclease Resistance

Direct, head-to-head comparisons of nuclease resistance under identical conditions are crucial for informed decision-making. While exact half-life values can vary depending on the oligonucleotide sequence, length, and the specific biological medium, studies provide valuable insights into their relative stability.

One study on antisense oligonucleotides provides a clear comparison of the stability of a 2'-O-methyl modified gapmer in human serum. Chimeric LNA/DNA oligonucleotides were found to be more stable than isosequential phosphorothioates and 2'-O-methyl gapmers, which had half-lives of 10 and 12 hours, respectively.[3] Another study demonstrated that siRNA modified with 2'-fluoro (2'-F) pyrimidines have a greatly increased stability and a prolonged half-life in human plasma as compared to 2'-OH containing siRNAs.[4]

Oligonucleotide TypeModificationMediumHalf-life (t½)
Antisense Oligonucleotide2'-O-Methyl (gapmer)Human Serum~12 hours[3]
siRNA2'-Fluoro (pyrimidines)Human PlasmaSignificantly increased vs. unmodified[4]

It is important to note that fully chemically modified siRNAs, often incorporating a combination of 2'-F and 2'-OMe modifications along with phosphorothioate linkages, are very stable, with half-lives exceeding 24 to 48 hours in 50% serum.[5]

Experimental Protocols

A robust assessment of nuclease resistance is fundamental to the development of oligonucleotide therapeutics. Below is a detailed methodology for a comparative nuclease resistance assay.

Objective:

To compare the stability of 2'-fluoro and 2'-O-methyl modified oligonucleotides in the presence of nucleases (e.g., in serum or with specific phosphodiesterases).

Materials:
  • 2'-F modified oligonucleotide

  • 2'-OMe modified oligonucleotide

  • Unmodified control oligonucleotide

  • Human or Fetal Bovine Serum (FBS)

  • Snake Venom Phosphodiesterase (SVPD) or other suitable nuclease

  • Nuclease-free water

  • Reaction buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 15 mM MgCl2, pH 7.5)

  • Stop solution (e.g., 80% formamide (B127407) with tracking dyes)

  • Polyacrylamide gel (denaturing, e.g., 20% polyacrylamide/7 M urea)

  • Gel staining solution (e.g., GelStar™)

  • Gel imaging system

  • Incubator or water bath at 37°C

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo_Prep Prepare Oligonucleotide Solutions (2'-F, 2'-OMe, Unmodified) in nuclease-free water Incubation_Setup Set up reaction mixtures: - Oligonucleotide - Serum or Nuclease - Reaction Buffer Oligo_Prep->Incubation_Setup Incubation Incubate at 37°C Incubation_Setup->Incubation Time_Points Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 120 min) Incubation->Time_Points Stop_Reaction Stop reaction with formamide stop solution Time_Points->Stop_Reaction PAGE Denaturing PAGE Stop_Reaction->PAGE Staining Stain gel PAGE->Staining Imaging Image gel Staining->Imaging Quantification Quantify band intensity Imaging->Quantification

Figure 1: Experimental workflow for nuclease resistance assay.
Detailed Procedure:

  • Oligonucleotide Preparation: Resuspend the 2'-F, 2'-OMe, and unmodified control oligonucleotides in nuclease-free water to a stock concentration of 10 µM.

  • Reaction Setup:

    • For serum stability: In separate microcentrifuge tubes, mix the oligonucleotide to a final concentration of 1 µM with 50% human or fetal bovine serum in a total volume of 100 µL.

    • For phosphodiesterase assay: Prepare a reaction mixture containing the oligonucleotide at a final concentration of 10 µM and 3'→5' phosphodiesterase (e.g., 0.004 U/µL) in the appropriate reaction buffer.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction and immediately mix it with an equal volume of stop solution to halt the enzymatic degradation.

  • Denaturing PAGE: Heat the samples at 95°C for 5 minutes, then place them on ice. Load the samples onto a 20% denaturing polyacrylamide/7 M urea (B33335) gel.

  • Gel Staining and Imaging: After electrophoresis, stain the gel with a suitable nucleic acid stain (e.g., GelStar™) for 15 minutes and visualize the bands using a gel imaging system.

  • Data Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point. Calculate the percentage of intact oligonucleotide remaining relative to the 0-minute time point. The half-life (t½) can then be determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to a single exponential decay model.

Structural Basis of Nuclease Resistance

The enhanced stability conferred by these 2' modifications stems from their influence on the sugar-phosphate backbone and steric hindrance.

structural_comparison cluster_unmodified Unmodified RNA cluster_2F 2'-Fluoro Modification cluster_2OMe 2'-O-Methyl Modification Unmodified 2'-OH group susceptible to nuclease attack Nuclease_U Nuclease Unmodified->Nuclease_U Attack TwoF 2'-F group - Electronegative - C3'-endo pucker - Steric hindrance Nuclease_F Nuclease TwoF->Nuclease_F Hindered Attack TwoOMe 2'-O-Methyl group - Bulky group - Steric hindrance Nuclease_OMe Nuclease TwoOMe->Nuclease_OMe Hindered Attack

References

2'-Fluoro RNA Duplexes Exhibit Enhanced Thermal Stability Over Native RNA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates that the incorporation of 2'-Fluoro (2'-F) modifications into RNA oligonucleotides significantly increases the thermal stability of RNA duplexes compared to their native counterparts. This enhanced stability is a critical attribute for the development of robust RNA-based therapeutics and diagnostics.

Researchers and drug development professionals will find that the substitution of the 2'-hydroxyl group with a 2'-fluoro group in RNA strands leads to a more thermodynamically stable duplex. This increased stability is primarily attributed to a more favorable enthalpic contribution, driven by stronger Watson-Crick hydrogen bonding and enhanced base stacking interactions.[1][2] The 2'-F modification preorganizes the sugar into a C3'-endo conformation, which is the preferred structure for A-form RNA duplexes, further contributing to the stability.[1]

Comparative Thermal Stability Data

The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a key indicator of thermal stability. Experimental data consistently shows a significant increase in the Tm of 2'-F RNA duplexes.

Oligonucleotide SequenceModificationMelting Temperature (Tm) in °CChange in Tm (°C) per modificationReference
5'-r(CGAAUUCG)-3'Native RNANot explicitly stated, but used as a baseline.N/A[1]
5'-f(CGAAUUCG)-3'Fully 2'-F modifiedNot explicitly stated, but implied to be higher.~1.8 °C per nucleotide[1]
siRNA B (sequence not specified)2'-F at all pyrimidines~15°C higher than unmodifiedN/A[2]
GCGUUUUCGC (hairpin)Native RNA51.9 ± 0.6N/A[1]
GfCGUUUUCGCf (hairpin)2'-F at terminal C and G57.4 ± 0.3N/A[1]
GCGUUUUCGCA (hairpin)Native RNA with 3'-A63.5 ± 0.4N/A[1]
GfCGUUUUCGCfAf (hairpin)2'-F with 3'-2'-F-A74.3 ± 0.5N/A[1]

The stabilizing effect of 2'-F modification is estimated to be approximately 1.8°C per modified nucleotide.[1] In another study, an siRNA duplex with 2'-F modifications at all pyrimidine (B1678525) positions exhibited a melting temperature almost 15°C higher than the corresponding unmodified duplex.[2]

Structural and Thermodynamic Insights

The enhanced stability of 2'-F RNA duplexes is not a result of favorable entropic contributions as might be assumed from the preorganization of the sugar pucker. Instead, thermodynamic data reveal that the higher stability is almost entirely based on a favorable enthalpy of duplex formation.[1][3] This indicates that the strengthening of hydrogen bonds and stacking interactions are the primary drivers of the increased stability.[1]

Interestingly, crystallographic studies have shown that the substitution of the 2'-hydroxyl with a 2'-fluoro group has very little effect on the overall helix geometry.[1] However, it does lead to differences in hydration patterns, with the 2'-F group being a poor hydrogen bond acceptor, resulting in a less hydrated minor groove compared to native RNA.[1][2]

Experimental Protocols

UV Thermal Melting Analysis

The thermal stability of RNA duplexes is commonly determined by UV melting experiments.[4][5] This method involves monitoring the change in UV absorbance of an RNA duplex solution as the temperature is gradually increased.

Protocol:

  • Sample Preparation: Annealed duplexes of native and 2'-F modified RNA oligonucleotides are prepared in a buffer solution (e.g., 300 mM NaCl, pH 7.4) at a specific concentration (e.g., 2 µM single strand concentration).[3]

  • Instrumentation: A spectrophotometer equipped with a temperature controller is used to measure the UV absorbance at 260 nm.[5][6]

  • Melting Process: The temperature of the sample is increased at a constant rate (e.g., 0.5°C or 1.0°C per minute).[4][6]

  • Data Acquisition: The UV absorbance is recorded as a function of temperature, generating a melting curve.[5]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is typically the inflection point of the melting curve, which can be determined from the first derivative of the curve.[4][5] Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be derived from a van't Hoff analysis of the melting curves.[1]

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the molecular differences and the experimental workflow.

G Structural Comparison: Native vs. 2'-F RNA Nucleotide cluster_native Native RNA Nucleotide cluster_2F 2'-Fluoro RNA Nucleotide Native_Structure Native_Structure F_Structure F_Structure

Caption: Structural difference at the 2' position of the ribose sugar.

G Workflow for Thermal Stability Comparison A Oligonucleotide Synthesis (Native and 2'-F RNA) B Duplex Annealing A->B C UV Spectrophotometer Setup B->C D Thermal Melting Program (Temperature Ramp) C->D E Data Acquisition (Absorbance vs. Temperature) D->E F Data Analysis E->F G Melting Curve Generation F->G H Tm Determination F->H I Thermodynamic Parameter Calculation (ΔH°, ΔS°) F->I J Comparison of Thermal Stability G->J H->J I->J

Caption: Experimental workflow for comparing RNA duplex thermal stability.

References

A Comparative Guide to the RNase H Activity of 2'-Fluoro Modified Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antisense oligonucleotides (ASOs) featuring 2'-fluoro modifications, with a focus on their ability to elicit RNase H activity. We will delve into the performance of these molecules compared to other common ASO chemistries, supported by experimental data and detailed protocols.

Antisense oligonucleotides are powerful tools for modulating gene expression by binding to specific mRNA targets. A key mechanism for ASO-mediated gene silencing is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex. This leads to the destruction of the target mRNA, thereby inhibiting protein expression.[1][2] The chemical composition of the ASO is critical for its efficacy, influencing its binding affinity, nuclease resistance, and ability to activate RNase H.

Among the various chemical modifications developed to enhance ASO properties, 2'-fluoro modifications, particularly 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA), have garnered significant attention.[3][4][5] These modifications confer desirable drug-like properties, including high binding affinity to target RNA and increased resistance to nuclease degradation.[5][6] Crucially, unlike many other 2' modifications that abolish RNase H activity, 2'F-ANA/RNA duplexes are recognized as substrates by RNase H, making them a potent option for therapeutic applications.[4][6][7]

Mechanism of Action: RNase H-Mediated mRNA Degradation

The primary mechanism for 2'F-ANA ASOs is the targeted degradation of mRNA through RNase H activation. The process begins with the ASO entering the cell and binding to its complementary mRNA sequence. This forms a heteroduplex that is recognized by RNase H1, the primary enzyme involved in this pathway in humans.[8][9] RNase H1 then cleaves the mRNA strand, leading to its degradation and subsequent downregulation of the corresponding protein. The ASO is then free to bind to another target mRNA molecule, allowing for multiple rounds of degradation.

RNase_H_Pathway cluster_cell Cell ASO 2'-F Modified ASO Heteroduplex ASO:mRNA Heteroduplex ASO->Heteroduplex Hybridization mRNA Target mRNA mRNA->Heteroduplex RNaseH RNase H1 Heteroduplex->RNaseH Recruitment Degraded_mRNA Degraded mRNA Fragments RNaseH->Degraded_mRNA Cleavage of mRNA Protein_Synthesis Protein Synthesis Blocked Degraded_mRNA->Protein_Synthesis

Caption: RNase H-mediated gene silencing pathway for 2'-fluoro modified ASOs.

Comparative Performance of ASO Chemistries

The effectiveness of an RNase H-dependent ASO is determined by several key parameters. Below is a comparison of 2'F-ANA modified ASOs with other common chemistries, such as phosphorothioate-modified DNA (PS-DNA) and 2'-O-Methoxyethyl (2'-MOE) modifications. A popular and effective design for RNase H-dependent ASOs is the "gapmer" configuration.[10][11][12] This design consists of a central "gap" of DNA or other RNase H-competent monomers, flanked by "wings" of modified nucleotides (like 2'F-ANA or 2'-MOE) that provide high binding affinity and nuclease resistance.[7][8][13]

Table 1: Physicochemical and Biological Properties of ASO Modifications
ASO ChemistryBinding Affinity to RNA (ΔTm per modification)Nuclease ResistanceRNase H ActivityKey AdvantagesKey Disadvantages
PS-DNA BaselineModerateYesWell-established; activates RNase HLower binding affinity; potential for non-specific protein binding
2'F-ANA High (+1.8°C)HighYesHigh affinity and nuclease resistance; potent RNase H activatorUniformly modified ASOs can have reduced RNase H activity compared to gapmers
2'-MOE High (+1.3°C)HighNo (when uniform)Excellent binding affinity and safety profileDoes not support RNase H cleavage; requires a DNA gap
LNA (Locked Nucleic Acid) Very HighVery HighNo (when uniform)Extremely high binding affinityCan have higher toxicity; requires a DNA gap

Data synthesized from multiple sources.[1][6][7][14]

Table 2: Relative RNase H Cleavage Efficiency of Gapmer ASOs
Gapmer Design (Wings-Gap-Wings)TargetRelative Cleavage EfficiencyReference
PS-DNA (uniform)c-MYB mRNA+[6]
2'F-ANA/DNA Chimera (PS backbone)c-MYB mRNA+++[6]
2'-MOE/DNA Chimera (PS backbone)Pten mRNA++[13][15]
2'F-ANA/DNA Chimera (PS backbone)Pten mRNA+[13][15]

Note: Relative efficiency can be target and sequence-dependent. The 2'F-ANA/DNA chimera for Pten mRNA was found to be less potent in that specific study, highlighting the context-dependent nature of ASO activity.[15]

Experimental Protocol: In Vitro RNase H Cleavage Assay

This protocol outlines a typical procedure to assess the ability of a 2'-fluoro modified ASO to induce RNase H-mediated cleavage of a target RNA in vitro.

I. Materials and Reagents
  • Oligonucleotides:

    • ASO (e.g., 2'F-ANA gapmer)

    • Target RNA (radiolabeled or fluorescently labeled)

    • Control ASOs (e.g., PS-DNA, non-complementary sequence)

  • Enzyme: Recombinant Human RNase H1

  • Buffers:

    • Annealing Buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 20 mM 2-mercaptoethanol)

    • RNase H Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl₂, 0.1 mM EDTA, 20 mM 2-mercaptoethanol)

  • Other Reagents:

    • Nuclease-free water

    • Gel loading buffer (e.g., containing formamide (B127407) and tracking dyes)

    • Polyacrylamide gel (denaturing)

    • TBE buffer for electrophoresis

II. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction RNase H Reaction cluster_analysis Analysis Oligo_Prep 1. Prepare ASO and labeled RNA stocks Annealing 2. Anneal ASO and RNA to form duplex Oligo_Prep->Annealing Incubation 3. Add RNase H1 and incubate at 37°C Annealing->Incubation Quench 4. Quench reaction (e.g., add EDTA) Incubation->Quench PAGE 5. Denaturing PAGE Quench->PAGE Imaging 6. Visualize and quantify cleavage products PAGE->Imaging

Caption: Workflow for an in vitro RNase H cleavage assay.

III. Step-by-Step Procedure
  • Annealing of ASO and Target RNA:

    • In a nuclease-free tube, mix the labeled target RNA and a molar excess of the ASO in annealing buffer.

    • Heat the mixture to 95°C for 2 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate the formation of the ASO:RNA heteroduplex.

  • RNase H Cleavage Reaction:

    • Pre-warm the annealed duplexes and the RNase H reaction buffer to 37°C.

    • Initiate the reaction by adding a pre-determined amount of human RNase H1 to the duplex solution. The final enzyme concentration should be optimized for the specific assay.[16]

    • Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the reaction kinetics.

  • Quenching the Reaction:

    • Stop the reaction at each time point by adding the aliquot to a tube containing gel loading buffer with a chelating agent like EDTA, which will sequester the Mg²⁺ ions required for RNase H activity.

  • Analysis of Cleavage Products:

    • Denature the samples by heating them in the formamide-containing loading buffer.

    • Separate the RNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled RNA fragments using autoradiography (for radiolabels) or fluorescence imaging.

    • The percentage of cleaved RNA can be quantified by measuring the intensity of the full-length and cleaved RNA bands.

Conclusion

2'-fluoro modified ASOs, particularly those with a 2'F-ANA chemistry in a gapmer design, represent a potent class of molecules for RNase H-dependent gene silencing. They offer a compelling combination of high binding affinity to target RNA and robust nuclease resistance, while effectively recruiting RNase H to mediate mRNA degradation.[6][7] While their performance can be context-dependent, the data suggests that 2'F-ANA modifications are a valuable tool in the development of next-generation antisense therapeutics. The provided experimental protocol offers a standardized method for researchers to evaluate and compare the RNase H activity of novel ASO designs in a controlled, in vitro setting.

References

A Comparative Guide to the In Vivo Stability of 2'-Fluoro Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of RNA interference (RNAi) therapeutics, the in vivo stability of small interfering RNA (siRNA) is a critical parameter for successful gene silencing. Unmodified siRNAs are susceptible to rapid degradation by nucleases in the bloodstream, limiting their therapeutic efficacy. Chemical modifications are therefore essential to enhance their stability and performance. Among these, the 2'-fluoro (2'-F) modification has emerged as a robust strategy to improve the in vivo stability and overall performance of siRNA.

This guide provides an objective comparison of 2'-F modified siRNA with unmodified siRNA and other common chemical modifications, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the design and interpretation of in vivo studies.

Enhanced Nuclease Resistance and Serum Stability

The 2'-F modification significantly enhances the resistance of siRNA to nuclease degradation, a key factor for prolonging its half-life in vivo. This increased stability is attributed to the altered sugar pucker conformation induced by the fluorine atom, which makes the phosphodiester backbone less accessible to nucleases.

Studies have consistently demonstrated the superior stability of 2'-F modified siRNAs in serum compared to their unmodified counterparts. While unmodified siRNA is often completely degraded within minutes to a few hours in serum, 2'-F modified siRNAs exhibit a substantially longer half-life, often exceeding 24 hours.[1][2] This enhanced stability ensures that a sufficient concentration of intact siRNA can reach the target tissue to exert its gene-silencing effect.

Table 1: Comparative Serum Stability of Unmodified vs. 2'-Fluoro Modified siRNA

siRNA ModificationHalf-life in SerumReference
Unmodified siRNA< 4 hours[1][2]
2'-Fluoro Modified siRNA> 24 hours[1][2]

In Vivo Efficacy: A Tale of Two Modifications

The enhanced stability of 2'-F modified siRNA often translates to improved in vivo efficacy. A common model for evaluating in vivo siRNA performance is the silencing of the Factor VII (FVII) gene in mice. FVII is a liver-expressed protein involved in blood coagulation, and its levels can be readily measured from serum.

In studies utilizing lipid nanoparticle (LNP) formulations for delivery, 2'-F modified siRNAs targeting FVII have demonstrated significantly greater potency than unmodified siRNAs. For instance, a single intravenous dose of LNP-formulated 2'-F modified siRNA has been shown to be approximately twice as potent as the unmodified version in reducing FVII protein levels.[1][2][3]

Table 2: In Vivo Gene Silencing Efficacy of Unmodified vs. 2'-Fluoro Modified siRNA Targeting Factor VII

siRNA ModificationDoseTarget GeneAnimal ModelGene Silencing EfficacyReference
Unmodified siRNA3 mg/kgFactor VIIMouse~40% reduction[3]
2'-Fluoro Modified siRNA3 mg/kgFactor VIIMouse~80% reduction[3]

Beyond direct comparison with unmodified siRNA, the 2'-F modification also holds its own against other chemical modifications like 2'-O-methyl (2'-O-Me) and locked nucleic acid (LNA). While these modifications also enhance stability, the 2'-F modification often provides a favorable balance of stability and activity, as it is generally well-tolerated by the RNA-induced silencing complex (RISC).[4]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key in vivo stability and efficacy assays are provided below.

In Vivo siRNA Administration and Sample Collection

A standard workflow for assessing the in vivo performance of modified siRNA involves formulation, administration to an animal model, and subsequent collection of biological samples for analysis.

G cluster_preparation Preparation cluster_invivo In Vivo cluster_analysis Analysis siRNA siRNA Synthesis & Modification (2'-F) LNP Lipid Nanoparticle Formulation siRNA->LNP Encapsulation Admin Intravenous Administration (Mouse Model) LNP->Admin Injection Collection Blood/Tissue Collection Admin->Collection Sampling at Time Points Serum Serum Isolation Collection->Serum RNA RNA Extraction Collection->RNA Protein Protein Analysis Serum->Protein mRNA mRNA Quantification RNA->mRNA G siRNA Modified siRNA Serum Incubation in Mouse/Human Serum (37°C) siRNA->Serum Aliquots Collect Aliquots at Time Points Serum->Aliquots Analysis Analyze by Gel Electrophoresis or HPLC Aliquots->Analysis HalfLife Determine Half-life (t½) Analysis->HalfLife

References

A Comparative Guide to Mass Spectrometry Characterization of 2'-Fluoro Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides is a key strategy in the development of therapeutic nucleic acids, enhancing their nuclease resistance and binding affinity. Accurate and comprehensive characterization of these modified oligonucleotides is paramount for ensuring their quality, purity, and identity. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose. This guide provides an objective comparison of the two most common MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the characterization of 2'-fluoro oligonucleotides, supported by experimental data and detailed protocols.

At a Glance: MALDI-TOF vs. ESI-MS for 2'-Fluoro Oligonucleotide Analysis

Both MALDI-TOF and ESI-MS are powerful techniques for analyzing oligonucleotides, each with its own set of advantages and disadvantages. The choice between them often depends on the specific analytical need, such as high-throughput screening versus in-depth sequencing.

FeatureMALDI-TOF MSESI-MS
Ionization Soft ionization, typically produces singly charged ions.Very soft ionization, produces multiply charged ions.
Mass Analyzer Time-of-Flight (TOF)Quadrupole, Ion Trap, TOF, Orbitrap
Mass Accuracy Good (typically within 0.05-0.1%)Excellent (typically <0.01% or <100 ppm)[1][2][3]
Resolution Good, but decreases with increasing mass.High to very high, depending on the analyzer.
Sensitivity High (femtomole to picomole range).[1]High (femtomole to picomole range).[1]
Throughput High, suitable for rapid screening of many samples.[1][4]Lower, often coupled with liquid chromatography (LC).
Salt Tolerance More tolerant to salts and buffers.Less tolerant to non-volatile salts and buffers.
Fragmentation In-Source Decay (ISD) for sequencing.Collision-Induced Dissociation (CID) for sequencing.
Coupling to LC Not straightforward.Easily coupled to LC for separation of complex mixtures.
Analysis of Long Oligos Less effective for oligonucleotides >50 bases.[1][4]Maintains accuracy and resolution for longer oligonucleotides.[1][4]

Performance Comparison in 2'-Fluoro Oligonucleotide Analysis

The 2'-fluoro modification can influence the behavior of oligonucleotides in the mass spectrometer. Here, we compare the expected performance of MALDI-TOF and ESI-MS when analyzing these specific molecules.

Mass Accuracy and Resolution

High mass accuracy is crucial for confirming the molecular weight of the synthesized 2'-fluoro oligonucleotide and identifying any modifications or impurities. High resolution allows for the separation of species with very similar masses.

Table 1: Comparison of Mass Accuracy and Resolution

ParameterMALDI-TOF MSESI-MS (coupled with TOF or Orbitrap)
Mass Accuracy (ppm) 50 - 100< 10
Resolution (FWHM) 5,000 - 20,000 for < 30-mers> 20,000 (up to >100,000 with Orbitrap)

Note: The values in this table are typical and can vary depending on the instrument, tuning, and sample preparation.

ESI-MS generally offers superior mass accuracy and resolution, which is particularly advantageous for unambiguously identifying and characterizing modified oligonucleotides and their impurities.[1][2][3][5]

Fragmentation Analysis for Sequence Verification

Tandem mass spectrometry (MS/MS) is employed to fragment the oligonucleotide and generate sequence-specific ions, thus confirming the nucleotide sequence. The methods of fragmentation differ between MALDI-TOF and ESI-MS.

  • MALDI-TOF with In-Source Decay (ISD): ISD is a fragmentation process that occurs spontaneously in the MALDI source, particularly at higher laser fluences.[6][7] It produces a ladder of fragment ions that can be used for sequencing.

  • ESI-MS with Collision-Induced Dissociation (CID): In ESI-MS/MS, precursor ions are isolated and then fragmented by collision with an inert gas in a collision cell.[8]

The 2'-fluoro modification is known to strengthen the N-glycosidic bond, which can alter the fragmentation pattern compared to unmodified DNA or RNA.

Table 2: Comparison of Fragmentation Characteristics for 2'-Fluoro Oligonucleotides

FeatureMALDI-ISDESI-CID
Primary Fragmentation Backbone cleavage, producing a series of sequence ions.Backbone cleavage and some base loss.
Influence of 2'-F Increased stability of the N-glycosidic bond can lead to more prominent backbone fragmentation relative to base loss.Similar to MALDI-ISD, the stronger N-glycosidic bond can result in cleaner backbone fragmentation spectra compared to unmodified DNA.
Sequence Coverage Can provide good sequence coverage, especially from the 3'-end.Can provide extensive sequence coverage.
Control over Fragmentation Less control, as it occurs in the source.More control by adjusting collision energy.

Experimental Workflows

To illustrate the analytical processes, the following diagrams depict typical workflows for the characterization of 2'-fluoro oligonucleotides using MALDI-TOF MS and LC-ESI-MS.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Processing Oligo 2'-F Oligo Sample Mix Mix Sample & Matrix Oligo->Mix Matrix Matrix Solution (e.g., 3-HPA) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Laser Laser Desorption/ Ionization Spot->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Detector Detection TOF->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Data Analysis (MW Confirmation, Purity) Spectrum->Analysis

Figure 1. MALDI-TOF MS workflow for 2'-fluoro oligonucleotide analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms ESI-MS Analysis cluster_data Data Processing Oligo 2'-F Oligo Sample Inject Inject into LC Oligo->Inject Buffer Mobile Phase (e.g., TEA-HFIP) Buffer->Inject Column Reversed-Phase Column Inject->Column Separation Separation of Components Column->Separation ESI Electrospray Ionization Separation->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detection Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Spectrum Mass Spectra Detector->Spectrum Analysis Data Analysis (Purity, MW, Sequence) Chromatogram->Analysis Spectrum->Analysis

Figure 2. LC-ESI-MS workflow for 2'-fluoro oligonucleotide analysis.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

MALDI-TOF Sample Preparation Protocol
  • Matrix Solution Preparation:

    • Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[9]

    • Prepare a 50 mg/mL solution of diammonium hydrogen citrate (B86180) in water.

    • Mix the 3-HPA solution and the diammonium hydrogen citrate solution in a 9:1 (v/v) ratio.[6]

  • Sample Preparation:

    • Dissolve the 2'-fluoro oligonucleotide sample in RNase-free water to a final concentration of 10-100 pmol/µL.

  • Spotting on MALDI Plate:

    • Dried-Droplet Method:

      • Mix 1 µL of the matrix solution with 1 µL of the oligonucleotide solution.

      • Spot 1 µL of the mixture onto the MALDI target plate.[10]

      • Allow the spot to air dry completely at room temperature.

    • Sandwich Method:

      • Spot 0.5 µL of the matrix solution onto the target plate and let it dry.[9]

      • Spot 0.5 µL of the oligonucleotide solution on top of the dried matrix spot and let it dry.[9]

      • Apply another 0.5 µL of the matrix solution on top and allow it to dry.

  • MALDI-TOF MS Analysis:

    • Use an external calibration standard containing a mixture of oligonucleotides of known masses.

    • Acquire spectra in either positive or negative ion mode (negative ion mode is often preferred for oligonucleotides).

    • For ISD, increase the laser power by 20-30% above the threshold for intact ion detection.[6]

LC-ESI-MS Protocol
  • Mobile Phase Preparation:

    • Solvent A: Prepare an aqueous solution of 8.6 mM triethylamine (B128534) (TEA) and 100 mM hexafluoroisopropanol (HFIP). The pH should be around 8.3.[11][12]

    • Solvent B: Prepare a solution of 4.3 mM TEA and 50 mM HFIP in 50:50 (v/v) acetonitrile:water. Alternatively, pure methanol (B129727) or acetonitrile can be used as solvent B.[11][12]

  • LC Conditions:

    • Column: A reversed-phase column suitable for oligonucleotide analysis, such as a C18 column.

    • Flow Rate: Dependent on the column diameter, typically in the range of 200-400 µL/min for analytical columns.

    • Gradient: A typical gradient would be to start at a low percentage of Solvent B, and gradually increase the concentration of Solvent B to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the 2'-fluoro oligonucleotide.

  • ESI-MS Conditions:

    • Ionization Mode: Negative ion mode.

    • Capillary Voltage: Typically in the range of 3-4 kV.

    • Source Temperature: Approximately 120-150°C.

    • Desolvation Temperature: Approximately 350-450°C.[13]

    • Mass Analyzer Settings: Set to acquire data over a mass range appropriate for the expected m/z values of the multiply charged oligonucleotide ions (e.g., m/z 500-2500).

  • Data Analysis:

    • The resulting multi-charged spectrum is deconvoluted to determine the neutral molecular mass of the oligonucleotide.

    • For MS/MS analysis, the precursor ion of interest is selected in the quadrupole and fragmented in the collision cell. The resulting product ion spectrum is then used for sequence analysis.

Conclusion

Both MALDI-TOF MS and ESI-MS are indispensable tools for the characterization of 2'-fluoro oligonucleotides.

  • MALDI-TOF MS is a rapid and robust method, ideal for high-throughput quality control, providing accurate molecular weight confirmation for routine analysis.[1][4] Its tolerance to salts and simple sample preparation make it highly efficient.

  • LC-ESI-MS offers higher resolution, superior mass accuracy, and the ability to separate complex mixtures, making it the gold standard for in-depth characterization, impurity profiling, and sequence verification of 2'-fluoro oligonucleotides.[1][2][3][5] The coupling with liquid chromatography is a significant advantage for analyzing samples that are not pure.

The choice of technique will ultimately be guided by the specific analytical requirements of the research or development phase. For comprehensive characterization, a combination of both techniques can be highly effective, leveraging the high-throughput capabilities of MALDI-TOF MS for initial screening and the detailed analytical power of LC-ESI-MS for in-depth analysis and sequence confirmation.

References

A Comparative Guide to 2'-Fluoro and 2'-O-Methyl Modified Aptamers: A Focus on Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and diagnostic aptamer development, chemical modifications are paramount for enhancing stability, bioavailability, and, crucially, binding affinity. Among the most common and effective modifications at the 2' position of the ribose sugar are the substitution of the hydroxyl group with either a fluoro (2'-F) or a methoxy (B1213986) (2'-OMe) group. This guide provides an objective comparison of the binding affinities of aptamers bearing these two critical modifications, supported by experimental data and detailed methodologies.

Key Findings at a Glance

Both 2'-F and 2'-OMe modifications are employed to increase the nuclease resistance of aptamers, a critical factor for in vivo applications. However, their impact on binding affinity can differ, often in a sequence and target-dependent manner. Generally, 2'-Fluoro modifications are considered to have a more favorable effect on binding affinity. The smaller size of the fluorine atom compared to the methoxy group leads to a conformation that is more akin to the A-form helix of RNA, which can be beneficial for target recognition.

Quantitative Comparison of Binding Affinity

The following table summarizes the dissociation constants (Kd) for various aptamers with 2'-F and 2'-OMe modifications. It is important to note that a direct head-to-head comparison on the identical aptamer sequence is not always available in the literature. Therefore, the data presented here is a compilation from different studies and should be interpreted with this limitation in mind.

TargetAptamerModification(s)Dissociation Constant (Kd)Measurement Technique
Vascular Endothelial Growth Factor (VEGF) Macugen® (Pegaptanib)2'-F pyrimidines, 2'-OMe purines50 pM[1][2]Filter Binding Assay
Vascular Endothelial Growth Factor (VEGF) ARC245Fully 2'-O-Methyl2 nM[3]Not Specified
Thrombin HD1 (unmodified DNA)None~5-8 nM[3]Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST)
Thrombin 2'-F modified aptamer (PG13/PG14)2'-F~4-fold increased affinity vs. unmodified[4]Not Specified
HIV Reverse Transcriptase Reselected RNA aptamers2'-F pyrimidinesStrongest inhibition[5]Inhibition Assay
HIV Reverse Transcriptase Reselected RNA aptamers2'-OMe pyrimidinesWeaker inhibition than 2'-F[5]Inhibition Assay

Note: The aptamer sequences for the different VEGF and thrombin aptamers listed are not identical, which makes a direct comparison of the modifications' effects challenging.

Mechanism of Action: How Modifications Influence Binding

The 2'-substituents influence the sugar pucker conformation of the nucleotide, which in turn affects the overall three-dimensional structure of the aptamer and its interaction with the target.

G cluster_mods 2'-Ribose Modifications cluster_effects Structural & Binding Effects 2F 2'-Fluoro (2'-F) Pucker Favors C3'-endo (A-form like helix) 2F->Pucker Strongly Nuclease Increased nuclease resistance 2F->Nuclease 2OMe 2'-O-Methyl (2'-OMe) 2OMe->Pucker Moderately 2OMe->Nuclease Bulky Bulky group can cause steric hindrance 2OMe->Bulky Flexibility May alter local flexibility 2OMe->Flexibility Structure More rigid, pre-organized structure Pucker->Structure Binding Potentially enhanced binding affinity (Kd) Structure->Binding Bulky->Binding Can decrease affinity Flexibility->Binding Can increase or decrease affinity

Influence of 2'-modifications on aptamer structure and binding.

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity is crucial for comparing modified aptamers. The following are detailed protocols for commonly used techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.

Methodology:

  • Immobilization:

    • Aptamer (ligand) is typically biotinylated and immobilized on a streptavidin-coated sensor chip. Alternatively, the target protein can be immobilized.

    • The immobilization level should be kept low to avoid mass transport limitations.

  • Binding Assay:

    • A series of concentrations of the target protein (analyte) in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor chip.

    • An association phase is recorded, followed by a dissociation phase where only running buffer is flowed.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.

Methodology:

  • Sensor Hydration and Baseline:

    • Streptavidin-coated biosensors are hydrated in the running buffer.

    • A baseline is established by dipping the sensors in running buffer.

  • Loading:

    • The biotinylated aptamer is loaded onto the biosensor tips.

  • Association:

    • The aptamer-loaded sensors are dipped into wells containing various concentrations of the target protein.

  • Dissociation:

    • The sensors are then moved back to wells containing only running buffer to measure dissociation.

  • Data Analysis:

    • The binding curves are globally fitted to a binding model to calculate kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • The aptamer and target protein are extensively dialyzed into the same buffer to minimize buffer mismatch effects.

    • The aptamer is placed in the sample cell, and the target protein is loaded into the titration syringe.

  • Titration:

    • A series of small injections of the target protein are made into the aptamer solution.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of the reactants and fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow: SELEX for Modified Aptamers

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate aptamers with high affinity and specificity for a given target. For generating modified aptamers, modified nucleoside triphosphates are used during the in vitro transcription step.

SELEX_Workflow cluster_library Initial Library Preparation cluster_selection Selection & Amplification Cycles (Iterative) cluster_analysis Final Aptamer Characterization Library Random ssDNA Library (~10^15 sequences) Transcription In Vitro Transcription (with 2'-F or 2'-OMe NTPs) Library->Transcription Incubation Incubation with Target Partitioning Partitioning of Bound and Unbound Sequences Incubation->Partitioning Elution Elution of Bound Aptamers Partitioning->Elution RT_PCR Reverse Transcription & PCR Elution->RT_PCR ssDNA_Gen ssDNA Generation RT_PCR->ssDNA_Gen Cloning_Seq Cloning & Sequencing RT_PCR->Cloning_Seq ssDNA_Gen->Transcription Next Round Binding_Assay Binding Affinity Assays (SPR, BLI, ITC) Cloning_Seq->Binding_Assay

SELEX workflow for generating 2'-modified aptamers.

Conclusion

The choice between 2'-F and 2'-OMe modifications for aptamer development is a critical decision that can significantly impact the final binding affinity and overall performance of the aptamer. While both modifications enhance nuclease resistance, the available data suggests that 2'-F modifications often lead to higher binding affinities, likely due to the fluorine atom's ability to promote a favorable A-form helical structure without significant steric hindrance. However, the effect is highly context-dependent, and empirical testing is essential. The detailed experimental protocols provided in this guide offer a robust framework for accurately assessing the binding characteristics of modified aptamers, enabling researchers to make informed decisions in the pursuit of novel aptamer-based therapeutics and diagnostics.

References

A Comparative Guide to the Circular Dichroism Analysis of 2'-Fluoro-RNA and Standard RNA A-form Helices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the circular dichroism (CD) spectra of 2'-fluoro-RNA (2'-F-RNA) A-form helices and their unmodified RNA counterparts. The inclusion of 2'-fluoro modifications in RNA oligonucleotides is a key strategy in the development of therapeutic nucleic acids, enhancing their thermal stability and nuclease resistance. Understanding the structural implications of this modification is crucial, and CD spectroscopy offers a powerful tool for this analysis in solution.

Structural Similarities and Subtle Differences

Both standard RNA and 2'-F-RNA duplexes adopt a canonical A-form helical geometry. This is characterized by a right-handed helix with the sugar pucker in the C3'-endo conformation.[1] CD spectroscopy is highly sensitive to the helical structure of nucleic acids, and the spectra of both RNA and 2'-F-RNA are consistent with the A-form. The dominant features include a positive peak between 260 and 280 nm, reflecting base stacking, and a negative peak around 210 nm, which is indicative of the helical backbone's orientation.[2][3]

While the overall helical form is conserved, the introduction of the highly electronegative fluorine atom at the 2' position of the ribose sugar leads to subtle but significant changes in the thermodynamic stability of the duplex. Crystal structures have revealed that the substitution of the 2'-hydroxyl group with a 2'-fluoro group has a minimal effect on the local and overall helix geometry.[2] However, this modification enhances the thermal stability of the duplex, with an increase in melting temperature (Tm) of approximately 1.8°C per modification.[2]

Comparative Analysis of CD Spectral Features

The CD spectra of 2'-F-RNA and standard RNA A-form helices are qualitatively very similar, confirming that the 2'-fluoro modification does not induce a major structural perturbation. However, quantitative differences in the positions and intensities of the characteristic peaks can be observed.

Spectral FeatureStandard A-form RNA2'-Fluoro-RNA A-form HelixStructural Implication
Positive Peak Maximum ~260 - 268 nm[3][4]~262 nmMinor alteration in base stacking geometry.
Negative Peak Maximum ~210 nm[4]Not explicitly stated in reviewed sources, but expected to be similar to A-form RNA.The overall A-form helical backbone conformation is maintained.
Short Wavelength Negative Peak Not typically a prominent feature~293 nmSubtle change in the electronic transitions of the nucleobases due to the presence of the fluorine atom.

Experimental Protocols

The following is a generalized protocol for the comparative CD analysis of 2'-F-RNA and standard RNA A-form helices.

1. Sample Preparation:

  • Synthesize and purify the 2'-F-RNA and standard RNA oligonucleotides.

  • Anneal the complementary strands to form duplexes by heating to 90°C for 2-3 minutes, followed by slow cooling to room temperature.

  • Prepare the samples in a suitable buffer, typically 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, pH 7.0.

  • Determine the precise concentration of the RNA duplexes using UV-Vis spectroscopy at 260 nm.

2. CD Spectroscopy Measurement:

  • Use a calibrated circular dichroism spectrometer.

  • Set the measurement parameters:

    • Wavelength range: 200-320 nm

    • Data interval: 1 nm

    • Scan speed: 100 nm/min

    • Bandwidth: 1 nm

    • Response time: 2 seconds

    • Number of accumulations: 3-4

  • Record the CD spectrum of the buffer solution as a baseline.

  • Record the CD spectra of the 2'-F-RNA and standard RNA duplex samples at a controlled temperature, typically 20°C.

  • Subtract the buffer baseline from the sample spectra.

  • Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * l * N) where:

    • mdeg is the recorded ellipticity

    • c is the molar concentration of the duplex

    • l is the path length of the cuvette in cm

    • N is the number of nucleotides per duplex

3. Thermal Denaturation (Melting) Studies:

  • Monitor the CD signal at the wavelength of the positive maximum (e.g., 265 nm) as a function of temperature.

  • Increase the temperature at a controlled rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature where the duplex is fully denatured (e.g., 95°C).

  • The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve.

Workflow for Comparative CD Analysis

CD_Analysis_Workflow Comparative CD Analysis Workflow cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Oligo_Synth Oligonucleotide Synthesis (RNA & 2'-F-RNA) Purification Purification & QC Oligo_Synth->Purification Annealing Duplex Annealing Purification->Annealing Buffer_Prep Buffer Exchange & Concentration Measurement Annealing->Buffer_Prep CD_Spectra Acquire CD Spectra (200-320 nm) Buffer_Prep->CD_Spectra Thermal_Melt Perform Thermal Melt (Tm Determination) Buffer_Prep->Thermal_Melt Baseline_Correction Baseline Subtraction CD_Spectra->Baseline_Correction Tm_Comparison Compare Tm Values Thermal_Melt->Tm_Comparison Molar_Ellipticity Conversion to Molar Ellipticity Baseline_Correction->Molar_Ellipticity Spectral_Comparison Comparative Spectral Analysis (Peak Positions & Intensities) Molar_Ellipticity->Spectral_Comparison Conclusion Structural & Stability Assessment Spectral_Comparison->Conclusion Tm_Comparison->Conclusion

Caption: Workflow for the comparative circular dichroism analysis.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 5'-O-DMTr-2'-FU-methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

The proper handling and disposal of 5'-O-DMTr-2'-FU-methyl phosphonamidite, a key reagent in oligonucleotide synthesis, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound and associated waste streams. While a specific Safety Data Sheet (SDS) for this compound is available upon request from suppliers, this guide is based on the known hazards of similar chemical structures and general best practices for laboratory chemical waste management.[1][2][3]

Immediate Safety Precautions

Given the potential hazards associated with phosphonamidites and related reagents, which can be corrosive, toxic, and moisture-sensitive, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE) and Handling:

Item Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the chemical, which may cause irritation or burns.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust, which can cause serious eye damage.
Lab Coat Standard laboratory coat.To protect clothing and skin from accidental spills.
Ventilation Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or vapors, which may be harmful.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Workflow and Procedures

The disposal of this compound and its associated waste must be handled systematically to ensure safety and compliance. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A Wear appropriate PPE C Unused/Expired Reagent A->C B Work in a ventilated area B->C F Solid Waste Container (Clearly Labeled) C->F Solid D Contaminated Labware (e.g., tips, tubes) D->F E Liquid Waste from Synthesis G Liquid Waste Container (Clearly Labeled, Compatible Material) E->G Liquid I Store waste in a designated, secure area pending pickup F->I G->I H Arrange for pickup by licensed chemical waste disposal service I->H

References

Personal protective equipment for handling 5'-O-DMTr-2'-FU-methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5'-O-DMTr-2'-FU-methyl phosphonamidite

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound. The following procedures are based on general safety protocols for phosphonamidites and other potentially hazardous research chemicals, as a specific Safety Data Sheet (SDS) is not publicly available and should be requested from the supplier.

Personal Protective Equipment (PPE)

Given the nature of phosphonamidites as reactive organic compounds, a comprehensive PPE strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Due to the lack of specific permeability data, consider double-gloving for added protection.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn to protect the skin and clothing. Ensure it is fully buttoned.
Respiratory Protection RespiratorRecommended when handling the compound as a powder or if aerosolization is possible. The type of respirator should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-Toe ShoesMandatory in any laboratory setting where hazardous chemicals are handled to protect against spills.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Storage: Store at -20°C in a tightly sealed container in a dry, well-ventilated area.[1][2] Protect from heat and moisture.

  • Handling:

    • Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[3]

    • When weighing the solid, use a containment balance or perform the task within a ventilated enclosure.[3]

    • When preparing solutions, add the solid phosphonamidite to the solvent slowly to prevent splashing.[3]

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

3.1. Chemical Exposure

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[4] Rinse the affected skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

3.2. Spill Response

  • Small Spills:

    • Alert personnel in the immediate area.[3]

    • Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[3]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[3]

    • Clean the spill area with a suitable decontaminating solution.[3]

  • Large Spills:

    • Evacuate the area immediately.[3]

    • Alert your institution's emergency response team.[3]

    • Prevent entry into the contaminated area.[3]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.[3]

  • Dispose of the waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill Occurs handle_weigh->emergency_spill handle_use Use in Synthesis handle_dissolve->handle_use handle_dissolve->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_use->cleanup_decontaminate emergency_exposure Exposure Occurs handle_use->emergency_exposure cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.